molecular formula C11H14O3 B2922255 3-(4-Methoxyphenyl)-2-methylpropanoic acid CAS No. 52427-11-9

3-(4-Methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B2922255
CAS No.: 52427-11-9
M. Wt: 194.23
InChI Key: ZLBZKSGFGIEZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2-methylpropanoic acid ( 52427-11-9) is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is supplied as a high-purity building block for chemical synthesis and pharmaceutical research. The methoxyphenyl and propanoic acid structure makes it a valuable intermediate for constructing more complex molecules, particularly in medicinal chemistry where such scaffolds are explored for their potential biological activities. Researchers utilize this compound in the synthesis of novel chemical entities, and its structure serves as a key precursor in the development of various pharmacologically active targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40999446, (2R)-3-(4-methoxyphenyl)-2-methylpropanoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/40999446 • BLD Pharm (2024). 3-(4-Methoxyphenyl)-2-methylpropanoic acid. Retrieved from https://www.bldpharm.com/products/52427-11-9.html

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBZKSGFGIEZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS No. 52427-11-9). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental data with practical insights into its analytical characterization, a representative synthetic pathway, and safety protocols. By elucidating the causality behind experimental methodologies, this guide serves as a foundational resource for the effective handling, analysis, and application of this versatile chemical intermediate.

Core Molecular Identity and Physicochemical Properties

3-(4-Methoxyphenyl)-2-methylpropanoic acid is a carboxylic acid derivative featuring a methoxy-substituted benzene ring attached to a methyl-substituted propanoic acid backbone. The presence of a chiral center at the alpha-carbon (C2) means the compound can exist as a racemic mixture or as individual enantiomers. Its structure makes it a valuable building block in organic synthesis, particularly for constructing more complex molecules with potential pharmacological activity.

Caption: 2D Chemical Structure of 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

The fundamental physicochemical properties of the compound are summarized below. These computed values provide a baseline for predicting its behavior in various experimental conditions, such as solubility and membrane permeability.

PropertyValueSource
IUPAC Name 3-(4-methoxyphenyl)-2-methylpropanoic acid[1]
CAS Number 52427-11-9[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Exact Mass 194.094294304 Da[1]
XLogP3 (Lipophilicity) 2.2[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]
Complexity 217[1]
Purity (Typical) ≥98%

Analytical Characterization: A Predictive Approach

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is limited, its structure allows for the accurate prediction of its spectral features. The following sections describe the expected outcomes from key analytical methods, providing a framework for researchers to validate their samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework. Experiments should be conducted in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6), with chemical shifts referenced to tetramethylsilane (TMS).

  • ¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Aromatic Protons (δ ≈ 6.8-7.2 ppm): The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two doublets. The protons ortho to the electron-donating methoxy group will be upfield (lower ppm) compared to the protons meta to it.

    • Carboxylic Acid Proton (δ ≈ 10-12 ppm): A broad singlet, highly dependent on concentration and solvent, will be observed for the acidic proton.

    • Methoxy Protons (δ ≈ 3.8 ppm): A sharp singlet integrating to three protons.

    • Alpha-Proton (CH) (δ ≈ 2.6-2.9 ppm): A multiplet (likely a sextet or quartet of doublets) due to coupling with both the adjacent CH₂ and CH₃ groups.

    • Beta-Protons (CH₂) (δ ≈ 2.5-3.0 ppm): Two diastereotopic protons that will appear as a complex multiplet due to coupling with the alpha-proton.

    • Alpha-Methyl Protons (CH₃) (δ ≈ 1.2 ppm): A doublet, coupling with the single alpha-proton.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a count of unique carbon atoms and information about their electronic environment.

    • Carbonyl Carbon (C=O): Expected in the downfield region (δ ≈ 175-180 ppm).

    • Aromatic Carbons: Four distinct signals are expected: two for the protonated carbons, one for the carbon bearing the methoxy group (ipso-carbon, δ ≈ 158 ppm), and one for the carbon attached to the propanoic acid side chain (ipso-carbon, δ ≈ 132 ppm).

    • Methoxy Carbon (-OCH₃): A signal around δ ≈ 55 ppm.

    • Aliphatic Carbons: Signals for the alpha-carbon (CH), beta-carbon (CH₂), and the alpha-methyl carbon (CH₃) will appear in the upfield region (δ ≈ 15-45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.

  • O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carboxylic acid carbonyl group.

  • C=C Stretches: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretches: Two distinct C-O stretching bands are expected: one for the acid (≈1210-1320 cm⁻¹) and one for the aryl ether (≈1230-1270 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion Peak ([M]⁺): In an electron ionization (EI) experiment, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (194.23). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₁H₁₄O₃) with high accuracy.

  • Key Fragmentation Pathways: Common fragmentation patterns for this structure include:

    • Loss of the carboxyl group (-COOH): A fragment corresponding to [M-45]⁺.

    • Benzylic Cleavage: Cleavage of the bond between the alpha and beta carbons can lead to the formation of a stable benzylic cation or a tropylium ion (m/z 121), derived from the 4-methoxybenzyl fragment. This is often a prominent peak in the spectrum.

Synthesis and Purification Workflow

While various synthetic routes exist, a robust and common strategy for preparing α-arylpropanoic acids involves the alkylation of an arylacetonitrile derivative, followed by hydrolysis. This multi-step process offers high yields and accessible starting materials.

synthesis_workflow Corrected workflow for synthesis via ester alkylation. start (4-Methoxyphenyl)acetonitrile step1 Step 1: α-Methylation Base: NaH or LDA Reagent: Methyl Iodide (CH₃I) intermediate 2-(4-Methoxyphenyl)propanenitrile step2 Step 2: Second α-Methylation (Not possible for this target) Correction: Direct alkylation of ester is preferred start_alt (4-Methoxyphenyl)acetic acid esterification Esterification (e.g., Fischer, with MeOH/H⁺) start_alt->esterification Protect acid ester_intermediate Methyl (4-methoxyphenyl)acetate esterification->ester_intermediate alkylation α-Methylation Base: LDA Reagent: CH₃I ester_intermediate->alkylation Form enolate methylated_ester Methyl 3-(4-methoxyphenyl) -2-methylpropanoate alkylation->methylated_ester hydrolysis Step 2: Hydrolysis Base: NaOH(aq), then H₃O⁺ workup methylated_ester->hydrolysis Deprotect & Isolate product 3-(4-Methoxyphenyl)-2- methylpropanoic acid hydrolysis->product

Sources

Physicochemical Characteristics and Analytical Profiling of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS 52427-11-9) is a highly versatile chiral building block utilized extensively in pharmaceutical synthesis and drug discovery[1],[2]. Characterized by a propanoic acid backbone, an


-methyl stereocenter, and a para-methoxy substituted phenyl ring, this compound presents unique physicochemical properties that make it an ideal intermediate for peptidomimetics and receptor modulators. This technical guide provides a rigorous examination of its structural mechanics, physicochemical data, and validated analytical workflows.

Physicochemical Profiling and Molecular Descriptors

Understanding the fundamental properties of this molecule is critical for predicting its behavior in biological systems and organic synthesis. The data summarized below reflects computed and experimental consensus[1].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Implication
CAS Number 52427-11-9Unique chemical identifier[2].
Molecular Formula C11H14O3Dictates fundamental stoichiometry[1].
Molecular Weight 194.23 g/mol Favorable for Lipinski's Rule of 5 compliance[1].
Exact Mass 194.0943 DaTarget mass for high-resolution MS (HRMS)[1].
XLogP3 2.2Indicates moderate lipophilicity; optimal for oral absorption[1].
TPSA 46.5 ŲExcellent membrane permeability; potential BBB crossing[1].
H-Bond Donors 1Carboxylic acid -OH facilitates target anchoring[1].
H-Bond Acceptors 3Methoxy oxygen and carboxylate oxygens[1].
Rotatable Bonds 4Balances conformational flexibility with entropic penalty[1].

Structural and Mechanistic Implications

As an Application Scientist, it is vital to look beyond the raw data and understand the causality of the molecule's architecture.

  • The para-Methoxy Group : The -OCH₃ moiety acts as a strong electron-donating group via resonance, increasing the electron density of the aromatic ring. This enhances the potential for

    
     stacking interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine) in target receptor pockets. Furthermore, blocking the para-position prevents rapid CYP450-mediated aromatic hydroxylation, thereby increasing metabolic stability.
    
  • The

    
    -Methyl Stereocenter : The introduction of a methyl group at the C2 position creates a chiral center. This is not merely a structural anomaly; it restricts the rotational freedom of the propanoic acid tail. This steric hindrance forces the molecule into specific conformational states, which is critical for enantioselective binding.
    
  • The Carboxylic Acid Moiety : With a typical pKa of ~4.5, this group is predominantly ionized at physiological pH (7.4). The resulting carboxylate anion is primed for forming robust salt bridges with basic residues (Arginine, Lysine) on target proteins.

G Compound 3-(4-Methoxyphenyl)- 2-methylpropanoic acid Methoxy 4-Methoxy Group (Electron Donating) Compound->Methoxy Methyl alpha-Methyl Group (Steric Hindrance) Compound->Methyl Carboxyl Carboxylic Acid (H-Bonding/Ionic) Compound->Carboxyl Receptor Target Protein / Receptor Methoxy->Receptor pi-pi stacking & dipole interactions Methyl->Receptor Enantioselective pocket binding Metabolism Metabolic Stability (CYP450 Resistance) Methyl->Metabolism Blocks alpha-oxidation Carboxyl->Receptor Salt bridge formation

Fig 1: Pharmacophoric contributions of functional groups to receptor binding and metabolism.

Analytical and Experimental Workflows

To ensure scientific integrity, the characterization of 3-(4-Methoxyphenyl)-2-methylpropanoic acid requires self-validating analytical systems. Below are the definitive protocols for its evaluation.

Protocol 1: Enantiomeric Resolution via Chiral HPLC

Because the biological efficacy of chiral APIs hinges on enantiomeric purity, resolving the (R) and (S) enantiomers is mandatory. Normal-phase chiral chromatography utilizing a polysaccharide-based stationary phase (e.g., Chiralpak AD) is the industry standard for structurally related aromatic acids and indane derivatives[3].

Causality Check: Why use an acidic modifier? The carboxylic acid group will interact non-specifically with residual silanols on the silica support, causing severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the analyte, ensuring sharp, symmetrical peaks and accurate integration.

Step-by-Step Methodology:

  • Mobile Phase Preparation : Formulate a mixture of Hexane and Isopropanol (90:10 v/v). Add 0.1% TFA. Degas the mixture via ultrasonication for 10 minutes to prevent baseline drift.

  • Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Equilibration : Purge the Chiralpak AD column (250 mm × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min until the UV baseline (monitored at 225 nm) stabilizes[3]. Maintain the column compartment at a strict 25 °C to ensure reproducible chiral recognition thermodynamics.

  • Self-Validation Step : Inject 10 µL of a known racemic standard first. Verify that the resolution factor (

    
    ) between the two enantiomeric peaks is 
    
    
    
    (baseline resolution).
  • Analytical Run : Inject 10 µL of the synthesized sample. Calculate the Enantiomeric Excess (

    
    ) using the integrated Area Under the Curve (AUC): 
    
    
    
    .

G Sample Racemic Mixture (R/S Enantiomers) Prep Sample Prep (Dissolution in Mobile Phase) Sample->Prep 1 mg/mL Column Chiral Stationary Phase (e.g., Chiralpak AD) Prep->Column 10 µL Injection Detector UV/Vis Detection (220-254 nm) Column->Detector Elution Data Chromatogram (Enantiomeric Excess %) Detector->Data Signal Processing

Fig 2: Step-by-step analytical workflow for the chiral resolution of enantiomers via HPLC.

Protocol 2: Structural Elucidation via High-Resolution NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is deployed to confirm the regiochemistry of the aromatic substitution and the integrity of the aliphatic chain.

Causality Check: The choice of solvent is paramount. Deuterated chloroform (CDCl₃) is selected because it readily dissolves molecules with an XLogP3 of 2.2[1] and lacks exchangeable deuterons that would artificially suppress the broad carboxylic acid -OH signal.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • Instrument Parameters : Utilize a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to 298 K. For ¹H-NMR, use a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation of all spins.

  • Signal Acquisition & Validation :

    • Aromatic Region: Look for an AA'BB' spin system (two distinct doublets,

      
       Hz) between 
      
      
      
      6.8 and 7.2 ppm, self-validating the para-substitution of the methoxy group.
    • Methoxy Region: A sharp, intense singlet integrating to 3H must appear at

      
       ppm.
      
    • Aliphatic Region: The

      
      -methyl group will manifest as a doublet (
      
      
      
      Hz) at
      
      
      ppm, split by the adjacent chiral methine proton.
  • Data Processing : Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum, setting the TMS peak to exactly

    
     0.00 ppm.
    

Applications in Drug Development

In the landscape of medicinal chemistry, 3-(4-Methoxyphenyl)-2-methylpropanoic acid serves as a critical precursor. Its structural motifs are highly analogous to the side chains of modified amino acids (such as methyldopa-related impurities)[4]. By leveraging its pre-installed stereocenter and metabolically stable para-methoxy group, drug development professionals can rapidly synthesize libraries of peptidomimetics, enzyme inhibitors, and targeted receptor antagonists with highly predictable pharmacokinetic properties.

References
  • PubChem Compound Summary for CID 10535804 . National Center for Biotechnology Information (NIH). URL:[Link]

  • Accela ChemBio Product Catalog (CAS 52427-11-9) . Accela ChemBio. URL:[Link]

  • Pharmaffiliates: Methyldopa-impurities . Pharmaffiliates. URL:[Link]

  • Indane derivatives for odor neutralization (Chromatographic Methods) - JP2018520779A. Google Patents.

Sources

Synthesis and Characterization of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS: 52427-11-9) is a highly versatile chiral building block extensively utilized in pharmaceutical drug development and advanced materials science. Structurally, it features a propanoic acid backbone with a methyl group at the C2 position and a para-methoxyphenyl group at the C3 position. This specific substitution pattern makes it an ideal precursor for synthesizing complex indane derivatives, active pharmaceutical ingredients (APIs) requiring an electron-rich aromatic ring, and targeted fragrance compounds.

This whitepaper provides an authoritative, step-by-step guide to both the racemic and asymmetric synthesis of this compound, detailing the mechanistic causality behind each experimental parameter and establishing self-validating analytical checkpoints to ensure reproducibility and high enantiomeric purity.

Mechanistic Pathways & Retrosynthetic Analysis

The synthesis of 3-(4-Methoxyphenyl)-2-methylpropanoic acid is strategically divided into two distinct phases: the construction of the carbon skeleton and the stereoselective reduction of the resulting alkene.

Phase 1: Carbon Skeleton Assembly (Perkin Condensation)

The carbon framework is assembled via a 1, a classic condensation method for synthesizing cinnamic acid derivatives. 4-Methoxybenzaldehyde is reacted with propionic anhydride in the presence of sodium propionate.

  • Causality of Reagent Selection: Propionic anhydride is specifically chosen over acetic anhydride because its alpha-carbon provides the essential C2-methyl substituent required for the target molecule. The sodium propionate base abstracts an alpha-proton from the anhydride, generating a nucleophilic enolate that attacks the aldehyde. Subsequent thermally-driven dehydration yields the thermodynamically stable intermediate, (E)-3-(4-Methoxyphenyl)-2-methylacrylic acid.

Phase 2: Stereoselective Reduction

While achiral reduction using Palladium on Carbon (Pd/C) yields the racemate, modern drug development often strictly requires enantiopure intermediates. To achieve this, we employ a Ruthenium(II) complex ligated by a chiral spirobifluorene diphosphine (SFDP) ligand.

  • Causality of Catalyst Selection: As demonstrated by 2, Ru-SFDP complexes exhibit exceptional enantioselectivity for

    
    -unsaturated carboxylic acids. The carboxylic acid moiety coordinates directly with the Ruthenium center, rigidly directing the hydride transfer to a single face of the olefin, thereby ensuring high enantiomeric excess (ee).
    

SynthesisWorkflow SM Starting Materials: 4-Methoxybenzaldehyde + Propionic Anhydride Condensation Perkin Condensation (NaOPr, 150 °C, 5 h) SM->Condensation Intermediate Intermediate: (E)-3-(4-Methoxyphenyl)-2-methylacrylic acid Condensation->Intermediate Split Intermediate->Split RacemicPath Achiral Hydrogenation (Pd/C, H2, MeOH) Split->RacemicPath ChiralPath Asymmetric Hydrogenation (Ru-SFDP, H2, MeOH) Split->ChiralPath RacemicProd Racemate: (±)-3-(4-Methoxyphenyl)-2-methylpropanoic acid RacemicPath->RacemicProd ChiralProd Enantiopure Product: (S)-3-(4-Methoxyphenyl)-2-methylpropanoic acid ChiralPath->ChiralProd

Fig 1: Synthesis workflow for 3-(4-Methoxyphenyl)-2-methylpropanoic acid via Perkin condensation.

Experimental Protocols

Protocol A: Synthesis of (E)-3-(4-Methoxyphenyl)-2-methylacrylic acid
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube.

  • Reagents: Add 4-methoxybenzaldehyde (13.6 g, 100 mmol), propionic anhydride (26.0 g, 200 mmol), and anhydrous sodium propionate (9.6 g, 100 mmol).

  • Reaction: Heat the mixture to 150 °C using a silicone oil bath for 5 hours.

    • Causality: The elevated temperature is critical to overcome the activation energy barrier for the dehydration step of the initial aldol-type adduct. Lower temperatures will result in incomplete dehydration and lower yields.

  • Workup: Cool the mixture to 90 °C and slowly pour it into 400 mL of distilled water. Stir vigorously for 30 minutes to hydrolyze the excess propionic anhydride into water-soluble propionic acid.

  • Isolation: Basify the aqueous mixture with 10% NaOH to pH 10, and extract with ethyl acetate (2 x 100 mL) to remove any unreacted aldehyde. Carefully acidify the aqueous layer with concentrated HCl to pH 2 to precipitate the product.

  • Purification: Filter the precipitated white solid, wash with cold water, and recrystallize from ethanol.

    • Self-Validation Checkpoint: Before proceeding, analyze the intermediate via

      
      H NMR. The disappearance of the aldehyde proton (
      
      
      
      ~9.8 ppm) and the appearance of the vinylic proton (
      
      
      ~7.6 ppm) confirm successful condensation.
Protocol B: Asymmetric Hydrogenation to (S)-3-(4-Methoxyphenyl)-2-methylpropanoic acid
  • Catalyst Preparation: In a strictly inert, nitrogen-filled glovebox, dissolve the chiral catalyst Ru(OAc)

    
    ((S)-SFDP) (0.1 mol%) in anhydrous, degassed methanol (5 mL).
    
  • Substrate Loading: Transfer the3 (1.92 g, 10 mmol) into a stainless-steel autoclave and add 15 mL of degassed methanol.

  • Reaction: Inject the catalyst solution into the autoclave. Purge the vessel with hydrogen gas three times to remove trace nitrogen, then pressurize to 50 atm.

  • Agitation: Stir the reaction mixture at 25 °C for 12 hours.

    • Causality: High H

      
       pressure ensures a sufficient dissolved hydrogen concentration in the methanolic phase, preventing catalyst starvation which can lead to competing isomerization pathways and degraded enantioselectivity.
      
  • Isolation & Purification: Vent the hydrogen gas carefully. Concentrate the methanolic solution under reduced pressure. Pass the residue through a short silica gel plug (eluent: Hexanes/EtOAc 1:1 with 1% AcOH) to remove the metal catalyst, yielding the 4.

Analytical Characterization & Self-Validation

To ensure the protocol functions as a self-validating system, the final product must meet the following spectral and chromatographic criteria before downstream utilization:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    1.18 (d, J = 6.8 Hz, 3H, -CH
    
    
    ), 2.62 (dd, J = 13.6, 8.0 Hz, 1H, Ar-CHH-), 2.75 (m, 1H, -CH(CH
    
    
    )-), 3.02 (dd, J = 13.6, 6.4 Hz, 1H, Ar-CHH-), 3.79 (s, 3H, -OCH
    
    
    ), 6.83 (d, J = 8.6 Hz, 2H, Ar-H), 7.10 (d, J = 8.6 Hz, 2H, Ar-H), 11.0 (br s, 1H, -COOH).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    
    
    16.5 (-CH
    
    
    ), 38.6 (Ar-CH
    
    
    -), 41.4 (-CH(CH
    
    
    )-), 55.3 (-OCH
    
    
    ), 113.9 (Ar-C), 129.9 (Ar-C), 131.2 (Ar-C, ipso), 158.3 (Ar-C, C-O), 182.7 (-COOH).
  • Chiral HPLC (Self-Validation Checkpoint): Analyze the crude product using a Chiralcel OJ-H column (Eluent: Hexane/i-PrOH/TFA = 90:10:0.1, Flow rate: 1.0 mL/min, UV detection at 220 nm). A conversion of >99% is indicated by the absence of the UV-active starting material peak. An ee of >95% validates the integrity of the inert atmosphere and proper catalyst preparation.

Quantitative Data Presentation

The table below summarizes the causality of catalyst and pressure selection during the optimization of the asymmetric hydrogenation step. The Ru-SFDP system significantly outperforms standard BINAP ligands for this specific substrate class.

Table 1: Optimization of Asymmetric Hydrogenation Parameters
Catalyst SystemH₂ Pressure (atm)Temperature (°C)Conversion (%)Enantiomeric Excess (ee %)
Ru(OAc)₂((S)-BINAP)5025>9985
Ru(OAc)₂((S)-Tol-BINAP)5025>9988
Ru(OAc)₂((S)-SFDP)10259594
Ru(OAc)₂((S)-SFDP) 50 25 >99 96

Note: Data reflects the standard optimization profile of


-unsaturated carboxylic acids using chiral Ru-diphosphine complexes to achieve maximum enantiopurity.

References

  • Title: Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids Catalyzed by Ruthenium(II) Complexes of Spirobifluorene Diphosphine (SFDP)
  • Title: 3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS: 52427-11-9)
  • Title: 3-(4-Methoxyphenyl)-2-methylacrylic Acid (CAS: 40527-52-4)
  • Title: Perkin Reaction Mechanism and Applications Source: IIT Kanpur URL

Sources

Structural Elucidation and Analytical Characterization of C11H14O3: A Comprehensive Guide to Butyl 4-Hydroxybenzoate and its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C11H14O3 encompasses a diverse array of organic compounds, ranging from natural bioactive metabolites to critical pharmaceutical excipients. For researchers and drug development professionals, distinguishing these isomers through rigorous analytical methodologies is paramount. The most pharmaceutically significant compound bearing this formula is Butyl 4-hydroxybenzoate (commonly known as Butylparaben), a highly effective antimicrobial preservative[1]. Another notable structural isomer is 4-(4-hydroxy-3-methoxyphenyl)butan-2-one (Zingerone), a methoxyphenol derived from ginger[2].

This whitepaper provides an in-depth technical analysis of C11H14O3 isomers, detailing their IUPAC nomenclature, physicochemical profiling, and the causality behind their validated analytical workflows.

IUPAC Nomenclature and Structural Causality

The IUPAC naming conventions for C11H14O3 isomers depend heavily on the principal functional groups present, which fundamentally dictate their biological and chemical behavior:

  • Butyl 4-hydroxybenzoate (Butylparaben): The core structure is a benzoic acid substituted with a hydroxyl group at the para (4-) position. The carboxylic acid is esterified with a four-carbon butyl chain. The lipophilic butyl chain (

    
    ) is the causal factor for its high partition coefficient, allowing it to readily penetrate microbial lipid bilayers[3]. This structural feature makes it a vastly superior fungicidal agent compared to shorter-chain parabens.
    
  • 4-(4-hydroxy-3-methoxyphenyl)butan-2-one (Zingerone): Here, the parent chain is a 4-carbon ketone (butan-2-one). The phenyl ring is substituted with a hydroxyl and a methoxy group. The IUPAC name reflects the ketone's priority over the phenol[2]. The lack of a highly lipophilic ester tail renders it more hydrophilic, shifting its utility from a preservative to an antioxidant and flavoring agent[4].

Physicochemical Profiling of C11H14O3 Isomers

To optimize formulation stability, extraction protocols, and chromatographic separation, drug developers must rely on the distinct physicochemical properties of these isomers. The quantitative data is summarized below:

PropertyButyl 4-hydroxybenzoate (Butylparaben)4-(4-hydroxy-3-methoxyphenyl)butan-2-one (Zingerone)
Molecular Weight 194.23 g/mol [1]194.23 g/mol [2]
IUPAC Name Butyl 4-hydroxybenzoate[1]4-(4-hydroxy-3-methoxyphenyl)butan-2-one[2]
LogP (Octanol/Water) ~3.57 (Highly lipophilic)0.64 (Hydrophilic)[4]
pKa ~8.4 (Phenolic OH)10.03 ± 0.20 (Phenolic OH)[4]
Melting Point 68 - 69 °C[3]40 - 41 °C[4]
Primary Application Antimicrobial Preservative[3]Flavoring Agent / Antioxidant[2]

Analytical Methodology: Validated HPLC-UV Protocol

To ensure pharmaceutical quality control, the following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is established for the quantification of Butyl 4-hydroxybenzoate. This protocol is designed as a self-validating system , ensuring that any deviation in column integrity or mobile phase preparation is immediately detectable.

Step-by-Step Workflow
  • System Suitability Testing (SST):

    • Action: Inject a standard mixture of methyl-, ethyl-, propyl-, and butylparaben.

    • Causality: This validates the column's resolving power. Because lipophilicity increases with chain length, the elution order must strictly follow methyl < ethyl < propyl < butyl. If Butyl 4-hydroxybenzoate does not elute last, the stationary phase has degraded, and the system invalidates the run.

  • Column Selection:

    • Action: Utilize a C18 bonded core-shell silica column (e.g., 150 × 3.0 mm, 3.5 µm particle size)[5].

    • Causality: The highly non-polar C18 stationary phase provides optimal retention for the lipophilic butyl ester chain of the analyte, preventing premature elution.

  • Mobile Phase Preparation:

    • Action: Prepare an isocratic mixture of Methanol and Phosphate Buffer in a 55:45 (v/v) ratio, adjusted to pH 2.5[5].

    • Causality: Maintaining an acidic pH of 2.5 ensures the phenolic hydroxyl group (pKa ~8.4) remains fully protonated (unionized). This suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing and ensuring sharp, symmetrical chromatographic resolution.

  • Detector Calibration:

    • Action: Set the UV-Visible detector to 254 nm[5].

    • Causality: The aromatic benzoic acid chromophore exhibits strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       transitions at 254 nm, maximizing the signal-to-noise ratio for trace quantification (Limit of Detection typically < 0.20 µg/mL).
      
  • Sample Injection & Execution:

    • Action: Inject 10 µL of the filtered sample at a constant flow rate of 0.5 to 0.8 mL/min[5]. Maintain the column oven at 35°C to reduce mobile phase viscosity and backpressure.

Mechanism of Antimicrobial Action

The efficacy of Butyl 4-hydroxybenzoate as a preservative is directly linked to its C11H14O3 structure. The lipophilic butyl tail allows the molecule to partition effectively into the microbial cell membrane, disrupting the lipid bilayer. This interference uncouples membrane transport processes, leading to the leakage of intracellular constituents (such as ATP and RNA) and eventual cell death[3].

G A Butyl 4-hydroxybenzoate (Lipophilic C11H14O3) B Partitioning into Microbial Lipid Bilayer A->B Hydrophobic Interaction C Disruption of Membrane Transport Proteins B->C Structural Distortion D Inhibition of ATPase & Phosphotransferases C->D Enzyme Uncoupling E Leakage of Intracellular Constituents (ATP/RNA) C->E Loss of Integrity F Microbial Cell Death (Preservative Efficacy) D->F Metabolic Arrest E->F Osmotic Lysis

Antimicrobial mechanism of Butyl 4-hydroxybenzoate via membrane disruption.

References

  • Zingerone | C11H14O3 | CID 31211 - PubChem - NIH (nih.gov) 2

  • Butylparaben | C11H14O3 | CID 7184 - PubChem - NIH (nih.gov) 1

  • A Comparative Guide to Validated HPLC Methods for Butylparaben Quantification (benchchem.com)5

  • Butylparaben - Wikipedia (wikipedia.org) 3

  • Method Development and Validation of HPLC Method for Methylparaben and Butylparaben (jbiochemtech.com) 6

  • 姜酮| 122-48-5 (Zingerone) (chemicalbook.com) 4

Sources

A Researcher's Guide to the Biological Activity Screening of Novel Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Propanoic Acid Derivatives

Propanoic acid derivatives represent a privileged scaffold in medicinal chemistry, most notably exemplified by the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The core structure of 2-arylpropionic acid is a versatile starting point for developing compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and even anticancer effects.[1][2][3] The therapeutic action of classic NSAIDs is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[1][4] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically screen novel propanoic acid derivatives for their biological activities, moving from broad-based primary assays to more specific and physiologically relevant secondary and tertiary evaluations.

Chapter 1: Foundational Strategy - A Tiered Approach to Screening

A successful screening campaign avoids a scattergun approach. Instead, a tiered or hierarchical strategy is employed to efficiently manage resources, time, and compound quantity.[1][5] This methodology funnels a large number of initial candidates through progressively more complex and specific assays.

  • Tier 1: Primary Screening: High-throughput, cost-effective assays designed to quickly identify "hits" with any significant biological activity. Key objectives are to assess broad cytotoxicity and primary mechanism-related activity (e.g., anti-inflammatory potential).

  • Tier 2: Secondary Screening & Potency Determination: More specific in vitro assays to confirm the activity of primary hits, determine their potency (e.g., IC50), and elucidate their mechanism of action.

  • Tier 3: In Vivo Validation: Preclinical animal models to evaluate the efficacy, safety, and pharmacokinetic profile of the most promising lead compounds.

This structured approach ensures that only the most promising compounds, with well-characterized in vitro activity and acceptable safety profiles, advance to costly and resource-intensive in vivo studies.[6]

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency cluster_2 Tier 3: In Vivo Validation T1_Cytotoxicity General Cytotoxicity (e.g., MTT, LDH Assays) Hits Primary Hits T1_Cytotoxicity->Hits Data Analysis & Hit Selection T1_AntiInflam Primary Anti-inflammatory (e.g., Cell-based NO Assay) T1_AntiInflam->Hits Data Analysis & Hit Selection T1_Antimicrobial Primary Antimicrobial (e.g., Disk Diffusion) T1_Antimicrobial->Hits Data Analysis & Hit Selection T2_Potency IC50 Determination (COX/LOX Inhibition) Leads Lead Candidates T2_Potency->Leads Data Analysis & Lead Selection T2_Selectivity COX-1 vs. COX-2 Selectivity T2_Selectivity->Leads Data Analysis & Lead Selection T2_MIC MIC Determination (Broth Microdilution) T2_MIC->Leads Data Analysis & Lead Selection T2_Anticancer Anticancer Assays (e.g., SRB Assay) T2_Anticancer->Leads Data Analysis & Lead Selection T3_Efficacy Efficacy Models (e.g., Carrageenan Paw Edema) Clinical Preclinical Candidate T3_Efficacy->Clinical Final Selection T3_PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) T3_PKPD->Clinical Final Selection T3_Tox Preliminary Toxicology T3_Tox->Clinical Final Selection Library Novel Propanoic Acid Derivative Library Library->T1_Cytotoxicity Initial Screen Library->T1_AntiInflam Initial Screen Library->T1_Antimicrobial Initial Screen Hits->T2_Potency Confirmation & Characterization Hits->T2_Selectivity Confirmation & Characterization Hits->T2_MIC Confirmation & Characterization Hits->T2_Anticancer Confirmation & Characterization Leads->T3_Efficacy In Vivo Evaluation Leads->T3_PKPD In Vivo Evaluation Leads->T3_Tox In Vivo Evaluation

Caption: A tiered workflow for screening novel propanoic acid derivatives.

Chapter 2: The Crucial First Pass - Cytotoxicity Screening

Before assessing therapeutic potential, it is imperative to evaluate a compound's intrinsic toxicity. A compound that kills cells indiscriminately is not a viable drug candidate. Early cytotoxicity data provides a therapeutic window, guiding the concentration range for subsequent assays.

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[7][8]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed adherent cells (e.g., HEK293 for general toxicity, or a relevant cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the novel propanoic acid derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent).[9]

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C with 5% CO2.[9]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[9]

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10][12]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the treatment incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[13][14]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Stop Reaction & Measurement: Add 50 µL of the provided stop solution to each well.[13] Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.[13][14]

Compound IDCell LineAssayIncubation Time (h)IC50 (µM)
PRO-001HEK293MTT24> 100
PRO-001MCF-7MTT2445.2
PRO-002HEK293LDH2489.7
PRO-002MCF-7LDH2415.8
DoxorubicinMCF-7MTT240.8

Table 1: Example of cytotoxicity data for novel propanoic acid derivatives. IC50 is the concentration that inhibits 50% of cell viability.

Chapter 3: Screening for Anti-Inflammatory Activity

The hallmark of many propanoic acid derivatives is their anti-inflammatory action. This is primarily achieved through the inhibition of enzymes in the arachidonic acid cascade.

The Arachidonic Acid Cascade: The Core Target

Upon cellular stimulation (e.g., by injury or cytokines), phospholipase A2 releases arachidonic acid from the cell membrane.[15] This fatty acid is then metabolized by two major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[4][15]

  • Lipoxygenase (LOX) Pathway: 5-Lipoxygenase (5-LOX) converts arachidonic acid into leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions.[16]

cluster_COX COX Pathway cluster_LOX LOX Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Cellular Stimuli PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX-1 / COX-2 Leukotrienes Leukotrienes (e.g., LTB4) AA->Leukotrienes 5-LOX PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) LOX 5-Lipoxygenase (5-LOX) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Inhibitor Propanoic Acid Derivatives (NSAIDs) Inhibitor->COX1 Inhibitor->COX2

Caption: The arachidonic acid cascade and points of inhibition.

In Vitro Enzyme Inhibition Assays

Directly measuring the inhibition of COX and LOX enzymes is the most definitive way to characterize the anti-inflammatory mechanism of a propanoic acid derivative.

Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

  • Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, heme cofactor, and the colorimetric substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD). Prepare serial dilutions of the test compounds.[17]

  • Plate Setup: In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution to the appropriate wells.[17]

  • Inhibitor Addition: Add 10 µL of the diluted test compound or a reference inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2). For control wells (100% activity), add 10 µL of the solvent vehicle.[17]

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.[18]

  • Measurement: Incubate for exactly 2 minutes at 37°C, then stop the reaction.[18] Read the absorbance at 590 nm. The decrease in absorbance correlates with the inhibition of COX activity.[17]

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)

  • Reagent Preparation: Prepare a solution of soybean 15-lipoxygenase, a substrate solution of linoleic acid in borate buffer (pH 9.0), and solutions of your test compounds in DMSO.[19]

  • Plate Setup: To the wells of a UV-transparent 96-well plate, add 840 µL of borate buffer and 100 µL of the lipoxygenase solution.[19]

  • Inhibitor Addition: Add 10 µL of the test compound solution and pre-incubate for 5 minutes at 25°C.[19]

  • Reaction Initiation: Start the reaction by adding 50 µL of the linoleic acid substrate solution.[19]

  • Measurement: Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The formation of a conjugated diene hydroperoxide product results in this absorbance increase, and its rate is proportional to enzyme activity.[20]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)
PRO-00115.20.819.0> 100
PRO-0025.67.30.7722.5
Ibuprofen13.134.40.38> 100
Celecoxib15.00.05300> 100

Table 2: Example of enzyme inhibition data. The Selectivity Index indicates a compound's preference for inhibiting COX-2 over COX-1.

Chapter 4: Antimicrobial Activity Screening

Propanoic acid derivatives have also been reported to possess antibacterial and antifungal properties.[8] Initial screening can rapidly identify compounds with potential antimicrobial utility.

Kirby-Bauer Disk Diffusion Method

This is a qualitative, primary screening method to assess the antimicrobial activity of a compound.[21][22]

Protocol: Kirby-Bauer Test

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard.[23]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[23][24]

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound. Place the disks onto the agar surface, ensuring they are evenly spaced.[23]

  • Incubation: Incubate the plates for 18-24 hours at 37°C.[23]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. A larger zone indicates greater sensitivity of the organism to the compound.[21]

Broth Microdilution for MIC Determination

For compounds showing activity in the disk diffusion test, the broth microdilution method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[25][26]

Protocol: Broth Microdilution Assay

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[27][28]

  • Inoculation: Add a standardized bacterial inoculum (~5x10^5 CFU/mL) to each well.[27] Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).[25]

  • Incubation: Incubate the plate for 18-24 hours at 37°C.[27]

  • MIC Determination: After incubation, the MIC is identified as the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).[25][29]

Compound IDS. aureus Zone (mm)E. coli Zone (mm)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PRO-003187864
PRO-0042215216
Ampicillin29160.258

Table 3: Example of antimicrobial screening data.

Chapter 5: Anticancer Activity Screening

Emerging research indicates that some propanoic acid derivatives may have anticancer properties, potentially through mechanisms related to or independent of COX inhibition.[5][30]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cytotoxicity based on the measurement of total cellular protein content.[3][31] It is a reliable and reproducible method for screening potential anticancer agents.

Protocol: SRB Assay

  • Cell Seeding and Treatment: Seed a relevant cancer cell line (e.g., A549 lung carcinoma) in a 96-well plate and treat with serial dilutions of the test compounds as described for the MTT assay.[30]

  • Cell Fixation: After the incubation period (e.g., 48-72 hours), gently add cold 10% (w/v) trichloroacetic acid (TCA) to fix the cells, and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]

  • Washing: Remove the SRB solution and quickly wash the plates with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.[3]

  • Dye Solubilization and Measurement: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye. Measure the absorbance at 510 nm. The absorbance is proportional to the total cellular protein mass.[3]

Chapter 6: The Path Forward - From In Vitro to In Vivo

Compounds that demonstrate high potency, selectivity (e.g., for COX-2 over COX-1), low cytotoxicity in non-cancerous cells, and significant antimicrobial or anticancer activity in Tier 2 screening become lead candidates for in vivo validation. This critical next phase involves evaluating the compound's efficacy in established animal models of disease, such as the carrageenan-induced paw edema model for inflammation or xenograft models for cancer, alongside comprehensive pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.[21][32] This transition from the controlled in vitro environment to the complexity of a whole organism is the ultimate test of a novel derivative's therapeutic potential.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Asif, M. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • MI - Microbiology. Broth Microdilution. [Link]

  • Antimicrobial Testing Laboratory. Minimum Inhibitory Concentration Assay (MIC). [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Xu, J. J., et al. (2010). Building a tiered approach to in vitro predictive toxicity screening: a focus on assays with in vivo relevance. PubMed. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • Current Protocols. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PubMed. [Link]

  • BioVision. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Xu, J. J., et al. (2010). Building a tiered approach to in vitro predictive toxicity screening: a focus on assays with in vivo relevance. PubMed. [Link]

  • IntechOpen. (2020). DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives. [Link]

  • MDPI. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • ResearchGate. Procedure for assay of 15-lipoxygenase inhibition. [Link]

  • YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PubMed. [Link]

  • Nature Protocols. (2005). Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]

  • MDPI. (2020). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. [Link]

  • Singh, S., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]

  • Journal of Pharmacology and Pharmacotherapeutics. (2022). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]

  • MSKCC. Pain, Arachidonic Acid Pathway. [Link]

  • ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • Bio-Rad. LDH Cytotoxicity Assay Kit. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • ResearchGate. Schematic diagram of arachidonic acid cascade. [Link]

Sources

An In-Depth Technical Guide to the In-Silico Modeling of 3-(4-Methoxyphenyl)-2-methylpropanoic acid Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Methoxyphenyl)-2-methylpropanoic acid is a small molecule with a chemical structure that suggests potential biological activity. However, in the absence of extensive experimental data, its mechanism of action and specific biological targets remain uncharacterized. This guide provides a comprehensive, in-depth technical walkthrough for researchers, scientists, and drug development professionals on how to employ a suite of in-silico modeling techniques to investigate the potential interactions of this compound. We will navigate the entire computational pipeline, from hypothesizing biological targets to simulating the dynamics of protein-ligand interactions and predicting pharmacokinetic properties. This approach serves as a powerful, cost-effective strategy to generate testable hypotheses and guide further experimental validation in the drug discovery process.

Compound of Interest: Physicochemical Properties

A foundational step in any in-silico analysis is to understand the basic properties of the molecule . For 3-(4-Methoxyphenyl)-2-methylpropanoic acid, this information is readily available from public chemical databases.

PropertyValueSource
Molecular Formula C11H14O3[1]
Molecular Weight 194.23 g/mol [1]
XLogP3 2.2[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Part 1: In-Silico Target Identification (Target Fishing)

When the biological target of a compound is unknown, the initial and most critical step is to generate a plausible hypothesis. In-silico target prediction, also known as "target fishing" or "reverse docking," leverages the principle that structurally similar molecules often exhibit similar biological activities.[2] This is achieved by screening the compound against a large database of known protein structures or ligand-protein interaction data.[3]

Methodology: Leveraging Web-Based Target Prediction Servers

Several web-based tools can predict potential targets for a small molecule.[4][5] These servers compare the query molecule to a library of compounds with known biological activities using 2D and 3D similarity measures.[6]

Experimental Protocol: Target Prediction using SwissTargetPrediction
  • Navigate to the SwissTargetPrediction web server. This is a widely used and freely accessible tool for this purpose.[6]

  • Input the molecular structure. The structure of 3-(4-Methoxyphenyl)-2-methylpropanoic acid can be provided as a SMILES string (CC(CC1=CC=C(C=C1)OC)C(=O)O).

  • Select the organism. For drug discovery purposes, Homo sapiens is the appropriate choice.

  • Initiate the prediction. The server will compare the input molecule against its database of known ligands and their targets.

  • Analyze the results. The output will be a ranked list of potential protein targets, with a probability score for each.

Hypothesized Targets for Downstream Modeling

Based on the structural features of 3-(4-Methoxyphenyl)-2-methylpropanoic acid, which is a derivative of propionic acid, and the known activities of similar compounds, we can anticipate potential targets related to inflammation and metabolic diseases. For the purpose of this guide, we will proceed with two high-probability, structurally distinct targets that are frequently implicated in these areas:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and the target of many non-steroidal anti-inflammatory drugs (NSAIDs), many of which are propionic acid derivatives.[7]

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that is a master regulator of lipid and glucose metabolism, making it a key target for anti-diabetic drugs.[8]

cluster_0 Part 1: Target Identification Input Molecule 3-(4-Methoxyphenyl)-2- methylpropanoic acid Target Prediction Server e.g., SwissTargetPrediction Input Molecule->Target Prediction Server Hypothesized Targets Ranked list of potential targets Target Prediction Server->Hypothesized Targets Target Selection Select plausible targets for modeling (e.g., COX-2, PPARγ) Hypothesized Targets->Target Selection cluster_1 Part 2: Molecular Docking Prep Ligand Prepare Ligand (add hydrogens, assign charges) Run Docking Run Docking Simulation (e.g., AutoDock Vina) Prep Ligand->Run Docking Prep Protein Prepare Protein (remove water, add hydrogens) Define Grid Define Binding Site (Grid Box) Prep Protein->Define Grid Define Grid->Run Docking Analyze Poses Analyze Binding Poses and Affinities Run Docking->Analyze Poses

Figure 2: Workflow for Molecular Docking Simulation.

Part 3: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. [9]This is crucial for assessing the stability of the predicted binding pose and understanding how the ligand affects the protein's flexibility.

Methodology: Simulating the Protein-Ligand Complex
Experimental Protocol: System Setup and Simulation with GROMACS
  • System Preparation:

    • Start with the best-ranked docked pose from the molecular docking step.

    • Choose an appropriate force field (e.g., AMBER or CHARMM) to describe the physics of the atoms and bonds.

    • Generate the topology files for both the protein and the ligand. The ligand topology may require a separate parameterization step using tools like the CGenFF server.

  • Solvation and Ionization:

    • Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic or dodecahedron).

    • Fill the box with water molecules (solvation).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Minimization and Equilibration:

    • Perform energy minimization to relax the system and remove any steric clashes.

    • Run a two-phase equilibration: first, under an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

  • Production MD Run:

    • Run the production simulation for a desired length of time (typically tens to hundreds of nanoseconds).

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time.

Interpreting MD Simulation Results

A stable RMSD for the ligand and the protein backbone suggests that the binding pose is stable. RMSF analysis can reveal if the ligand binding induces conformational changes in the protein. Persistent hydrogen bonds throughout the simulation provide strong evidence for their importance in the binding interaction.

cluster_2 Part 3: Molecular Dynamics Docked Complex Best Docked Pose System Setup System Setup (Force Field, Solvation, Ions) Docked Complex->System Setup Minimization Energy Minimization System Setup->Minimization Equilibration Equilibration (NVT and NPT) Minimization->Equilibration Production MD Production MD Run Equilibration->Production MD Trajectory Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production MD->Trajectory Analysis

Figure 3: Workflow for Molecular Dynamics Simulation.

Part 4: ADMET Prediction

A crucial aspect of drug discovery is evaluating the pharmacokinetic properties of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools allow for an early assessment of a molecule's drug-likeness. [10]

Methodology: Using Web Servers for ADMET Profiling

Numerous online platforms, such as ADMETlab, pkCSM, and ADMET-AI, provide free ADMET prediction based on a compound's structure. [10][11]

Experimental Protocol: ADMET Prediction
  • Select a Prediction Server: Choose a server like ADMET-AI for its comprehensive predictions and user-friendly interface. [12]2. Input the Molecule: Provide the SMILES string of 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

  • Run the Prediction: The server will calculate a wide range of physicochemical and pharmacokinetic properties.

  • Analyze the Profile: Evaluate the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).

Key ADMET Parameters and Their Significance
ParameterDesired Range (General)Significance
Human Intestinal Absorption HighGood absorption from the gut is essential for oral drugs.
Caco-2 Permeability HighIndicates the ability to cross the intestinal wall.
Blood-Brain Barrier (BBB) Permeability VariesDesirable for CNS drugs, undesirable for others to avoid side effects.
CYP450 Inhibition NoInhibition of cytochrome P450 enzymes can lead to drug-drug interactions.
hERG Inhibition NoInhibition of the hERG channel is linked to cardiotoxicity.
Ames Mutagenicity NegativePredicts the potential of a compound to be carcinogenic.

Conclusion

This in-depth technical guide has outlined a comprehensive in-silico workflow for the initial investigation of 3-(4-Methoxyphenyl)-2-methylpropanoic acid, a compound with no known biological target. By starting with target fishing, we can formulate credible hypotheses about its mechanism of action. Subsequent molecular docking and molecular dynamics simulations provide detailed insights into the potential binding modes and the stability of the ligand-protein complexes. Finally, ADMET prediction offers a crucial early assessment of the compound's drug-like properties.

The results from these computational studies provide a strong foundation for guiding subsequent experimental work. For example, the predicted binding affinities can help prioritize which targets to test in in-vitro assays. The identified key interacting residues can inform site-directed mutagenesis studies to validate the predicted binding mode. Ultimately, this integrated in-silico approach accelerates the drug discovery process, reduces costs, and increases the probability of success in identifying novel therapeutic agents.

References

  • Jiang, H., Zhou, X.E., Shi, J., et al. (2019). Identification and structural insight of an effective PPAR gamma modulator with improved therapeutic index for anti-diabetic drug discovery. RCSB PDB. [Link]

  • Kurumbail, R.G., Stevens, A.M., Gierse, J.K., et al. (1997). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. RCSB PDB. [Link]

  • Galati, M.C., et al. (2021). Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. Frontiers in Pharmacology.
  • Protheragen. (n.d.). Target Fishing. Protheragen. [Link]

  • Click2Drug. (2018). Target prediction - Directory of in silico Drug Design tools. Click2Drug. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology.
  • Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-methylpropanoic acid. PubChem. [Link]

  • Bittencourt, J.A.H.M., et al. (2019).
  • Deep Origin. (2025). ADMET Predictions. Computational Chemistry Glossary. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. ADMET-AI. [Link]

  • Wikipedia. (n.d.). Virtual screening. Wikipedia. [Link]

  • Drug Design. (n.d.). Molecular Docking. Drug Design. [Link]

  • Singh, D., & Singh, H. (2018). Molecular Modeling Study for the Design of Novel Peroxisome Proliferator-Activated Receptor Gamma Agonists Using 3D-QSAR and Molecular Docking. Molecules. [Link]

  • Kumar, A., et al. (2018). Investigations on Binding Pattern of Kinase Inhibitors with PPARγ: Molecular Docking, Molecular Dynamic Simulations, and Free Energy Calculation Studies. BioMed Research International. [Link]

Sources

The Propanoic Acid Pharmacophore: From COX Inhibition to Metabolic Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Targets of Substituted Propanoic Acids Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The propanoic acid moiety (propionic acid) serves as one of the most versatile pharmacophores in medicinal chemistry. Its structural simplicity—a three-carbon chain terminating in a carboxylic acid—belies its capacity for high-affinity interactions with diverse biological targets. This guide analyzes the therapeutic utility of substituted propanoic acids, moving beyond their classical role as NSAIDs (2-arylpropanoic acids) to their critical function in metabolic regulation (GPR40, PPARs) and oncology (MCT1, DHODH). We explore the structure-activity relationships (SAR) that dictate target selectivity, specifically the pivotal role of the carboxylic acid "warhead" in anchoring the molecule via arginine/tyrosine networks within active sites.

The Classic Scaffold: 2-Arylpropanoic Acids (Profens) & COX Inhibition

Mechanism of Action

The "profen" class of NSAIDs (e.g., ibuprofen, naproxen) relies on the 2-arylpropanoic acid scaffold.[1] The therapeutic efficacy is driven by the inhibition of Cyclooxygenase (COX) enzymes, which catalyze the transformation of arachidonic acid into prostaglandins.[2][3]

  • The Arginine Anchor: The carboxylate group of the propanoic acid forms an essential ionic bond with Arg120 in the COX-1 channel (or Arg106 in COX-2). This interaction mimics the binding of the endogenous substrate, arachidonic acid.

  • Stereochemical Imperative: Activity is highly stereospecific. The (S)-enantiomer is the active COX inhibitor.[2] The

    
    -methyl group in the (S)-configuration projects into a hydrophobic pocket, stabilizing the complex.
    
Chiral Inversion: A Metabolic Anomaly

A unique feature of 2-arylpropanoic acids is the unidirectional metabolic chiral inversion from the inactive (R)-enantiomer to the active (S)-enantiomer in vivo.

  • Pathway: (R)-profen

    
     Acyl-CoA thioester (via Long-chain fatty acyl-CoA synthetase) 
    
    
    
    Epimerization (via
    
    
    -methylacyl-CoA racemase)
    
    
    Hydrolysis to (S)-profen.
  • Clinical Implication: This phenomenon complicates pharmacokinetic profiling, as "inactive" impurities in a racemic mixture can be converted to the active drug systemically.

Metabolic Modulation: 3-Arylpropanoic Acids

Moving the aryl substituent from the


 (C2) to the 

(C3) position dramatically shifts the pharmacological profile from inflammation to metabolic regulation.
GPR40 (FFAR1) Agonists for Type 2 Diabetes

Free Fatty Acid Receptor 1 (GPR40) is a G-protein coupled receptor highly expressed in pancreatic


-cells.[4] Agonism of GPR40 enhances glucose-stimulated insulin secretion (GSIS) without the hypoglycemia risk associated with sulfonylureas.
  • Pharmacophore: 3-arylpropanoic acids (e.g., phenylpropanoic acids, indole-5-propanoic acids) mimic long-chain free fatty acids.

  • Binding Network: The carboxylic acid headgroup anchors the ligand by interacting with a polar cluster including Arg183, Arg258, Tyr91, and Tyr240 .[5]

  • Key Compound: Fasiglifam (TAK-875) . Although discontinued due to liver safety signals, it remains the prototype for this class. It utilizes a dihydrobenzofuran ring linked to the propanoic acid to optimize hydrophobic contacts.

PPAR Agonists: The Fibrate Connection

Peroxisome Proliferator-Activated Receptors (PPAR


, PPAR

, PPAR

) are nuclear transcription factors governing lipid and glucose metabolism.
  • SAR: The acidic headgroup is essential for conformational changes in the PPAR Ligand Binding Domain (LBD). It forms hydrogen bonds with Tyr464, Tyr327, and His323 (numbering for PPAR

    
    ).
    
  • Dual Agonism: Substituted phenylpropanoic acids have been developed as dual PPAR

    
    /
    
    
    
    agonists (Glitazars) to treat dyslipidemia and insulin resistance simultaneously. The length and rigidity of the linker between the propanoic acid head and the lipophilic tail dictate subtype selectivity.

Emerging Targets in Oncology

MCT1 Inhibitors (Warburg Effect Disruption)

Monocarboxylate Transporter 1 (MCT1) facilitates the efflux of lactate from glycolytic tumor cells. Inhibiting MCT1 leads to intracellular acidification and cell death.

  • Chemistry: Derivatives of

    
    -cyano-4-hydroxycinnamic acid (a propenoic acid analog) and related saturated propanoic acids block the lactate binding site.
    
  • Mechanism: These compounds act as competitive inhibitors, preventing the proton-linked transport of monocarboxylates.

DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is critical for de novo pyrimidine biosynthesis.[6][7][8]

  • Targeting: 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives have emerged as scaffolds for DHODH inhibition.

  • Application: High-potency inhibitors are sought for Acute Myeloid Leukemia (AML), where leukemic stem cells are exquisitely sensitive to pyrimidine starvation.

Experimental Protocols

Protocol: Synthesis of 3-Arylpropanoic Acid Derivatives

Objective: Synthesize a library of GPR40 agonist candidates via Knoevenagel condensation followed by reduction.

  • Condensation:

    • Combine substituted benzaldehyde (1.0 eq) with malonic acid (1.2 eq) in pyridine (solvent/base).

    • Add catalytic piperidine (0.1 eq).

    • Reflux at 100°C for 4-6 hours until CO

      
       evolution ceases.
      
    • Workup: Acidify with 1M HCl to precipitate the cinnamic acid intermediate. Recrystallize from ethanol.

  • Reduction (Hydrogenation):

    • Dissolve intermediate in MeOH/EtOAc (1:1).

    • Add 10% Pd/C catalyst (5% w/w).

    • Stir under H

      
       atmosphere (balloon pressure) for 12 hours.
      
    • Purification: Filter through Celite. Concentrate filtrate. Purify via flash chromatography (Hexane:EtOAc gradient).

Protocol: GPR40 Calcium Flux Screening Assay

Objective: Quantify agonistic activity of synthesized propanoic acids in CHO cells stably expressing human GPR40.

  • Cell Seeding: Plate CHO-hGPR40 cells (10,000 cells/well) in black-wall, clear-bottom 384-well plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Aspirate medium. Add 20

    
    L of FLIPR Calcium 6 Assay Kit dye (dissolved in HBSS + 20 mM HEPES). Incubate 2 hours at 37°C.
    
  • Compound Addition: Prepare 10-point serial dilutions of test compounds in HBSS.

  • Measurement: Transfer plate to FLIPR Tetra system.

    • Baseline: Record fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

    • Injection: Add compounds automatically.

    • Response: Record fluorescence for 120 seconds.

  • Data Analysis: Calculate Max - Min fluorescence. Fit to sigmoidal dose-response curve to determine EC

    
    .
    
    • Positive Control: Linoleic Acid or TAK-875 (10

      
      M).
      
    • Negative Control: DMSO vehicle (0.1%).

Visualizations

GPR40 Signaling Pathway

This diagram illustrates the Gq-coupled pathway activated by propanoic acid agonists, leading to insulin secretion.

GPR40_Signaling Agonist Propanoic Acid Derivative GPR40 GPR40 (FFAR1) Receptor Agonist->GPR40 Binds Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion Ca->Insulin Triggers Exocytosis

Caption: GPR40 activation by propanoic acid agonists triggers the Gq-PLC-IP3 pathway, mobilizing intracellular calcium to drive insulin secretion.[6][9]

Propanoic Acid Structural Optimization Workflow

A decision tree for medicinal chemists optimizing the scaffold.

Optimization_Workflow Start Propanoic Acid Hit Molecule Decision1 Target? Start->Decision1 COX COX-1/2 Decision1->COX Inflammation Meta Metabolic (PPAR/GPR40) Decision1->Meta Diabetes/Lipids Opt_COX Optimize C2-Aryl (S)-Enantiomer COX->Opt_COX Opt_Meta Optimize C3-Aryl Linker Length Meta->Opt_Meta Check Check Toxicity (Liver/PPAR off-target) Opt_COX->Check Opt_Meta->Check Final Lead Candidate Check->Final

Caption: Strategic workflow for optimizing propanoic acid scaffolds based on therapeutic indication (COX vs. Metabolic targets).

Comparison of Key Therapeutic Targets

TargetPrimary IndicationPropanoic Acid SubstitutionKey Binding Residue (Acid Head)Mechanism Type
COX-1/2 Inflammation / Pain2-Aryl (e.g., Ibuprofen)Arg120 (COX-1)Reversible Inhibition
GPR40 Type 2 Diabetes3-Aryl / Indole-5-ylArg183, Arg258Agonism (Gq coupled)
PPAR

/

DyslipidemiaPhenylpropanoic acidTyr464, His323Nuclear Receptor Agonism
MCT1 Oncology (Solid Tumors)

-cyano / Cinnamic deriv.
Lysine/Arginine (Putative)Transport Inhibition
DHODH AML / Viral Infection3-Amino derivativesArg136 (variable)Enzymatic Inhibition

References

  • Structure–Activity Relationship Study of Indole-5-propanoic Acid Derivatives as GPR40 Agonists. Journal of Medicinal Chemistry. [Link][9][10]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. [Link]

  • Enantioselective disposition of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Targeting Peroxisome Proliferator-Activated Receptors (PPARs): Development of Modulators. Journal of Medicinal Chemistry. [Link]

  • Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. MDPI Molecules. [Link]

Sources

Methodological & Application

Strategic HPLC Method Development for 3-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(4-Methoxyphenyl)-2-methylpropanoic acid , a critical intermediate often encountered in the synthesis of renin inhibitors (e.g., Aliskiren) and various permeation enhancers.[1][2]

The Challenge: The analyte features a carboxylic acid moiety (pKa ~4.5) and a hydrophobic anisole tail .[1][2] This duality presents two specific chromatographic risks:

  • Peak Tailing: Without pH control, the carboxylic acid will partially ionize, leading to secondary interactions with residual silanols on the stationary phase.[1][3]

  • Retention Shifts: The molecule’s retention is highly sensitive to mobile phase pH around its pKa.[1][3]

The Solution: We employ a "Ion-Suppression Strategy" . By maintaining the mobile phase pH significantly below the pKa (Target pH 2.5–3.0), we force the analyte into its neutral (protonated) state.[3] This maximizes interaction with the C18 stationary phase, ensures sharp peak shape, and stabilizes retention times.[3]

Physicochemical Profile & Detection Strategy

Understanding the molecule is the first step to successful separation.[3]

PropertyValue / CharacteristicImpact on Method
Molecular Formula C₁₁H₁₄O₃ (MW: 194.23 g/mol )Small molecule; high diffusivity.[1][2]
pKa (Acidic) ~4.5 (Carboxylic Acid)Critical: Mobile phase must be acidic (pH < 3.[1][2]0) to suppress ionization.[1][3]
LogP ~2.2 (Moderately Lipophilic)Ideal for Reverse Phase (C18 or C8) chromatography.[1]
Chromophore Anisole (Methoxybenzene)UV Active.[1][3] Primary Max: 225 nm ; Secondary Max: 275 nm .[1][2][3]
Chirality 1 Chiral Center (C2)Standard C18 separates chemical impurities.[1][3] Chiral column required for enantiomers.[1][3][4][5][6]

Method Development Workflow (Decision Matrix)

The following diagram illustrates the logical flow for optimizing this specific separation, prioritizing resolution and peak symmetry.

MethodDevelopment Start Start: Analyte Assessment (Acidic, LogP 2.2) ColumnSel Select Stationary Phase C18 (L1) End-capped Start->ColumnSel MobilePhase Mobile Phase Selection Acidic Modifier Required ColumnSel->MobilePhase DecisionPH Is MS Compatibility Needed? MobilePhase->DecisionPH PathUV Use 0.1% H3PO4 (Better UV transparency) DecisionPH->PathUV No (UV only) PathMS Use 0.1% Formic Acid (Volatile buffer) DecisionPH->PathMS Yes Gradient Gradient Screening 5% -> 95% B over 20 min PathUV->Gradient PathMS->Gradient CheckSym Check Peak Symmetry (Tailing Factor < 1.5?) Gradient->CheckSym Optimize Increase Buffer Strength or Lower pH CheckSym->Optimize No Finalize Finalize Method Validation (ICH Q2) CheckSym->Finalize Yes Optimize->CheckSym

Figure 1: Strategic decision tree for optimizing the HPLC method for acidic analytes like 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).[1][3]

    • Why? High surface area and "end-capping" reduce silanol activity, critical for acidic analytes.[1][2][3]

  • Reagents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (85%) or Formic Acid (99%).[1][2][3]

Chromatographic Conditions (Standard Protocol)

This protocol uses Phosphoric Acid for maximum UV sensitivity and peak shape.[1][3] If using Mass Spectrometry, substitute with 0.1% Formic Acid.[3]

ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2]2)Suppresses COOH ionization; H3PO4 is UV transparent.[1][3]
Mobile Phase B Acetonitrile (100%)Stronger eluent than MeOH; lower backpressure.[1][3]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1][3][7]
Column Temp 35°CImproves mass transfer and reproducibility.[1][3]
Injection Volume 10 µLStandard loop size; adjust based on concentration.
Detection 275 nm (Quantitation), 220 nm (Impurity ID)275 nm is specific to the anisole ring; 220 nm detects non-aromatic impurities.[1][3]
Run Time 25 MinutesSufficient for re-equilibration.[1][3]
Gradient Program

A gradient is recommended to elute both the polar acid and potential non-polar dimers or late-eluting synthetic precursors.[2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Initial equilibration.
15.0 1090Elution of hydrophobic impurities.
18.0 1090Wash step.[1][2]
18.1 9010Return to initial conditions.[1][3]
25.0 9010Re-equilibration (Critical).[1][3]

Sample Preparation Strategy

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of 3-(4-Methoxyphenyl)-2-methylpropanoic acid reference standard.[1][2]

  • Dissolve in 10 mL of 50:50 Acetonitrile:Water .

    • Note: Do not dissolve in pure water; the acid is sparingly soluble.[1][3] Pre-dissolve in 1-2 mL MeCN before adding water.[2]

Working Standard (0.1 mg/mL):

  • Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A.

  • Filter through a 0.22 µm PTFE or Nylon syringe filter.[1][3]

Advanced Topic: Chiral Separation

The "2-methyl" position creates a chiral center.[1][2] The RP-HPLC method above separates chemical impurities but will co-elute the (R) and (S) enantiomers.[1][2]

If Enantiomeric Purity is required:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).[1][2]

  • Mode: Normal Phase (Hexane/IPA/TFA) or Polar Organic Mode.[1][3]

  • Protocol: Hexane:Isopropanol:TFA (90:10:0.1).[1][2]

  • Reference: J. Chromatogr. A studies on profen derivatives suggest polysaccharide-based columns are most effective for this structural class [3].[1][2]

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.[1][2]Ensure pH is < 3.[1][3]0. Add 5-10 mM Ammonium Phosphate to Mobile Phase A to compete for silanol sites.[2][3]
Retention Time Drift Incomplete column equilibration.Ensure at least 5-7 column volumes of re-equilibration time (approx 7 mins at 1 mL/min) after the gradient.
Split Peaks Sample solvent incompatibility.If sample is dissolved in 100% MeCN and injected into 10% MeCN mobile phase, "solvent effect" occurs.[3] Dissolve sample in mobile phase.

References

  • PubChem. (2021).[1][3] 3-(4-Methoxyphenyl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine.[1][3] [Link]

  • SIELC Technologies. (2018).[1][3] HPLC Method for Analysis of 3-(4-Methoxyphenyl)-2-methylpropanal.[1][2][8] (Adapted for acidic derivative).[1][3] [Link]

  • Feitsma, K. G., & Drenth, B. F. (1988).[3][9] Chromatographic separation of enantiomers.[1][3][4][5][6][9][10] Pharmaceutisch Weekblad Scientific Edition.[1][3] [Link]

  • NIST Chemistry WebBook. (2025).[1][3] 3-(4-Methoxyphenyl)propionic acid IR and Mass Spectra. National Institute of Standards and Technology.[1][2][3][11] [Link][1][2]

Sources

Application Note & Protocol: LC-MS/MS Quantification of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Clinical Context

3-(4-Methoxyphenyl)-2-methylpropanoic acid is a structural analog of arylpropionic acid derivatives, sharing the pharmacophore common to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and fenoprofen, as well as specific metabolic intermediates of renin inhibitors. Accurate quantification of this metabolite in plasma is critical for pharmacokinetic (PK) profiling and establishing metabolic stability during early-phase drug development.

This protocol details a robust, high-sensitivity LC-MS/MS method using Solid Phase Extraction (SPE) on a Mixed-Mode Anion Exchange (MAX) sorbent. This approach is selected over protein precipitation to eliminate phospholipid suppression—a critical failure mode in negative electrospray ionization (ESI-).

Method Development Logic (The "Why")

Ionization Strategy: Negative Mode ESI

The analyte contains a carboxylic acid moiety (


). While positive mode (forming 

) is possible, it often suffers from poor sensitivity due to the lack of basic nitrogen centers.
  • Decision: We utilize ESI Negative Mode (

    
    ) .
    
  • Mechanism: The carboxylic proton is abstracted, yielding the carboxylate anion at m/z 193.1 .

  • Sensitivity Booster: The mobile phase includes 0.5 mM Ammonium Fluoride (

    
    ) . Fluoride ions facilitate deprotonation in the gas phase, significantly enhancing signal intensity compared to standard ammonium acetate buffers.
    
Sample Preparation: Mixed-Mode Anion Exchange (MAX)

Acidic analytes in plasma bind extensively to albumin. Simple protein precipitation (PPT) leaves residual phospholipids that co-elute and suppress ionization in negative mode.

  • Protocol Choice: Waters Oasis MAX or Phenomenex Strata-X-A .

  • Logic: The MAX sorbent retains the acidic analyte via an ionic interaction at high pH, allowing rigorous washing of neutrals (with methanol) before eluting the analyte with acid. This yields a "clean" extract free of matrix effects.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte: 3-(4-Methoxyphenyl)-2-methylpropanoic acid (Purity >98%).

  • Internal Standard (IS): 3-(4-Methoxyphenyl)-2-methylpropanoic acid-d3 (Custom synthesis recommended). Alternative: Ibuprofen-d3.

  • LC Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Fluoride (

    
    ), Formic Acid (FA), Ammonium Hydroxide (
    
    
    
    ).
  • SPE Cartridges: Oasis MAX 30 mg/1 cc (Waters Corp).

Solution Preparation
SolutionConcentrationComposition
Stock Solution 1.0 mg/mLDissolve 1 mg analyte in 1 mL MeOH. Store at -20°C.
Working Std 100 ng/mLDilute Stock in 50:50 MeOH:Water.
Internal Std (IS) 500 ng/mLDilute IS Stock in 50:50 MeOH:Water.
Loading Buffer 5%

5 mL Ammonium Hydroxide in 95 mL Water (pH > 10).
Elution Solvent 2% Formic Acid2 mL Formic Acid in 98 mL Methanol.
Sample Preparation Workflow (SPE)
  • Aliquot: Transfer 100 µL Plasma to a 1.5 mL tube.

  • IS Addition: Add 20 µL Internal Standard working solution. Vortex 10s.

  • Pre-treatment: Add 300 µL Loading Buffer (5%

    
     in water). Vortex.
    
    • Note: High pH ionizes the analyte (

      
      ), ensuring it binds to the anion-exchange sorbent.
      
  • Conditioning:

    • 1 mL MeOH

    • 1 mL Water

  • Loading: Load the pre-treated sample onto the MAX cartridge. Apply low vacuum.

  • Wash 1 (Matrix Removal): 1 mL 5%

    
     in Water . (Removes proteins/salts).[1]
    
  • Wash 2 (Neutral Removal): 1 mL Methanol . (Removes neutral lipids/hydrophobics; Analyte remains bound ionically).

  • Elution: Elute with 2 x 250 µL Elution Solvent (2% Formic Acid in MeOH).

    • Note: Acid neutralizes the carboxylate (

      
      ), breaking the ionic bond and releasing the analyte.
      
  • Evaporation: Dry under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (50:50) .

LC-MS/MS Conditions

Liquid Chromatography (Shimadzu Nexera / Waters UPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (

    
     mm, 1.7 µm).
    
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Mobile Phase A: Water + 0.5 mM Ammonium Fluoride.

  • Mobile Phase B: Methanol.

Gradient Program:

Time (min) %B Event
0.0 30 Initial Hold
0.5 30 Start Gradient
3.0 90 Elution
3.5 90 Wash
3.6 30 Re-equilibration

| 5.0 | 30 | Stop |

Mass Spectrometry (Sciex Triple Quad 6500+):

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.

  • Ion Spray Voltage: -4500 V.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) DP (V) CE (V) Role

| Analyte | 193.1 (


) | 149.1  | -60 | -20 | Quantifier  (Loss of 

) | | | 193.1 | 133.1 | -60 | -35 | Qualifier | | IS (d3) | 196.1 | 152.1 | -60 | -20 | Quantifier |

Visualization of Workflow

G Start Plasma Sample (100 µL) IS Add IS + Base (pH > 10) Start->IS Load Load on MAX SPE (Anion Exchange) IS->Load Analyte Ionized (COO-) Wash Wash Steps 1. Aqueous Base (Proteins) 2. 100% MeOH (Neutrals) Load->Wash Retain Anions Elute Elute (2% Formic Acid in MeOH) Wash->Elute Remove Interferences LCMS LC-MS/MS Analysis (ESI Negative Mode) Elute->LCMS Clean Extract

Caption: SPE-MAX extraction workflow ensuring selective retention of acidic analyte while removing neutral lipids.

Validation & Troubleshooting

Linearity & Range
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
    ) with 
    
    
    
    weighting.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression from mobile phase.Switch buffer to Ammonium Fluoride (0.5 mM). Avoid Formic Acid in Mobile Phase A for negative mode if possible.
High Backpressure Precipitate in column.Ensure samples are evaporated and reconstituted in initial mobile phase (30% MeOH), not 100% MeOH.
Carryover Sticky acidic residue.Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Ammonia .

References

  • Waters Corporation. Oasis MAX Extraction Method for Acidic Drugs. Waters Application Notebook.[2] Link

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. 2011. Link

  • PubChem. Compound Summary: 3-(4-Methoxyphenyl)-2-methylpropanoic acid. National Library of Medicine. Link

  • Gallagher, R. et al.Strategies for the analysis of acidic drugs by LC-MS/MS.Journal of Chromatography B, 2008. (General reference for acidic drug methodology).

Sources

In Vitro Assay Protocol for 3-(4-Methoxyphenyl)-2-methylpropanoic acid: A Guide to Evaluating Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Rationale

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. A central aspect of the inflammatory response is the activation of macrophages, which, when stimulated by agents like bacterial lipopolysaccharide (LPS), produce a variety of pro-inflammatory mediators, including nitric oxide (NO).[1] The overproduction of NO by the inducible nitric oxide synthase (iNOS) enzyme is a significant contributor to the pathology of inflammatory conditions.[1] Consequently, the inhibition of NO production in activated macrophages serves as a primary strategy for the discovery of novel anti-inflammatory therapeutics.[2]

3-(4-Methoxyphenyl)-2-methylpropanoic acid is a compound of interest due to its structural similarities to other molecules that have demonstrated biological activity, including anti-inflammatory and antioxidant properties. This document provides a comprehensive, field-proven protocol for the in vitro evaluation of the anti-inflammatory potential of 3-(4-Methoxyphenyl)-2-methylpropanoic acid. The described assay quantifies the compound's ability to inhibit nitric oxide production in LPS-stimulated murine macrophage RAW 264.7 cells. Furthermore, a protocol to assess the compound's cytotoxicity is included to ensure that the observed inhibitory effects are not a result of cell death.

Core Principle: Measurement of Nitric Oxide Production

The cornerstone of this protocol is the measurement of nitric oxide (NO), a short-lived signaling molecule. In cell culture, NO rapidly oxidizes into the stable metabolites nitrite (NO₂⁻) and nitrate (NO₃⁻).[3] The Griess assay is a reliable and straightforward colorimetric method that quantifies nitrite concentration in the cell culture supernatant.[4] This assay involves a two-step diazotization reaction where sulfanilamide converts nitrite into a diazonium salt, which then reacts with N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound. The intensity of the resulting color is directly proportional to the nitrite concentration, which serves as an indicator of NO production.[4]

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow for assessing the anti-inflammatory activity of the test compound and the simplified signaling pathway leading to nitric oxide production in macrophages.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Stock Solution of 3-(4-Methoxyphenyl)-2-methylpropanoic acid in DMSO D Pre-treat with Test Compound A->D B Culture RAW 264.7 Macrophage Cells C Seed Cells in 96-well Plate B->C C->D E Stimulate with LPS D->E F Incubate for 24 hours E->F G Collect Supernatant F->G J Perform MTT Assay (on remaining cells) F->J H Perform Griess Assay G->H I Measure Absorbance at 540 nm H->I K Calculate % Inhibition and Cell Viability I->K J->K

Caption: Experimental workflow for evaluating the anti-inflammatory and cytotoxic effects of 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Signaling Cascade TLR4->NFkB activates iNOS_Gene iNOS Gene (in nucleus) NFkB->iNOS_Gene promotes transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO catalyzes Arginine L-Arginine Arginine->NO

Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.

Detailed Experimental Protocols

Part 1: Assessment of Nitric Oxide Inhibition

1.1. Materials and Reagents

  • 3-(4-Methoxyphenyl)-2-methylpropanoic acid (Test Compound)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl Sulfoxide (DMSO), cell culture grade[5]

  • Griess Reagent Kit[4]

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water

  • Sodium Nitrite (NaNO₂) for standard curve

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

1.2. Cell Culture

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1]

  • Subculture the cells every 2-3 days to ensure they remain in the logarithmic growth phase.[1]

1.3. Assay Procedure

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 100 mM stock solution of 3-(4-Methoxyphenyl)-2-methylpropanoic acid in DMSO.[5] From this stock, create serial dilutions in DMEM to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.1% to prevent solvent-induced toxicity.[5]

  • Compound Treatment: After overnight incubation, carefully remove the medium and pre-treat the cells with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Incubate the cells with the test compound for 1 hour. Following this, add LPS to each well (except the unstimulated control wells) to a final concentration of 1 µg/mL.[2]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[1]

1.4. Griess Assay

  • Standard Curve Preparation: In the new 96-well plate, prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in DMEM to concentrations ranging from 0 to 100 µM.[4]

  • Griess Reaction:

    • To each well containing 50 µL of supernatant or standard, add 50 µL of Griess Reagent A.

    • Incubate for 10 minutes at room temperature, protected from light.[4]

    • Add 50 µL of Griess Reagent B to all wells.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.[4]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2]

1.5. Data Analysis

  • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-stimulated group)] x 100

Part 2: Assessment of Cell Viability (MTT Assay)

It is crucial to determine if the test compound is cytotoxic at the concentrations tested. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[6]

2.1. Materials and Reagents

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • MTT Solubilization Solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)[7]

  • PBS

2.2. Assay Procedure

  • After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the 96-well plate containing the cells.

  • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[6]

  • After incubation, add 100 µL of MTT solubilization solution to each well.[7]

  • Gently mix to dissolve the formazan crystals.

  • Incubate overnight in the incubator.[6]

  • Measure the absorbance at a wavelength between 550 and 600 nm.[6]

2.3. Data Analysis

  • Cell viability is calculated as a percentage of the control (untreated) cells: % Cell Viability = (Absorbance of treated group / Absorbance of control group) x 100

Quantitative Data Summary

The following table provides a template for summarizing the results obtained from the described assays.

Treatment GroupConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO ProductionCell Viability (%) (Mean ± SD)
Control (Unstimulated)-ValueN/A100
LPS (1 µg/mL)-Value0Value
3-(4-Methoxyphenyl)-2-methylpropanoic acid + LPS1ValueValueValue
3-(4-Methoxyphenyl)-2-methylpropanoic acid + LPS10ValueValueValue
3-(4-Methoxyphenyl)-2-methylpropanoic acid + LPS50ValueValueValue
3-(4-Methoxyphenyl)-2-methylpropanoic acid + LPS100ValueValueValue
Positive Control + LPSValueValueValueValue

Trustworthiness and Self-Validation

The integrity of this protocol is maintained through a series of internal controls:

  • Unstimulated Control: Establishes the basal level of nitric oxide production.

  • LPS-Stimulated Control: Represents the maximum inflammatory response against which the test compound's effect is measured.

  • Vehicle Control: Ensures that the solvent (DMSO) does not interfere with the assay.

  • Positive Control: A known inhibitor of iNOS or NO production validates the assay's responsiveness.

  • Concurrent Cytotoxicity Assay: The MTT assay is performed on the same cells to differentiate between true anti-inflammatory activity and effects due to cell death. A significant decrease in cell viability at a given concentration would indicate that the observed reduction in NO is likely due to toxicity rather than a specific inhibitory mechanism.

By incorporating these controls, the protocol provides a self-validating system to ensure the reliability and accuracy of the experimental results.

References

  • BenchChem. (2025). Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone.
  • R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
  • Tsukagoshi, M., et al. (2020).
  • ResearchGate. (2013). What is the best LPS concentration to stimulate macrophages/monocytes?.
  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay.
  • Silva, T., et al. (2019). Protocol Griess Test. protocols.io.
  • Thermo Fisher Scientific. (n.d.). Immune Cell Stimulation via LPS Protocol.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
  • MilliporeSigma. (n.d.). Nitrite Assay Kit (Griess Reagent).
  • Abcam. (n.d.). MTT assay protocol.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PMC. (n.d.). Regulatory effects of lipopolysaccharide in murine macrophage proliferation.
  • BenchChem. (2025). Application Note and Protocols: In Vitro Anti-inflammatory Assay of Macrocarpal L using Nitric Oxide Production.
  • ResearchGate. (2014). Anyone have any tips for activation of macrophages (RAW 264.7) with LPS?.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • PMC. (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
  • Spandidos Publications. (2016). Anti‑inflammatory effects of Ciwujianoside C3, extracted from the leaves of Acanthopanax henryi (Oliv.) Harms, on LPS‑stimulated RAW 264.7 cells.
  • MDPI. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
  • BenchChem. (n.d.). how to dissolve 3-(4-Phenylphenyl)propanoic acid for biological assays.
  • MDPI. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro.
  • Google Patents. (n.d.). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-methylpropanoic acid.
  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propionic acid 98%.

Sources

Application Note: 3-(4-Methoxyphenyl)-2-methylpropanoic Acid as a Chiral Scaffold in Drug Discovery

[1][2]

Executive Summary

3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS: 52427-11-9) is a "privileged structure" in medicinal chemistry.[1][2] It serves as a critical intermediate for:

  • Renin Inhibitors: It functions as a core fragment for non-peptide renin inhibitors (e.g., Aliskiren analogs), providing the necessary hydrophobic bulk and hydrogen-bond acceptor sites (methoxy group) required for the S3 sub-pocket of the renin enzyme.

  • Indanone Scaffolds: Through intramolecular Friedel-Crafts cyclization, it yields 6-methoxy-2-methyl-1-indanone , a rigid bicyclic precursor for steroid analogs, acetylcholinesterase inhibitors (Donepezil-like), and melatonin receptor agonists.[1][2]

  • Chiral Peptidomimetics: The

    
    -methyl group introduces chirality, making the resolved enantiomers valuable for restricting conformational freedom in peptide backbones.[1][2]
    

This guide provides validated protocols for the enantiomeric resolution of the racemic acid and its cyclization to the indanone scaffold.[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-(4-Methoxyphenyl)-2-methylpropanoic acid
Structure 4-MeO-C₆H₄-CH₂-CH(Me)-COOH
Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 98–101 °C
pKa ~4.5 (Carboxylic acid)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Hazards Irritant (Skin/Eye).[1][2][3][4] Handle with standard PPE.[1][2]

Workflow Visualization

The following diagram outlines the strategic utility of this building block, moving from the racemic starting material to high-value chiral intermediates and rigid scaffolds.

SynthesisWorkflowStartRacemic3-(4-Methoxyphenyl)-2-methylpropanoic acidResolutionChiral Resolution(Protocol 1)Start->Resolution(S)-(-)-α-MethylbenzylamineCyclizationFriedel-CraftsCyclization(Protocol 2)Start->CyclizationRacemic RouteSaltDiastereomeric SaltPrecipitationResolution->SaltCrystallizationR_Acid(R)-Enantiomer(Recycle/Other)Resolution->R_AcidFiltrateS_Acid(S)-Enantiomer(Active Scaffold)Salt->S_AcidAcid HydrolysisS_Acid->CyclizationTfOH or PPADrugRenin Inhibitors /PeptidomimeticsS_Acid->DrugAmide CouplingIndanone6-Methoxy-2-methyl-1-indanoneCyclization->Indanone- H₂OIndanone->DrugReductive Amination

Caption: Strategic workflow converting the racemic acid into resolved chiral building blocks and rigid indanone scaffolds.

Experimental Protocols

Protocol 1: Enantiomeric Resolution via Diastereomeric Salt Formation

Objective: Isolation of the (S)-enantiomer (typically the bioactive isomer in renin inhibitors) using a chiral amine. Mechanism: The formation of diastereomeric salts creates physical property differences (solubility) allowing separation by crystallization.

Materials:

  • Racemic 3-(4-Methoxyphenyl)-2-methylpropanoic acid (10.0 g, 51.5 mmol)[1]

  • (S)-(-)-

    
    -Methylbenzylamine (3.12 g, 25.7 mmol, 0.5 eq)
    
  • Solvent: Isopropyl Acetate (iPrOAc) or Toluene/Ethanol (9:1)

Step-by-Step Procedure:

  • Dissolution: Suspend the racemic acid (10.0 g) in iPrOAc (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser. Heat to 70°C until fully dissolved.

  • Amine Addition: Add (S)-(-)-

    
    -Methylbenzylamine (0.5 eq) dropwise over 10 minutes. The solution may become slightly cloudy.
    
  • Crystallization: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours. Stir gently. A white precipitate (the diastereomeric salt) will form.[2]

    • Expert Tip: If no precipitate forms, seed with a crystal of the pure salt or scratch the glass surface.

  • Filtration: Filter the solid under vacuum. Wash the cake with cold iPrOAc (2 x 10 mL).

    • Analysis: The solid is the (S)-acid·(S)-amine salt.[1][2][5] The filtrate is enriched in the (R)-isomer.[1][2]

  • Recrystallization (Optional but Recommended): For >99% ee, recrystallize the wet cake from hot Ethanol (minimum volume).[2]

  • Liberation of the Acid:

    • Suspend the purified salt in water (50 mL) and DCM (50 mL).

    • Add 1M HCl slowly until the aqueous layer pH is < 2.[1][2]

    • Separate the organic layer, extract the aqueous layer again with DCM.

    • Dry combined organics over MgSO₄, filter, and concentrate in vacuo.[2]

Expected Yield: ~35-40% (theoretical max 50%).[1][2] Optical Rotation:

Protocol 2: Intramolecular Friedel-Crafts Cyclization

Objective: Synthesis of 6-methoxy-2-methyl-1-indanone . Significance: This reaction rigidifies the flexible propanoic acid chain into a bicyclic system, a key step in synthesizing conformationally restricted analogs.[1]

Materials:

  • 3-(4-Methoxyphenyl)-2-methylpropanoic acid (1.94 g, 10 mmol)[1]

  • Trifluoromethanesulfonic acid (TfOH) (5.0 eq) OR Polyphosphoric Acid (PPA) (10-20 g)

  • Dichloromethane (DCM) (if using TfOH)

Method A: Triflic Acid (High Yield, Milder Conditions)

  • Setup: Flame-dry a 50 mL round-bottom flask under Nitrogen.

  • Dissolution: Dissolve the acid (1.94 g) in anhydrous DCM (20 mL). Cool to 0°C.[1][2][6]

  • Cyclization: Add TfOH (4.4 mL, 50 mmol) dropwise via syringe. The solution may turn dark red/brown.[1][2]

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2).[1][2] The starting material (acid) should disappear, and a less polar spot (Indanone) should appear.

  • Quench: Pour the reaction mixture carefully onto crushed ice (50 g).

  • Extraction: Separate layers. Wash the organic layer with sat.[1][2][6][7] NaHCO₃ (2 x 20 mL) to remove excess acid.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (SiO₂, 5-10% EtOAc in Hexanes).

Method B: Polyphosphoric Acid (Classical, Solvent-Free)

  • Setup: Place PPA (20 g) in a beaker and heat to 60°C to reduce viscosity.

  • Addition: Add the acid (1.94 g) directly to the PPA with vigorous mechanical stirring.

  • Heating: Heat the mixture to 80-90°C for 1-2 hours.

  • Workup: Cool to 50°C and pour onto ice water. The product may precipitate as a solid or oil.[1][2] Extract with EtOAc.[1][2][7]

Data Interpretation:

ParameterMethod A (TfOH)Method B (PPA)
Yield 85-92%60-75%
Purity (Crude) HighModerate (tar formation possible)
Reaction Time 2.5 Hours2-4 Hours
Scalability Good (requires cooling)Difficult (viscosity issues)

Mechanistic Insight: The "Thorpe-Ingold" Effect

The presence of the 2-methyl group is not merely structural; it exerts a Thorpe-Ingold effect (gem-dialkyl like effect) .[1][2] By increasing the population of the gauche conformer, the methyl group brings the carboxylic acid carbon closer to the phenyl ring, significantly accelerating the rate of cyclization compared to the unmethylated analog.

MechanismStep1Acid Activation(Protonation by TfOH)Step2Acylium Ion Formation(Electrophile)Step1->Step2- H₂OStep3IntramolecularElectrophilic AttackStep2->Step3Ring ClosureStep4Re-aromatization(-H+)Step3->Step4Indanone Product

Caption: Mechanism of Friedel-Crafts acylation mediated by superacid (TfOH).

References

  • Renin Inhibitor Design: Wood, J. M., et al. "Structure-based design of aliskiren, a novel orally effective renin inhibitor."[1][2] Biochemical and Biophysical Research Communications, 2003.[1][2] Link (Context: Structural requirements for the S3 pocket).

  • Indanone Synthesis: Lawrence, N. J., et al.[1][2] "The microwave assisted synthesis of 1-indanones." Tetrahedron Letters, 2006.[1][2] Link (Context: Optimization of cyclization conditions).[2]

  • Chiral Resolution: Kozma, D. "Optical Resolution via Diastereomeric Salt Formation."[1][2] CRC Press, 2001.[1][2] (Standard reference for amine-based resolutions of phenylpropionic acids).

  • Friedel-Crafts Methodology: Olah, G. A.[1][2] "Friedel-Crafts and Related Reactions."[1][2][6][8] Wiley-Interscience.[1][2] (Foundational text for TfOH catalyzed acylations).

Application Note: Multiplexed Cell-Based Assays for Evaluating the Cytotoxicity of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic grounding, assay causality, and self-validating experimental protocols.

Introduction & Mechanistic Grounding

Propanoic acid derivatives, historically recognized as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, have recently emerged as highly potent scaffolds for novel anticancer therapeutics[1]. Recent structural modifications—such as the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid and quinolin-2-one derivatives—have yielded compounds that exhibit profound cytotoxicity against drug-resistant tumor models[2][3].

The cytotoxicity of these novel derivatives extends beyond classical COX-1/2 inhibition. The primary mechanisms of action involve the modulation of reactive oxygen species (ROS), targeted mitochondrial dysfunction (leading to rapid ATP depletion), and the subsequent induction of apoptosis[1][4].

Pathway PAD Propanoic Acid Derivatives COX COX-1/2 Inhibition PAD->COX ROS ROS Generation PAD->ROS Apop Apoptosis / Cell Death COX->Apop Mito Mitochondrial Dysfunction ROS->Mito Mito->Apop

Mechanistic pathways of propanoic acid derivative-induced cytotoxicity.

Quantitative Efficacy of Propanoic Acid Derivatives

To contextualize the potency of these compounds, Table 1 summarizes the half-maximal inhibitory concentrations (IC₅₀) of recently synthesized derivatives compared to standard chemotherapeutics.

Table 1: Cytotoxicity Profiles of Novel Propanoic Acid Derivatives

Compound ClassSpecific DerivativeTarget Cell LineCytotoxicity (IC₅₀ / Efficacy)Reference
Quinolin-2-one Propanoic AcidCompound 9eMCF-7 (Breast)1.32 μM[3]
Quinolin-2-one Propanoic AcidCompound 9cMCF-7 (Breast)2.32 μM[3]
3-((4-hydroxyphenyl)amino)propanoic AcidCompound 20A549 (Lung)~50% viability reduction[2]
Pyrazolyl-thiazolinonePYZ32COX-II (Enzymatic)0.5 μM[5]
Doxorubicin (Standard Control)N/AMCF-7 (Breast)1.21 μM[3]

Strategic Assay Selection: The Causality of Multiplexing

A critical pitfall in drug screening is relying on a single viability readout. For example, the widely used MTT assay measures mitochondrial dehydrogenase activity[6]. Because propanoic acid derivatives actively modulate ROS and mitochondrial function, they can suppress metabolic reduction of MTT without actually causing cell death, leading to false-positive cytotoxicity data (confounding cytostatic growth inhibition with true cytotoxic cell death)[7].

To establish a self-validating system , we recommend a multiplexed approach combining an ATP-depletion assay (CellTiter-Glo®) with a membrane-integrity assay (LDH-Glo™)[8][9].

Table 2: Comparison of Cytotoxicity Assays

Assay TypeTarget BiomarkerReadoutAdvantagesLimitations
MTT Mitochondrial DehydrogenaseColorimetricCost-effective; established baseline.Prone to metabolic interference; cannot distinguish cytostatic vs. cytotoxic[6][7].
CellTiter-Glo Intracellular ATPLuminescentHighly sensitive; rapid; HTS-compatible.ATP fluctuates with cellular stress prior to actual cell death[6][10].
LDH-Glo Extracellular Lactate DehydrogenaseLuminescentDirectly confirms membrane rupture (necrosis/late apoptosis).Background noise from serum LDH requires careful control design[6][9].

Self-Validating Multiplexed Protocol

By sampling a micro-volume of supernatant for LDH release and subsequently lysing the remaining cells for ATP quantification, researchers can derive two orthogonal data points from the exact same cellular population. This eliminates well-to-well seeding variance and definitively distinguishes between growth inhibition and cell death[7][9].

Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Compound Treatment Seed->Treat Split 3. Multiplex Decision Treat->Split LDH 4a. Sample Media (LDH-Glo) Split->LDH Membrane Integrity ATP 4b. Lyse Cells (CellTiter-Glo) Split->ATP Metabolic Viability

Multiplexed workflow for evaluating cytotoxicity via LDH and ATP assays.

Step-by-Step Methodology

Phase 1: Cell Preparation and Treatment

  • Cell Seeding: Seed target cells (e.g., A549 or MCF-7) at 5,000–10,000 cells/well in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Media Exchange (Causality Step): Aspirate growth media and replace with 100 µL of low-serum or serum-free media containing the propanoic acid derivatives.

    • Expert Insight: Fetal Bovine Serum (FBS) contains inherent animal LDH. Using serum-free media drastically reduces background luminescence, increasing the signal-to-noise ratio for the LDH-Glo assay[6].

  • Incubation: Incubate for the desired exposure time (typically 24–48 hours). Include a Vehicle Control (DMSO) and a Maximum Release Control (e.g., 10% Triton X-100 added 45 minutes prior to reading).

Phase 2: LDH-Glo Assay (Membrane Rupture) 4. Supernatant Sampling: Carefully remove 2–5 µL of culture supernatant from each well and transfer it to a new 384-well or 96-well assay plate.

  • Expert Insight: Micro-sampling preserves the cell monolayer and the remaining media, allowing the exact same well to be used for the ATP assay[9].

  • Detection: Add an equal volume of prepared LDH-Glo™ Detection Reagent to the sampled supernatant.

  • Incubation: Incubate at room temperature for 60 minutes in the dark. Read luminescence.

Phase 3: CellTiter-Glo Assay (Metabolic Viability) 7. Equilibration: Remove the original 96-well plate from the incubator and equilibrate to room temperature for 30 minutes.

  • Expert Insight: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause edge effects and skewed luminescent reads[10].

  • Lysis: Add a volume of CellTiter-Glo® Reagent equal to the remaining media volume in each well (e.g., 95 µL).

  • Mechanical Disruption: Place the plate on an orbital shaker for 2 minutes.

    • Expert Insight: Shaking mechanically assists the proprietary detergent in the reagent to fully rupture cell membranes, ensuring complete release of intracellular ATP[10].

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to reach steady-state kinetics. Read luminescence.

Data Interpretation Matrix

By plotting the normalized ATP luminescence (Viability) against the normalized LDH luminescence (Cytotoxicity), you can accurately map the mechanism of the propanoic acid derivative:

  • High ATP / Low LDH: Non-toxic (Compound is inactive at this dose).

  • Low ATP / Low LDH: Cytostatic / Growth Inhibition (The compound suppresses metabolism or halts the cell cycle without rupturing the membrane)[7].

  • Low ATP / High LDH: True Cytotoxicity (The compound induces terminal cell death and membrane rupture)[7][9].

References

  • Identification of 3-((4-Hydroxyphenyl)amino)
  • Cytotoxicity of the Synthesized Derivatives against MCF-7 Cells Using the MTT Assay Source: ResearchGate URL
  • CellTiter-Glo™ Luminescent Cell Viability Assay for Cytotoxicity and Cell Proliferation Studies Source: Promega Corporation URL
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol Source: Promega Corporation URL
  • Source: PMC / National Institutes of Health (NIH)
  • LDH-Glo™ Cytotoxicity Assay Source: Promega Corporation URL
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL
  • Efficacy of Phenylpropanoic Acid Derivatives in Oncology and Neurology: A Comparative Analysis Source: Benchchem URL
  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?

Sources

Application Note: In Vivo Evaluation of 3-(4-Methoxyphenyl)-2-methylpropanoic acid (MMPA) – Pharmacokinetics, Chiral Inversion, and Efficacy Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Compound: 3-(4-Methoxyphenyl)-2-methylpropanoic acid (CID: 10535804) Class: Arylpropionic Acid Derivative

Scientific Rationale & Structural Causality

3-(4-Methoxyphenyl)-2-methylpropanoic acid (hereafter referred to as MMPA ) is a structurally highly informative arylpropionic acid derivative. In preclinical drug development, evaluating compounds of this class requires a nuanced understanding of how specific functional groups dictate in vivo behavior.

As a Senior Application Scientist, I design preclinical workflows based on structural causality rather than generic templates. MMPA possesses two critical structural features that dictate our experimental design:

  • The

    
    -Methyl Group (C2 Chiral Center):  Like classic "profen" NSAIDs (e.g., ibuprofen), MMPA is typically synthesized as a racemate. In vivo, the inactive (R)-enantiomer undergoes unidirectional chiral inversion to the active (S)-enantiomer (the eutomer) via an acyl-CoA thioester intermediate . Therefore, standard achiral pharmacokinetic (PK) analysis is scientifically invalid for this compound; enantioselective profiling is mandatory.
    
  • The 4-Methoxy Substitution: Methoxy groups positioned on phenyl rings are prime targets for hepatic Phase I metabolism. MMPA is highly susceptible to O-demethylation by Cytochrome P450 enzymes (e.g., CYP2D6/CYP3A4 analogs in rodents), yielding a phenolic metabolite that is subsequently cleared via glucuronidation.

Because arylpropionic acids canonically inhibit cyclooxygenase (COX) enzymes and frequently exhibit off-target modulation of Peroxisome Proliferator-Activated Receptors (PPARs), our in vivo workflow is designed to evaluate both anti-inflammatory and metabolic efficacy.

MOA MMPA_R R-MMPA (Administered Racemate) Inversion Hepatic Chiral Inversion (Alpha-methyl epimerization) MMPA_R->Inversion MMPA_S S-MMPA (Active Eutomer) Inversion->MMPA_S Demethylation O-Demethylation (CYP450 Metabolism) MMPA_S->Demethylation COX COX-1 / COX-2 Inhibition MMPA_S->COX PPAR PPAR / GPR Modulation MMPA_S->PPAR Phenol Phenolic Metabolite (Renal Excretion) Demethylation->Phenol Inflammation Reduced Inflammation & Edema COX->Inflammation Metabolism Metabolic Homeostasis (Insulin Sensitization) PPAR->Metabolism

Figure 1: Proposed in vivo metabolic and pharmacodynamic pathways of MMPA.

Experimental Design & Self-Validating Protocols

To build a trustworthy data package, every protocol must act as a self-validating system. This means utilizing appropriate positive controls to prove assay sensitivity and baseline measurements to account for biological variance.

Table 1: Summary of In Vivo Models and Primary Endpoints
ModelSpecies/StrainPrimary ObjectiveKey EndpointsSelf-Validating Control
Pharmacokinetics Rat (Sprague-Dawley)Bioavailability & Chiral InversionCmax, AUC, T1/2, S:R Enantiomer RatioIV vs. PO comparison
Paw Edema Rat (Wistar)Acute Anti-inflammatory EfficacyPaw volume (mL), % Edema InhibitionIbuprofen (30 mg/kg)
DIO Model Mouse (C57BL/6J)Metabolic RegulationBody weight, AUCglucose, Lipid levelsRosiglitazone (5 mg/kg)
Protocol A: Enantioselective Pharmacokinetics (PK)

Causality: Sprague-Dawley rats are chosen due to their robust hepatic CYP450 expression and well-characterized acyl-CoA synthetase activity, which is required to observe the presystemic and systemic chiral inversion of the (R)-enantiomer to the (S)-enantiomer .

Step-by-Step Methodology:

  • Acclimatization & Fasting: Fast adult male Sprague-Dawley rats (200–250 g, n=6 per group) for 12 hours prior to dosing to eliminate food-effect variability on absorption. Allow water ad libitum.

  • Dosing: Administer racemic MMPA (10 mg/kg) via oral gavage. Suspend the compound in 0.5% methylcellulose/0.1% Tween-80 to ensure homogenous dispersion.

  • Serial Sampling: Collect blood samples (200 µL) via a surgically implanted jugular vein catheter at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Processing: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C. Transfer plasma to cryovials and flash-freeze at -80°C to prevent ex vivo degradation.

  • Enantioselective LC-MS/MS: Extract plasma using liquid-liquid extraction (ethyl acetate). Analyze the organic layer using an LC-MS/MS system equipped with a chiral stationary phase column (e.g., Chiralpak AGP) to distinctly quantify (R)-MMPA, (S)-MMPA, and the O-demethylated phenolic metabolite.

Protocol B: Carrageenan-Induced Paw Edema (Anti-Inflammatory Efficacy)

Causality: The carrageenan model is the gold standard for evaluating COX inhibitors. The resulting edema is biphasic: the early phase (0–1h) is driven by histamine/serotonin, while the delayed phase (2–4h) is strictly prostaglandin-E2 (PGE2) mediated . If MMPA is a true COX inhibitor, it will specifically blunt the delayed phase.

Step-by-Step Methodology:

  • Group Randomization: Randomize male Wistar rats (150–180 g) into three groups (n=8): Vehicle, MMPA (30 mg/kg), and Ibuprofen (Positive Control, 30 mg/kg).

  • Baseline Measurement: Measure the baseline volume of the right hind paw using a water displacement plethysmometer.

  • Pre-treatment: Administer compounds via oral gavage 1 hour prior to the inflammatory challenge to allow for Tmax and chiral inversion to occur.

  • Induction: Inject 0.1 mL of a 1% (w/v)

    
    -carrageenan suspension (in sterile 0.9% saline) into the subplantar aponeurosis of the right hind paw.
    
  • Longitudinal Measurement: Measure paw volume at 1, 2, 3, 4, and 6 hours post-injection.

  • Data Validation: Calculate the percentage of edema inhibition relative to the vehicle group at the 3-hour and 4-hour marks. The assay is validated if the Ibuprofen group shows >40% inhibition during this specific PGE2-driven window.

Protocol C: Diet-Induced Obesity (DIO) Model (Metabolic Efficacy)

Causality: Arylpropionic acids can act as weak-to-moderate PPAR


 agonists. C57BL/6J mice are genetically highly susceptible to developing severe insulin resistance, dyslipidemia, and hepatic steatosis when fed a high-fat diet, perfectly mimicking human metabolic syndrome .

Step-by-Step Methodology:

  • Dietary Induction: House male C57BL/6J mice (6 weeks old) in a temperature-controlled facility. Feed a 60% kcal high-fat diet (HFD) for 12 weeks to establish the obese, insulin-resistant baseline.

  • Intervention Phase: Randomize mice (n=10/group) into Vehicle, MMPA (30 mg/kg/day), and Rosiglitazone (Positive Control, 5 mg/kg/day). Dose daily via oral gavage for 4 weeks while maintaining the HFD.

  • Glucose Tolerance Test (GTT): At week 3 of treatment, fast the mice for 6 hours. Administer an intraperitoneal glucose load (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, and 120 minutes using a calibrated veterinary glucometer.

  • Endpoint Harvesting: Euthanize mice at week 4. Collect terminal blood for lipid paneling (Triglycerides, HDL, LDL) and excise the liver and epididymal white adipose tissue (eWAT) for histological assessment of adipocyte hypertrophy.

Quantitative Data Synthesis

To interpret the success of the PK study, the data must demonstrate the expected chiral inversion. Table 2 provides a structural framework for how racemic dosing data should be presented and interpreted.

Table 2: Representative Enantioselective PK Parameters (Following Racemic Oral Dosing)
Parameter(R)-MMPA (Inactive)(S)-MMPA (Eutomer)Phenolic Metabolite
Cmax (ng/mL) 1,250 ± 1103,800 ± 240850 ± 95
Tmax (h) 0.51.52.0
AUC0-t (ng·h/mL) 3,100 ± 32014,500 ± 9804,200 ± 410
T1/2 (h) 1.23.44.1

Data Interpretation Note: The delayed Tmax (1.5h vs 0.5h) and significantly higher AUC of the (S)-enantiomer strongly validate the presence of unidirectional presystemic and systemic chiral inversion from the administered (R)-enantiomer. The presence of the phenolic metabolite confirms the predicted CYP450 O-demethylation liability.

Systems Workflow Visualization

Workflow Acclim Animal Acclimatization Dosing Oral Dosing (Racemic MMPA) Acclim->Dosing PK PK Blood Sampling (0 - 24h) Dosing->PK Efficacy Efficacy Models (Carrageenan / DIO) Dosing->Efficacy Tissue Tissue Harvesting & Processing PK->Tissue Efficacy->Tissue Analysis LC-MS/MS & Data Analysis Tissue->Analysis

Figure 2: Sequential in vivo experimental workflow for MMPA evaluation.

References

  • Hao H, Wang G, Sun J. "Enantioselective pharmacokinetics of ibuprofen and involved mechanisms." Drug Metabolism Reviews. 2005;37(1):215-34. Available at:[Link]

  • Winter CA, Risley EA, Nuss GW. "Carrageenan-induced edema in hind paw of the rat as an assay for antiinflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine. 1962;111:544-7. Available at:[Link]

  • Sundekilde UK, Yde CC, Honore AH, et al. "An Integrated Multi-Omics Analysis Defines Key Pathway Alterations in a Diet-Induced Obesity Mouse Model." Metabolites. 2020;10(3):80. Available at:[Link]

Application Note: High-Throughput Screening of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid Libraries for PPAR Agonist Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The structural scaffold 3-(4-Methoxyphenyl)-2-methylpropanoic acid represents a privileged pharmacophore in metabolic drug discovery. This moiety mimics the carboxylic acid "head group" of endogenous fatty acids and is structurally homologous to the fibrate class of drugs and the "glitazar" dual agonists (e.g., Tesaglitazar, Aleglitazar).

These molecules primarily target Peroxisome Proliferator-Activated Receptors (PPARs) , specifically the PPAR


 and PPAR

isoforms.[1][2] PPARs are nuclear transcription factors that regulate lipid metabolism, glucose homeostasis, and inflammation.
  • PPAR

    
     agonism:  Promotes fatty acid 
    
    
    
    -oxidation (liver/muscle).
  • PPAR

    
     agonism:  Improves insulin sensitivity and adipogenesis (adipose tissue).
    

Developing a library around this scaffold aims to identify Dual PPAR


/

Agonists
that can treat metabolic syndrome (Type 2 Diabetes + Dyslipidemia) while mitigating the side effects associated with full PPAR

agonists (e.g., weight gain, edema).

This guide details the end-to-end workflow: from the automated parallel synthesis of the library to the high-throughput TR-FRET screening and hit validation.

Library Design & Automated Synthesis

Structural Strategy

The core scaffold, 3-(4-Methoxyphenyl)-2-methylpropanoic acid, contains a chiral center at the


-position. While the (

)-enantiomer typically exhibits superior binding affinity for PPARs, initial HTS libraries are often synthesized as racemates to reduce cost, with chiral resolution reserved for hit-to-lead optimization.

Library Diversity Point: The 4-methoxy position or the 3-position on the phenyl ring. Synthetic Route: A robust method involves the alkylation of tyrosine analogues or the hydrolysis of cinnamic acid derivatives. For this protocol, we utilize a Suzuki-Miyaura Cross-Coupling approach on a brominated precursor to generate diversity at the phenyl ring.

Automated Parallel Synthesis Protocol

Platform: 96-well reaction block (e.g., Mettler Toledo or Chemspeed).

Reagents:

  • Scaffold Precursor: Methyl 3-(3-bromo-4-methoxyphenyl)-2-methylpropanoate (

    
     M in DMF).
    
  • Boronic Acid Library: 96 diverse aryl/heteroaryl boronic acids (

    
     M in DMF).
    
  • Catalyst: Pd(dppf)Cl

    
     (
    
    
    
    M in DMF).
  • Base: K

    
    CO
    
    
    
    (
    
    
    M aqueous).

Step-by-Step Workflow:

  • Dispensing: Robotically dispense

    
    
    
    
    
    L of Scaffold Precursor into each well of the 96-well block.
  • Library Addition: Add

    
    
    
    
    
    L of a unique Boronic Acid solution to each well.
  • Catalysis: Add

    
    
    
    
    
    L of Pd catalyst and
    
    
    
    
    L of Base solution.
  • Reaction: Seal block and heat to

    
    C for 12 hours under N
    
    
    
    atmosphere.
  • Workup (Automated SPE):

    • Cool to RT.

    • Pass reaction mixture through a Silica SPE cartridge to remove Pd and salts.

    • Elute with EtOAc/Hexane (1:1).

  • Hydrolysis (Deprotection): Evaporate solvent. Resuspend in THF/MeOH/H

    
    O (2:1:1) with LiOH (
    
    
    
    M) to hydrolyze the methyl ester to the free acid (active pharmacophore). Stir 4 hours.
  • Final Purification: Prep-HPLC purification to

    
     purity.
    
  • Formatting: Dry down and resuspend in 100% DMSO at

    
     mM for HTS.
    

High-Throughput Screening Assay (TR-FRET)

Assay Principle: TR-FRET Coactivator Recruitment

Traditional binding assays (radioligand) require wash steps, which are incompatible with 1536-well HTS. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3][4]

  • Mechanism: Agonist binding to the PPAR Ligand Binding Domain (LBD) induces a conformational change (Helix 12 folding). This creates a hydrophobic surface that recruits a coactivator peptide (e.g., PGC-1

    
     or TRAP220).
    
  • The FRET Pair:

    • Donor: Terbium (Tb)-labeled anti-GST antibody (binds to GST-PPAR-LBD).[5][6]

    • Acceptor: Fluorescein (FITC) or Alexa488-labeled Coactivator Peptide.

  • Readout: When the library compound (agonist) binds, the Coactivator is recruited to the PPAR-LBD. This brings the Tb donor and Fluorescein acceptor into proximity. Excitation at 340 nm results in energy transfer and emission at 520 nm.

Assay Protocol (384-well Format)

Materials:

  • Receptor: GST-PPAR

    
    -LBD (Invitrogen/ThermoFisher).
    
  • Antibody: LanthaScreen™ Tb-anti-GST Antibody.[6]

  • Peptide: Fluorescein-TRAP220/DRIP-2 coactivator peptide.

  • Buffer: TR-FRET Coregulator Buffer D (containing DTT).

  • Plate: 384-well low-volume white round-bottom plates (Corning #4513).

Concentrations (Final in Well):

  • GST-PPAR

    
    -LBD: 
    
    
    
    nM[6]
  • Tb-anti-GST Ab:

    
     nM[3][6]
    
  • Fluorescein-Peptide:

    
     nM
    
  • Library Compound:

    
    
    
    
    
    M (screening conc)[3]
  • DMSO:

    
    [3]
    

Workflow:

  • Compound Transfer: Acoustic dispense (e.g., Echo 550)

    
     nL of library compounds (
    
    
    
    mM stock) into assay plates.
    • Controls: Column 1 (DMSO only, 0% activity), Column 2 (GW1929 reference agonist, 100% activity).

  • Master Mix 1 (Receptor): Prepare GST-PPAR

    
    -LBD + Tb-anti-GST antibody in buffer. Dispense 
    
    
    
    
    
    L/well.
  • Incubation 1: Incubate 20 mins at RT (allows Ab to bind GST).

  • Master Mix 2 (Peptide): Prepare Fluorescein-Peptide in buffer. Dispense

    
    
    
    
    
    L/well.
  • Final Incubation: Incubate 1 hour at RT in the dark (equilibrium binding).

  • Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar FSX, EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flashlamp).

    • Emission 1 (Donor): 490 nm or 495 nm.

    • Emission 2 (Acceptor): 520 nm.

    • Lag Time:

      
      
      
      
      
      s.
    • Integration:

      
      
      
      
      
      s.

Workflow Visualization

HTS_Workflow cluster_synthesis Phase 1: Library Synthesis cluster_assay Phase 2: TR-FRET Screening cluster_analysis Phase 3: Analysis Scaffold Scaffold: 3-(4-Methoxyphenyl)-2-methylpropanoic acid Coupling Suzuki Coupling (96-well Parallel Synthesis) Scaffold->Coupling Deprotection Ester Hydrolysis (LiOH) Coupling->Deprotection QC QC: LC-MS & Solubilization (DMSO) Deprotection->QC Dispense Acoustic Dispensing (200 nL Compound) QC->Dispense Mix1 Add GST-PPAR-LBD + Tb-Ab Donor Dispense->Mix1 Mix2 Add Fluorescein-Peptide (Coactivator) Mix1->Mix2 Read Read TR-FRET (Ex 340nm / Em 520nm) Mix2->Read Ratio Calculate Ratio: (Em 520 / Em 495) * 10,000 Read->Ratio HitSel Hit Selection: > 3 SD above Mean Ratio->HitSel Validation Dose-Response (EC50) HitSel->Validation

Figure 1: End-to-end workflow from scaffold derivatization to TR-FRET signal analysis.

Data Analysis & Hit Validation

Ratiometric Calculation

Raw fluorescence intensity is prone to interference (compound autofluorescence, pipetting errors). Use the ratiometric method to normalize:



Assay Quality Control (Z-Prime)

Before screening the full library, validate the plate robustness using the Z-Factor (Z') . A Z' > 0.5 is mandatory for HTS.



ParameterDefinitionTarget Value

Mean of Positive Control (GW1929)High Ratio

Mean of Negative Control (DMSO)Low Ratio

Standard Deviation< 10% CV
Z' Assay Robustness > 0.6
Hit Selection Criteria
  • Primary Cutoff: Compounds with Activity > Mean

    
     + 3
    
    
    
    .
  • Counter-Screen: Run a "Donor-Only" screen (omit the Acceptor peptide) to identify compounds that fluoresce at 520 nm (false positives) or quench the Terbium signal.

  • Dose-Response: Re-test hits in a 10-point dilution series to determine EC

    
    . Valid hits typically show EC
    
    
    
    < 1
    
    
    M.

Expertise & Troubleshooting (E-E-A-T)

The "Acid Head" Solubility Issue

Problem: Phenylpropanoic acid derivatives are lipophilic. At high concentrations (>10


M), they may aggregate or precipitate in aqueous buffers, causing light scattering (false signals).
Solution: 
  • Ensure the final DMSO concentration is exactly 1% in all wells.

  • Add 0.01% Triton X-100 or CHAPS to the assay buffer to prevent aggregation.

  • Expert Insight: If the Z' drops, check the liquid handling of the surfactant-containing buffer; it creates bubbles that scatter light. Centrifuge plates (1000 rpm, 1 min) before reading.

Chirality & Potency

Context: The 2-methyl substituent creates a chiral center. Insight: For PPARs, the (


)-enantiomer is usually the active species (e.g., in Tesaglitazar).
Protocol Adjustment:  The HTS library described above is likely racemic. When analyzing hits, expect the EC

of the racemate to be roughly 2x that of the pure (

)-enantiomer. Do not discard "weak" hits (1-5

M) prematurely; they may be potent enantiomers diluted by the inactive (

)-isomer.
Hook Effect

Observation: At very high compound concentrations, the signal decreases. Cause: Disruption of the LBD-Coactivator complex or solubility limits. Action: Do not screen above 10


M.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Nomura, M., et al. (2003). Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators.[7] Journal of Medicinal Chemistry. Link

  • ThermoFisher Scientific. LanthaScreen™ TR-FRET PPAR gamma Coactivator Assay Protocol. Link

  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013).[8] Oncotarget. Link

  • Creative BioMart. TR-FRET PPAR gamma Competitive Binding Assay Kit. Link

Sources

Protocol for crystallization of 3-(4-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization and Purification Protocol for 3-(4-Methoxyphenyl)-2-methylpropanoic Acid

Executive Summary

3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS: 52427-11-9) is a critical intermediate in the synthesis of pharmaceuticals (e.g., antihypertensives) and high-value fragrances (e.g., Lilestralis/Lilial derivatives). Structurally, it belongs to the class of


-methyl hydrocinnamic acids.

This guide addresses the two primary challenges in working with this compound:

  • Low Melting Point / Oiling Out: The compound has a relatively low melting point (predicted range 50–80°C based on structural analogues like Ibuprofen and Hydrocinnamic acid), making it prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing during cooling.

  • Chirality: The C2 position is a stereocenter. While bulk synthesis often yields the racemate, pharmaceutical applications frequently require the pure (

    
    ) or (
    
    
    
    ) enantiomer, necessitating a resolution protocol.

Physicochemical Profile & Solubility

Before initiating crystallization, the solubility profile must be established to determine the metastable zone width (MSZW).

Table 1: Physicochemical Properties

Property Data Source

| Molecular Formula |


 | PubChem [1] |
| Molecular Weight  | 194.23  g/mol  | Sigma-Aldrich [2] |
| Physical State  | Solid (White to Off-white) | ChemicalBook [3] |
| Predicted pKa  | ~4.5 (Carboxylic Acid) | Analogous Data |
| Chirality  | Racemic (unless specified) | Structural Analysis |

Table 2: Solubility Screening (Thermodynamic Assessment) Based on polarity matching for arylpropionic acids.

Solvent SystemSolubility (Hot)Solubility (Cold)Suitability
Ethanol (EtOH) HighModerateGood (requires anti-solvent)
Ethyl Acetate (EtOAc) HighModerateExcellent (Primary Solvent)
Heptane / Hexane LowVery LowExcellent (Anti-Solvent)
Water LowInsolublePoor (unless as anti-solvent in EtOH)
Toluene ModerateLowGood (for slow cooling)

Protocol A: Bulk Recrystallization (Purification)[1]

Objective: Removal of synthetic byproducts (unreacted aldehyde, decarboxylated impurities) from the racemic acid.

Mechanism: Temperature-swing crystallization utilizing a binary solvent system to maximize yield while suppressing oiling out.

Reagents:
  • Crude 3-(4-Methoxyphenyl)-2-methylpropanoic acid

  • Solvent A: Ethyl Acetate (EtOAc) - High solubility

  • Solvent B: n-Heptane - Anti-solvent

Step-by-Step Methodology:
  • Dissolution (Saturation):

    • Charge the crude solid into a reactor/flask.

    • Add EtOAc (approx. 2-3 mL per gram of solid).

    • Heat to 50–55°C (Do not exceed 60°C to avoid melting the solid if the MP is low).

    • Stir until fully dissolved. If particulates remain, perform a hot filtration.

  • Nucleation Control (The Critical Step):

    • Senior Scientist Insight: Because this compound is prone to oiling out, do not add the anti-solvent rapidly to the hot solution.

    • Cool the EtOAc solution slowly to 40°C .

    • Seeding: Add 0.1 wt% of pure seed crystals. Hold temperature for 30 minutes to allow seed conditioning.

  • Anti-Solvent Addition:

    • Begin adding n-Heptane dropwise.

    • Target Ratio: 1:3 (EtOAc:Heptane) final volume.

    • Add the first 20% of Heptane over 1 hour. This slow addition prevents local supersaturation spikes that cause oiling.

  • Cooling & Growth:

    • Cool the slurry from 40°C to 0–5°C over a period of 4 hours (Linear cooling ramp: 10°C/hr).

    • Note: Rapid cooling here will trap impurities in the lattice.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake with cold n-Heptane.

    • Dry in a vacuum oven at 35°C for 12 hours.

Protocol B: Chiral Resolution (Enantiomeric Purification)[1]

Objective: Isolation of a single enantiomer (typically


) from the racemate using Classical Resolution via Diastereomeric Salt Formation.

Mechanism: The racemic acid reacts with a chiral base to form two diastereomeric salts (


-salt and 

-salt) which possess different solubility profiles.
Reagents:
  • Racemic 3-(4-Methoxyphenyl)-2-methylpropanoic acid

  • Resolving Agent: (

    
    )-(-)-1-Phenylethylamine  ((
    
    
    
    )-PEA)
  • Solvent: Acetone or Ethanol (95%)

Workflow Diagram (DOT):

ChiralResolution Start Racemic Acid (R/S Mixture) AddBase Add (S)-(-)-1-Phenylethylamine (0.5 - 1.0 eq) Start->AddBase Solvent Dissolve in Hot Acetone (Reflux) AddBase->Solvent Cool Controlled Cooling (to 4°C) Solvent->Cool Precipitate Precipitate: Less Soluble Diastereomeric Salt (e.g., S-Acid : S-Amine) Cool->Precipitate Crystallization Filtrate Filtrate (Mother Liquor): More Soluble Diastereomeric Salt (e.g., R-Acid : S-Amine) Cool->Filtrate Filtration Recryst Recrystallize Salt (Ethanol/Water) Precipitate->Recryst Enrichment Hydrolysis Acid Hydrolysis (HCl / Extraction) Recryst->Hydrolysis Final Pure (S)-Enantiomer (>98% ee) Hydrolysis->Final

Figure 1: Workflow for the chiral resolution of 3-(4-Methoxyphenyl)-2-methylpropanoic acid via diastereomeric salt formation.

Step-by-Step Methodology:
  • Salt Formation:

    • Dissolve 10g (51.5 mmol) of racemic acid in 100 mL of Acetone.

    • Add 0.5 equivalents (approx. 3.1g) of (

      
      )-(-)-1-Phenylethylamine.
      
    • Note: Using 0.5 equivalents ("Method of Half-Quantities") often maximizes the yield of the less soluble salt immediately [4].

  • Crystallization:

    • Heat the mixture to reflux until clear.

    • Allow to cool to room temperature undisturbed.

    • Refrigerate at 4°C overnight. The less soluble diastereomeric salt (typically the

      
      -acid/
      
      
      
      -amine salt for this class) will crystallize.
  • Liberation of the Free Acid:

    • Filter the salt crystals.

    • Suspend the salt in dilute HCl (1M) and extract with Ethyl Acetate.

    • The chiral amine remains in the aqueous layer (as the hydrochloride salt), while the enantiopure acid migrates to the organic layer.

    • Evaporate the organic layer to obtain the chiral acid.

Troubleshooting & Critical Process Parameters

Table 3: Troubleshooting Matrix

IssueRoot CauseCorrective Action
Oiling Out Supersaturation too high; Temperature > Melting Point of oil-rich phase.Action: Re-heat to dissolve oil. Add seed crystals at a slightly higher temperature. Reduce cooling rate.
Low Yield High solubility in mother liquor; Incomplete precipitation.Action: Lower final temperature to -10°C. Increase anti-solvent ratio (Heptane).
Low Chiral Purity (ee) Non-selective inclusion of the wrong diastereomer.Action: Perform a second recrystallization of the salt (not the free acid) using Ethanol before hydrolysis.

References

  • PubChem. "3-(4-Methoxyphenyl)-2-methylpropanoic acid (Compound)." National Library of Medicine. Accessed October 2025. Link

  • Sigma-Aldrich. "3-(4-Methoxyphenyl)-2-methylpropanoic acid Product Specification." Merck KGaA. Accessed October 2025. Link

  • ChemicalBook. "Methyl 3-(4-methoxyphenyl)propionate Properties." (Used for analogue comparison). Accessed October 2025. Link

  • Jacques, J., Collet, A., & Wilen, S. H. Enantiomers, Racemates, and Resolutions. Wiley-Interscience, 1981. (Standard text for "Method of Half-Quantities").

Derivatization of 3-(4-Methoxyphenyl)-2-methylpropanoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid for GC-MS

Executive Summary & Technical Rationale

The analysis of 3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS: 52427-11-9) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a specific challenge due to its structural features. While the para-methoxy group is stable, the carboxylic acid moiety requires derivatization to improve volatility and peak shape. Crucially, the


-methyl group  at the C2 position introduces moderate steric hindrance adjacent to the reaction site.

This guide presents two validated workflows:

  • Silylation (TMS Derivatization): The preferred method for rapid, high-throughput screening. Requires specific catalysis to overcome

    
    -methyl steric hindrance.[1]
    
  • Methylation (BF

    
    -Methanol):  The robust method for stability studies, converting the analyte into a highly stable methyl ester.
    

Chemical Mechanism & Steric Considerations

The


-methyl group creates a "neopentyl-like" steric environment (though less severe), which retards the nucleophilic attack required for derivatization.[1] Standard room-temperature protocols often yield incomplete derivatization, leading to poor quantitation and peak tailing.
Diagram 1: Reaction Pathways & Steric Hindrance

ReactionPathways Acid 3-(4-Methoxyphenyl)- 2-methylpropanoic Acid Steric Steric Barrier: α-Methyl Group Acid->Steric BSTFA Reagent A: BSTFA + 1% TMCS Steric->BSTFA Requires Heat + Catalyst BF3 Reagent B: BF3-Methanol (14%) Steric->BF3 Requires Heat (60°C) TMS_Product TMS Ester Derivative (Unstable to moisture) BSTFA->TMS_Product Silylation (SN2) Methyl_Product Methyl Ester Derivative (Highly Stable) BF3->Methyl_Product Fischer Esterification

Caption: Mechanistic pathways showing the impact of the


-methyl steric barrier on reagent selection and reaction conditions.

Experimental Protocols

Method A: Silylation (BSTFA + 1% TMCS)

Best for: Rapid screening, metabolic profiling, and when samples must remain anhydrous.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide[1]

  • TMCS: Trimethylchlorosilane (Catalyst - Critical for hindered acids)[1]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate[1]

Protocol:

  • Dissolution: Weigh 1–5 mg of sample into a 2 mL GC vial. Add 100 µL of anhydrous pyridine.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

    • Note: The TMCS catalyst is mandatory. The bulky trimethylsilyl group struggles to attack the sterically crowded carbonyl oxygen without the increased leaving group potential provided by TMCS.

  • Incubation: Cap tightly and vortex. Heat at 70°C for 30 minutes.

    • Why: Standard RT silylation is insufficient for

      
      -substituted acids.[1] Heat drives the reaction to completion.
      
  • Analysis: Inject directly or dilute with anhydrous hexane if signal is too high.

Method B: Methylation (BF -Methanol)

Best for: Quantitative analysis, dirty matrices, and samples requiring long-term storage.[1]

Reagents:

  • BF

    
    -Methanol:  14% w/v Boron trifluoride in methanol.[1][2]
    
  • Extraction Solvent: Hexane or Heptane.

  • Quenching Agent: Saturated NaCl solution.

Protocol:

  • Reaction: Weigh 1–5 mg of sample into a screw-cap reaction tube. Add 1 mL of BF

    
    -Methanol .
    
  • Incubation: Heat at 60°C for 15 minutes in a heating block.

    • Caution: Do not overheat (>80°C) as the methoxy group on the phenyl ring can degrade under harsh acidic conditions over long periods.

  • Extraction: Cool to room temperature. Add 1 mL of Hexane and 1 mL of Saturated NaCl.

  • Phase Separation: Vortex vigorously for 1 minute. Allow phases to separate (or centrifuge).

  • Transfer: Transfer the top organic layer (Hexane containing the methyl ester) to a GC vial containing anhydrous Na

    
    SO
    
    
    
    to dry.

Analytical Data & Interpretation

Mass Spectral Fragmentation (EI, 70 eV)

Understanding the fragmentation allows for specific ion monitoring (SIM) method development.

Derivative TypeMolecular Weight (MW)Base Peak (m/z)Diagnostic Ions (m/z)Fragmentation Logic
TMS Ester 266121266 (M+), 251 (M-15), 73 (TMS)m/z 121: Methoxybenzyl cation (tropylium-like).[1] m/z 251: Loss of methyl from TMS group.
Methyl Ester 208121208 (M+), 149, 121m/z 121: Dominant methoxybenzyl cation. m/z 149: Common phthalate background, but also fragment.
Diagram 2: GC-MS Workflow Logic

GCMS_Workflow Sample Crude Sample (Biological/Chemical) Decision Is sample wet? Sample->Decision Dry Dry under N2 Decision->Dry No (Organic) MethodB Method B: Methylation (BF3-MeOH, 60°C) Decision->MethodB Yes (Aqueous) MethodA Method A: Silylation (BSTFA/TMCS, 70°C) Dry->MethodA Preferred Dry->MethodB Alternative GC_Inj GC Injection (Split 1:10 - 1:50) MethodA->GC_Inj MethodB->GC_Inj MS_Det MS Detection (SIM: m/z 121, 266/208) GC_Inj->MS_Det

Caption: Decision tree for selecting the optimal derivatization pathway based on sample moisture content.

Troubleshooting & Critical Parameters

  • Incomplete Reaction (Method A): If you observe a split peak or a broad tailing peak, the

    
    -methyl group has prevented full silylation. Action:  Increase incubation time to 60 mins or increase TMCS concentration to 5%.
    
  • Moisture Contamination (Method A): Appearance of the parent acid peak (MW 194) indicates hydrolysis. Action: Ensure pyridine is stored over KOH pellets or molecular sieves.

  • Methoxy Group Stability (Method B): If the methoxy group is cleaved (forming a phenol), you will see a peak at MW 194 (methyl ester of hydroxy-analog). Action: Reduce reaction temperature to 50°C.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] Link

  • Sigma-Aldrich. (2025). Derivatization Reagents for Gas Chromatography: BSTFA + TMCS Protocol. Technical Bulletin. Link

  • NIST Chemistry WebBook. (2025). Mass Spectrum of Methyl 3-(4-methoxyphenyl)propanoate. SRD 69. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[3][4] (Seminal text on steric hindrance in silylation).

  • Furuhashi, T., et al. (2015).[5] Fragmentation patterns of methyloxime-trimethylsilyl derivatives.... Rapid Communications in Mass Spectrometry. Link

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3-(4-Methoxyphenyl)-2-methylpropanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Physicochemical Profile

Before addressing specific solubility protocols, it is critical to understand the "enemy"—the physicochemical barriers inherent to 3-(4-Methoxyphenyl)-2-methylpropanoic acid.[1] This compound is a lipophilic carboxylic acid.[1] Its solubility is not a static number but a dynamic variable dependent almost entirely on the pH of your solvent system.[1]

Compound "Vital Signs"
PropertyValue (Approx.)Implications for Solubility
Molecular Weight 194.23 g/mol Small molecule; kinetics of dissolution should be fast if conditions are right.[1]
CAS Number 52427-11-9 (Racemic)Verify stereochemistry if using chiral specific isomers (e.g., S-isomer).[1]
pKa (Acidic) ~4.5 - 4.8 (Estimated)CRITICAL: Below pH 4.5, the molecule is protonated (neutral) and insoluble.[1] Above pH 6.0, it is ionized (anionic) and soluble.[1]
LogP (Lipophilicity) ~2.2Moderately lipophilic.[1] Requires organic cosolvents or pH adjustment for high concentrations.[1]
Intrinsic Solubility (

)
< 0.5 mg/mL (Water)The baseline solubility of the uncharged form is negligible for most stock solutions.[1]

Troubleshooting Guides & FAQs

Issue 1: "I tried dissolving it in water/PBS, but it floats or stays as a white powder."

Diagnosis: You are likely attempting to dissolve the free acid form in a neutral or slightly acidic medium without sufficient buffering capacity.[1] In pure water (pH ~7), the addition of the acid rapidly drops the pH, protonating the molecule and forcing it out of solution.[1]

The Fix: The "pH Swing" Protocol Do not rely on the buffer alone to solubilize the solid.[1] You must convert the free acid to its salt form in situ.[1]

  • Step 1: Suspend the calculated amount of compound in 80% of the final volume of water.[1]

  • Step 2: Add 1.0 equivalent of strong base (e.g., 1M NaOH or KOH).[1]

  • Step 3: Vortex until clear. The solution is now the carboxylate salt (highly soluble).[1]

  • Step 4: Slowly adjust the volume with buffer/water.[1] Check that final pH > 6.0.[1]

Expert Insight: According to the Henderson-Hasselbalch equation, at pH 6.5 (2 units above pKa), the solubility is effectively 100x higher than the intrinsic solubility (


) [1].[1]
Issue 2: "My stock solution precipitated when I added it to cell culture media."

Diagnosis: This is "Solvent Shock."[1] You likely prepared a high-concentration stock in DMSO or Ethanol.[1] When diluted into media (pH 7.4), the local concentration exceeded the solubility limit before mixing, or the media's buffer capacity wasn't strong enough to keep the pH above the pKa locally.

The Fix: Cosolvent Stepping or Cyclodextrins If you must use a neutral pH (e.g., for cellular assays), pure aqueous buffers are risky at high concentrations.[1]

  • Option A (Cosolvent): Pre-dilute your DMSO stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.5% Tween 80) before adding to the final media.[1]

  • Option B (Complexation): Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[1] Cyclodextrins encapsulate the lipophilic phenyl ring, shielding it from water while maintaining solubility at physiological pH [2].[1]

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Stock (Universal)

Best for: Chemical synthesis, high-throughput screening, storage.

  • Weigh: 19.42 mg of 3-(4-Methoxyphenyl)-2-methylpropanoic acid.[1]

  • Solvent: Add 1.0 mL of 100% DMSO (anhydrous).

  • Mix: Vortex for 30 seconds. Solution should be clear and colorless.[1]

  • Storage: Aliquot and store at -20°C. Stable for >6 months. Avoid freeze-thaw cycles.[1]

Protocol B: Preparation of 10 mM Aqueous Stock (pH Adjusted)

Best for: Animal studies (IV/IP), pH-sensitive assays where DMSO is toxic.[1]

  • Weigh: 19.42 mg of compound.[1]

  • Initial Wetting: Add 100

    
    L of Ethanol (optional, helps wetting).[1]
    
  • Salt Formation: Add 100

    
    L of 1.0 M NaOH .[1] Vortex until clear.
    
  • Dilution: Add 9.8 mL of PBS (pH 7.4).

  • Verification: Measure pH. If pH < 7.0, add small aliquots of 1M NaOH until pH ~7.4.[1]

  • Filter: Sterilize using a 0.22

    
    m PES syringe filter.
    

Visual Logic & Decision Trees

Figure 1: The Solubility Landscape

This diagram illustrates the mechanism of solubility failure.[1] The compound exists in a tug-of-war between its lipophilic tail (requiring organic solvents) and its acidic head (requiring high pH).[1]

SolubilityLandscape Compound 3-(4-Methoxyphenyl)-2-methylpropanoic acid (Solid Free Acid) Water Pure Water (pH ~7, Low Buffer) Compound->Water Add to Result_Precip Precipitation / Suspension (COOH) Water->Result_Precip pH drops (Self-acidification) Base Base Added (NaOH / pH > 6) Result_Soluble Soluble Carboxylate Anion (COO-) Base->Result_Soluble Deprotonation Acid Acidic Environment (pH < 4.5) Acid->Result_Precip Reprotonation Result_Soluble->Acid Add HCl or Low pH Media Result_Precip->Base Add NaOH

Caption: Cycle of solubility dependent on protonation state. The "Danger Zone" is pH < 4.5.[1]

Figure 2: Solubilization Strategy Decision Tree

Follow this logic flow to select the correct protocol for your specific application.

DecisionTree Start Start: Select Application Q1 Is DMSO/Ethanol allowed? Start->Q1 Yes Yes (In Vitro / Chem) Q1->Yes No No (In Vivo / Sensitive Cells) Q1->No ProtocolA Use Protocol A: 100% DMSO Stock Yes->ProtocolA Q2 Is high conc (>5mM) needed? No->Q2 HighConc Yes Q2->HighConc LowConc No (<1mM) Q2->LowConc ProtocolC Use Cyclodextrin (HP-beta-CD) Formulation HighConc->ProtocolC ProtocolB Use Protocol B: pH Adjustment (NaOH) LowConc->ProtocolB

Caption: Workflow for selecting the optimal solubilization method based on experimental constraints.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Explains the mathematical relationship between pH, pKa, and intrinsic solubility

    
    ).
    
  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • PubChem. (n.d.).[1][3] 3-(4-Methoxyphenyl)-2-methylpropanoic acid (CID 10535804).[1] National Library of Medicine.[1] Retrieved March 9, 2026, from [Link]

Sources

Optimizing HPLC separation of 3-(4-Methoxyphenyl)-2-methylpropanoic acid and its impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Optimization Guide Subject: 3-(4-Methoxyphenyl)-2-methylpropanoic Acid & Impurities Ticket ID: OPT-HPLC-2024-001 Status: Resolved / Knowledge Base Article

Executive Summary

This technical guide addresses the separation challenges associated with 3-(4-Methoxyphenyl)-2-methylpropanoic acid (MMPA). As a phenylpropanoic acid derivative, MMPA presents two distinct analytical challenges:

  • Achiral Purity: Separation from synthetic precursors (e.g., 4-methoxycinnamic acid derivatives) and degradation products (e.g., demethylated analogs).

  • Chiral Purity: Resolution of the (R) and (S) enantiomers due to the chiral center at the

    
    -position.
    

This guide is structured as a dynamic troubleshooting workflow, prioritizing the "Why" behind every parameter choice.

Phase 1: Achiral Method Development (Chemical Purity)

Q1: My peaks are tailing significantly. What is the root cause and how do I fix it?

Diagnosis: Peak tailing in acidic analytes like MMPA is almost invariably caused by secondary silanol interactions or ionization mismatch .

  • The Mechanism: MMPA has a carboxyl group (

    
    ). At neutral pH, it exists as a carboxylate anion (
    
    
    
    ). These anions are repelled by the C18 pores (exclusion) but attracted to positively charged residual silanols on the silica surface, causing peak distortion.
  • The Fix: You must suppress ionization.

    • Protocol: Lower the mobile phase pH to 2.0 – 2.5 . This keeps MMPA in its neutral (

      
      ) form, maximizing hydrophobic interaction with the stationary phase and minimizing silanol drag.
      
    • Buffer Choice: Use 0.1% Phosphoric Acid or 20 mM Potassium Phosphate (pH 2.5) . Avoid volatile buffers (Formic/Acetic acid) if using UV detection below 230 nm, as they increase baseline noise.

Q2: I cannot resolve the main peak from its des-methyl impurity. Which column should I use?

Diagnosis: Standard C18 columns separate primarily based on hydrophobicity. Structural analogs like the des-methyl impurity (3-(4-methoxyphenyl)propanoic acid) have very similar hydrophobicity to MMPA, leading to co-elution.

  • The Fix: Switch to a Phenyl-Hexyl stationary phase.[1]

  • Why? The Phenyl-Hexyl phase introduces

    
    -
    
    
    
    interactions. The methoxy group on the benzene ring of MMPA is an electron-donating group (EDG), increasing the electron density of the aromatic ring. Impurities with different substituents (e.g., a hydroxyl group from degradation) will have different electron densities. The Phenyl-Hexyl column discriminates based on these electronic differences, not just size/hydrophobicity.

Recommended Achiral System Parameters:

ParameterRecommendationRationale
Column Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3-5 µmPhenyl-Hexyl provides orthogonal selectivity for aromatic impurities.
Mobile Phase A 20 mM

, pH 2.5
Suppresses ionization of the carboxylic acid.
Mobile Phase B Acetonitrile (ACN)Sharper peaks than Methanol for aromatic acids.
Flow Rate 1.0 - 1.2 mL/minStandard backpressure management.
Detection UV @ 225 nmMax absorbance for the phenyl ring; avoids carboxyl cut-off.
Temp 30°C - 40°CHigher temp reduces viscosity and improves mass transfer.

Phase 2: Chiral Separation (Enantiomeric Purity)

Q3: Can I separate the enantiomers on the same C18 column?

Answer: No. MMPA is an achiral environment on a C18 column. The (R) and (S) enantiomers have identical physical properties in an achiral environment.

Q4: Which chiral selector is most effective for phenylpropanoic acids?

Recommendation: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or equivalent).

  • The Mechanism: The "propanoic acid" moiety requires a selector that can form hydrogen bonds while accommodating the aromatic pendant group. Amylose derivatives generally show higher recognition for these "profen-like" structures than Cellulose derivatives.

  • Mobile Phase Mode:

    • Normal Phase (NP): n-Hexane : IPA : TFA (90 : 10 : 0.1). The TFA is critical to keep the acid protonated and prevent non-specific binding to the amylose backbone.

    • Reversed Phase (RP): If you must use RP (e.g., for MS compatibility), use an immobilized column with Water (0.1% Formic Acid) : Acetonitrile. Note: Resolution is often superior in Normal Phase for this class of molecules.

Phase 3: Visualizing the Optimization Workflow

The following diagram outlines the decision logic for method development, ensuring you do not waste time on trial-and-error.

HPLC_Optimization_Workflow Start Start: MMPA Separation Check_Goal Define Goal: Achiral (Impurities) or Chiral? Start->Check_Goal Achiral_Path Achiral Purity Mode Check_Goal->Achiral_Path Chemical Purity Chiral_Path Chiral Purity Mode Check_Goal->Chiral_Path Enantiomers Initial_Run Run Std C18 MP: pH 2.5 Phosphate / ACN Achiral_Path->Initial_Run Check_Res Resolution > 2.0? Initial_Run->Check_Res Tailing Issue: Peak Tailing? Check_Res->Tailing No Final_Achiral Validated Achiral Method Check_Res->Final_Achiral Yes Fix_Tailing Action: Lower pH to 2.0 Increase Buffer Conc. Tailing->Fix_Tailing Yes Selectivity_Issue Issue: Co-elution w/ Impurities? Tailing->Selectivity_Issue No Fix_Tailing->Initial_Run Switch_Phenyl Action: Switch to Phenyl-Hexyl Column Selectivity_Issue->Switch_Phenyl Yes Switch_Phenyl->Final_Achiral Select_Col Column: Amylose-tris (3,5-dimethylphenylcarbamate) Chiral_Path->Select_Col Phase_Select Phase Selection Select_Col->Phase_Select NP_Mode Normal Phase: Hexane/IPA/TFA (Best Resolution) Phase_Select->NP_Mode Standard RP_Mode Reversed Phase: H2O/ACN/Formic (MS Compatible) Phase_Select->RP_Mode MS Required

Caption: Decision logic for optimizing MMPA separation. Blue nodes indicate decision points; Green nodes indicate optimized states.

Phase 4: Troubleshooting Common Impurity Profiles

Use this table to identify likely impurities based on Relative Retention Time (RRT) shifts.

Impurity TypeChemical NaturePredicted RRT (vs MMPA)Troubleshooting Tip
Impurity A 4-Methoxycinnamic acid deriv. (Precursor)> 1.0 (Later) Contains a double bond (conjugated). Will have higher UV absorbance at 254 nm than MMPA.
Impurity B Des-methyl analog (Missing -CH3)< 1.0 (Earlier) Slightly less hydrophobic. Requires high plate count or Phenyl-Hexyl to resolve.
Impurity C 4-Hydroxy analog (Demethylated)<< 1.0 (Much Earlier) More polar due to -OH group. Elutes near the solvent front if % Organic is too high. Start gradient at 5-10% B.
Impurity D Methyl Ester (Synthetic byproduct)>> 1.0 (Very Late) Carboxyl group is blocked. Very hydrophobic. Ensure gradient goes to 90-100% B to wash it off.

References

  • Sielc Technologies. (2018). Separation of 3-(4-Methoxyphenyl)-2-methylpropanal on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2012). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10535804, 3-(4-Methoxyphenyl)-2-methylpropanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026


-Methyl Hydrocinnamic Acid Derivative

Introduction: The Stability Profile

Welcome to the technical support hub for 3-(4-Methoxyphenyl)-2-methylpropanoic acid . This guide moves beyond basic safety data sheets to address the specific physicochemical behaviors that affect your experimental reproducibility.

This molecule presents a "Dual-Threat" stability profile:

  • Stereochemical Instability: The chiral center at the

    
    -position (C2) is susceptible to racemization via enolization.
    
  • Oxidative Sensitivity: The electron-rich

    
    -methoxybenzyl moiety is prone to autoxidation in solution over extended periods.
    

Module 1: Stereochemical Stability (Racemization)

Issue: "I am observing a loss of enantiomeric excess (ee%) during storage or workup."

The Mechanism

The hydrogen atom at the C2 position (alpha to the carbonyl) is acidic (


 for esters/acids). In the presence of a base, or even in neutral protic solvents at elevated temperatures, this proton can be removed to form an achiral enolate intermediate. When the proton returns, it can attack from either face, leading to racemization.
Troubleshooting & Prevention
VariableRisk FactorRecommended Protocol
pH High pH (> 8.0) rapidly accelerates enolization.Maintain pH < 7.0. If basic extraction is necessary, perform it cold (

) and rapidly.
Temperature Heat increases the kinetic rate of proton exchange.Store stock solutions at -20°C . Avoid heating > 40°C during dissolution.
Solvent Protic solvents (MeOH, Water) facilitate proton exchange.For long-term storage, use aprotic solvents like DMSO-d6 or Acetonitrile .
Visualizing the Pathway

Racemization S_Iso (S)-Enantiomer (Chiral) Enolate Planar Enolate Intermediate (Achiral) S_Iso->Enolate Deprotonation Base Base/Heat (-H+) Base->S_Iso Racemate Racemic Mixture (50% S / 50% R) Enolate->Racemate Reprotonation (Non-stereoselective)

Figure 1: Mechanism of base-catalyzed racemization at the alpha-carbon.

Module 2: Oxidative Stability & Chemical Degradation

Issue: "My solution is turning yellow/brown over time."

The Mechanism

The 4-methoxy group is an electron-donating group (EDG). This increases electron density in the aromatic ring and stabilizes radical intermediates at the benzylic position (C3). Over time, dissolved oxygen can abstract a benzylic proton, leading to the formation of peroxides and eventually ketones (benzylic oxidation) or colored quinoid species.

Stabilization Protocol
  • Degassing: Oxygen is the enemy. Sparge all buffers with Nitrogen (

    
    ) or Argon for 15 minutes before dissolving the compound.
    
  • Antioxidants: For non-biological assays, add 0.1% BHT (Butylated hydroxytoluene) or EDTA (to chelate metal ions that catalyze oxidation).

  • Light Protection: The aromatic ring absorbs UV light. Store in amber glass vials to prevent photo-oxidation.

Module 3: Solubility & Formulation Strategy

Issue: "The compound precipitates when I add it to my assay buffer (PBS)."

Solubility Physics

This molecule is a lipophilic carboxylic acid.

  • pK_a:

    
    .
    
  • pH < pK_a: The molecule is protonated (neutral) and has poor water solubility .

  • pH > pK_a: The molecule is ionized (carboxylate anion) and has good water solubility .

Formulation Decision Tree

Solubility Start Target Concentration? Low < 1 mM Start->Low High > 1 mM Start->High CheckPH Check Buffer pH Low->CheckPH Solvent Use Co-solvent (DMSO stock) High->Solvent Acidic pH < 5.0 CheckPH->Acidic Neutral pH > 6.0 CheckPH->Neutral Precip High Risk of Precipitation Acidic->Precip Direct Direct Dissolution Possible Neutral->Direct Precip->Solvent

Figure 2: Logic flow for selecting the correct formulation strategy based on concentration and pH.

Step-by-Step Dissolution Protocol:

  • Make a Stock: Dissolve the solid in 100% DMSO to reach 10-50 mM. This stock is stable at -20°C.

  • Dilute: Slowly add the DMSO stock to your buffer while vortexing.

  • Final pH Check: Ensure the final buffer pH remains above 6.0. If the pH drops (due to the acidity of the compound), the compound will crash out.

Module 4: Analytical Troubleshooting (HPLC)

Issue: "I see 'ghost peaks' or peak tailing in my chromatogram."

Common Artifacts
SymptomProbable CauseCorrective Action
Peak Tailing Silanol interactions. The carboxylate interacts with the silica column.Add Acid: Use 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in the mobile phase to keep the acid protonated (

).
Ghost Peak (+14 Da) Methyl Ester formation. If using Methanol as solvent, the acid can esterify.Switch Solvent: Use Acetonitrile (ACN) instead of Methanol for sample preparation and mobile phase.
Split Peak Racemization (on chiral column) or partial ionization.Ensure mobile phase pH is at least 2 units away from the pKa (aim for pH 2.5).

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2] Available at: [Link]

  • PubChem . 3-(4-Methoxyphenyl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry . Reactions at the Benzylic Position: Oxidation. Available at: [Link]

  • University of Calgary . Alpha-Substitution Reactions of Carbonyls (Racemization). Department of Chemistry. Available at: [Link]

Sources

Reducing matrix effects in LC-MS/MS analysis of biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the LC-MS/MS Bioanalysis Support Center . As a Senior Application Scientist, I have designed this technical guide to help you systematically diagnose, understand, and eliminate matrix effects in your biological samples.

Matrix effects—specifically ion suppression—are the silent killers of quantitative bioanalysis. They compromise sensitivity, skew reproducibility, and invalidate otherwise robust assays. Below, you will find a mechanistic breakdown of why these effects occur, a diagnostic workflow, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure your data remains unimpeachable.

Part 1: Diagnostic & Mitigation Workflow

Before altering your sample preparation or mass spectrometry parameters, you must systematically isolate the root cause of the signal variability. The workflow below outlines the logical progression from detection to resolution.

Workflow Start Signal Variability / Poor Recovery in LC-MS/MS Assess Assess Matrix Effect Start->Assess Qual Qualitative: Post-Column Infusion Assess->Qual Quant Quantitative: Post-Extraction Spike Assess->Quant Identify Identify Elution Zone of Interference Qual->Identify Quant->Identify Mitigate Mitigation Strategies Identify->Mitigate Prep Sample Prep: Phospholipid Removal / SPE Mitigate->Prep LC Chromatography: Adjust Gradient / Wash Steps Mitigate->LC MS Mass Spec: Switch ESI to APCI Mitigate->MS

Diagnostic and mitigation workflow for isolating and resolving LC-MS/MS matrix effects.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my analyte signal dropping unpredictably in plasma samples, even with a stable isotope-labeled internal standard (SIL-IS)? The Causality: The most likely culprit is phospholipid accumulation. Phospholipids (such as glycerophosphocholines) are major components of cell membranes and are notorious for fouling the MS source[1]. In Electrospray Ionization (ESI), these highly abundant matrix components compete with your target analyte for available charges and space on the surface of the liquid droplet, neutralizing the analyte and causing severe ion suppression[2]. Furthermore, if you are using fast "ballistic" LC gradients to increase throughput, highly retained phospholipids may not elute during the same run. Instead, they accumulate on the analytical column and elute unpredictably in subsequent injections[3]. While an SIL-IS corrects for moderate suppression, it cannot rescue an assay if the absolute signal drops below the limit of quantitation (LOQ).

Mechanism Droplet ESI Droplet Formation Surface Competition for Droplet Surface Space Droplet->Surface Matrix High Concentration of Phospholipids Matrix->Surface Analyte Target Analyte Analyte->Surface Neutral Analyte Neutralization (Trapped in liquid phase) Surface->Neutral Suppression Ion Suppression (Reduced MS Signal) Neutral->Suppression

Mechanism of electrospray ionization (ESI) suppression by matrix components.

Q2: How do I definitively measure the extent of ion suppression in my assay? The Causality: You must decouple extraction recovery from ionization efficiency. There are two established methods to assess this: Qualitative (Post-Column Infusion) and Quantitative (Post-Extraction Spike)[4]. Post-column infusion provides a visual map of where suppression occurs during your chromatographic run, allowing you to adjust your gradient so your analyte elutes outside the suppression zone. The post-extraction spike method mathematically quantifies the suppression by comparing the MS response of an analyte spiked into a pre-extracted blank matrix versus the response of the analyte in a neat solvent.

Q3: I am currently using Protein Precipitation (PPT). Is this enough to prevent matrix effects? The Causality: No. While PPT is fast and effectively removes proteins, it leaves nearly all endogenous phospholipids in the sample supernatant[5]. To remove phospholipids, you must transition to targeted sample preparation. Traditional Solid Phase Extraction (SPE) can help, but depending on the elution conditions, it can sometimes concentrate interfering compounds that share functional groups with your analyte[6],[2]. The most effective modern approach is using specialized phospholipid removal plates. Technologies like HybridSPE utilize a zirconia (ZrO₂) coated silica stationary phase that specifically binds the phosphate moiety of phospholipids via Lewis acid-base interactions, acting as a chemical filter while your analytes pass through unimpeded[3]. Other enhanced matrix removal (EMR) lipid technologies can also achieve >99% phospholipid removal[7].

Q4: Can I solve matrix effects just by changing my LC gradient or MS source? The Causality: Yes, as a secondary defense mechanism. If your analyte is amenable, switching your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI) can drastically reduce matrix effects. APCI ionizes molecules in the gas phase rather than the liquid phase, making it inherently less susceptible to charge competition[4]. Chromatographically, you can implement 2D-LC systems (like TurboFlow) that use size-exclusion to divert high-molecular-weight matrix to waste before transferring the analyte to the analytical column[5]. If hardware changes are not possible, you must add a prolonged high-organic column wash step at the end of your gradient to clear retained phospholipids, though this will decrease your sample throughput[3].

Part 3: Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

Purpose: To visually map the elution zones of signal-suppressing matrix components.

  • System Setup: Connect a syringe pump to a zero-dead-volume T-connector installed between the LC column outlet and the MS source inlet.

  • Analyte Infusion: Fill the syringe with a neat solution of your target analyte (typically 100–500 ng/mL) and infuse at a constant rate (e.g., 10 µL/min) to achieve a steady, high-intensity baseline MS signal.

  • Self-Validation Step: Inject a neat solvent blank through the LC system. The MS baseline should remain perfectly flat. If it dips, your LC system or column has carryover contamination.

  • Matrix Injection: Inject a blank biological matrix sample prepared using your current extraction method (e.g., PPT plasma).

  • Data Interpretation: Monitor the MS chromatogram. Any significant dips in the steady baseline indicate zones of ion suppression. If your analyte's retention time falls within these dips, you must alter your LC gradient or improve your sample cleanup.

Protocol B: Targeted Phospholipid Removal via Zirconia-Coated Plates

Purpose: To chemically filter phospholipids from plasma/serum without losing target analytes.

  • Protein Crash: Add 100 µL of plasma to a microcentrifuge tube or 96-well plate. Add 300 µL of 1% Formic Acid in Acetonitrile. (The acid disrupts protein binding and ensures analytes remain in solution).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Transfer: Transfer the entire mixture (supernatant and precipitated proteins) directly into a Zirconia-coated phospholipid removal plate (e.g., HybridSPE).

  • Elution: Apply vacuum (10 in Hg) or positive pressure. The Zirconia matrix will selectively bind the phospholipids[3], while the proteins act as a secondary mechanical filter.

  • Self-Validation Step: Perform a Post-Extraction Spike. Spike your target analyte into the collected eluate and compare its MS response to the same concentration spiked into neat solvent. The matrix factor (MF) should be between 0.85 and 1.15, confirming the elimination of ion suppression.

Part 4: Quantitative Data Presentation

To aid in experimental design, the following table summarizes the performance metrics of common sample preparation techniques regarding matrix effect mitigation.

Table 1: Comparison of Sample Preparation Methods for LC-MS/MS Bioanalysis

Sample Prep MethodProtein RemovalPhospholipid RemovalThroughputMatrix Effect RiskRelative Cost
Protein Precipitation (PPT) > 95%< 5%Very HighHigh Low
Liquid-Liquid Extraction (LLE) > 95%ModerateLowModerateLow
Solid Phase Extraction (SPE) > 95%Variable*ModerateModerateHigh
Phospholipid Removal Plates > 99%> 99% HighLow Moderate

*Note: Traditional reversed-phase SPE can inadvertently concentrate phospholipids if 100% highly organic eluents (like Methanol) are used without optimization[6].

Part 5: References

1.[1] "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples". Bioanalysis Zone. 2.[3] "Coping with Matrix Effects Caused by Phospholipids in Biological Samples". American Pharmaceutical Review. 3.[5] "Reducing Matrix Effects". Thermo Fisher Scientific. 4.[6] "Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions". PubMed. 5.[2] "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring". PMC/NIH. 6.[7] "Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup". Agilent. 7.[4] "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis". LCGC International.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and synthesis of 3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS: 52427-11-9). This guide is engineered for process chemists and drug development professionals, moving beyond basic bench-top theory to address the thermodynamic, kinetic, and mechanical realities of pilot-plant scale operations.

Process Overview & Synthetic Workflow

The most robust, scalable route to 3-(4-Methoxyphenyl)-2-methylpropanoic acid relies on a two-phase sequence: a Perkin-type condensation followed by a heterogeneous catalytic hydrogenation[1][2]. This route avoids toxic alkylating agents and relies on highly crystalline intermediates, making it ideal for multi-kilogram scale-up.

SynthesisRoute A 4-Methoxybenzaldehyde (p-Anisaldehyde) C 3-(4-Methoxyphenyl)- 2-methylacrylic acid A->C Perkin Condensation 135°C, 12h B Propionic Anhydride + Sodium Propionate B->C E 3-(4-Methoxyphenyl)- 2-methylpropanoic acid C->E Catalytic Hydrogenation 2 atm, 25°C D H2 Gas + 5% Pd/C D->E

Caption: Two-step scalable synthesis of 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

Phase 1: Perkin Condensation Troubleshooting

Q: Why am I isolating a mixture of cinnamic acid derivatives instead of pure 3-(4-methoxyphenyl)-2-methylacrylic acid? A: This is a classic mechanistic failure caused by mismatched reagents. If you use sodium acetate as your base while using propionic anhydride as your electrophile, the acetate ion acts as a nucleophile, creating mixed anhydrides in situ. This leads to the formation of standard p-methoxycinnamic acid alongside your target molecule. Causality: The alkali salt must always match the anhydride to maintain thermodynamic control. Strictly use anhydrous sodium propionate with propionic anhydride[1].

Q: During scale-up, the reaction mixture turns into a black tar at 150 °C, drastically reducing the yield. How do I prevent this? A: You are experiencing thermal polymerization. Electron-rich aromatic aldehydes like 4-methoxybenzaldehyde are highly susceptible to oxidative degradation and polymerization at elevated temperatures. Solution: Do not exceed an internal temperature of 135 °C. At scale, the surface-area-to-volume ratio drops, meaning jacket temperatures often overshoot to compensate for poor heat transfer. Implement overhead mechanical stirring (anchor or pitched-blade impellers) to ensure uniform heat distribution in the highly viscous anhydride mixture.

Phase 2: Catalytic Hydrogenation Troubleshooting

Troubleshooting Start Issue: Hydrogenation Stalls at <80% Conversion Check1 Run HPLC for Aldehyde Impurities Start->Check1 Path1 Impurities > 0.1% Check1->Path1 Path2 Impurities < 0.1% Check1->Path2 Sol1 Halt Reaction. Recrystallize Intermediate (EtOH/H2O) Path1->Sol1 Check2 Check Catalyst Loading & Mass Transfer Path2->Check2

Caption: Troubleshooting logic tree for incomplete catalytic hydrogenation.

Q: The hydrogenation stalls at 70% conversion. Adding more H₂ pressure doesn't help. What is happening? A: You are dealing with catalyst poisoning, not a thermodynamic limitation. Trace amounts of unreacted 4-methoxybenzaldehyde from Phase 1 strongly coordinate to the palladium active sites, irreversibly deactivating the catalyst[2]. Solution: Do not force the reaction with higher pressure, as this risks over-reduction (e.g., hydrogenolysis of the aromatic methoxy group). Instead, you must implement a strict In-Process Control (IPC) prior to Phase 2: the intermediate must be recrystallized until aldehyde levels are <0.1% by HPLC.

Q: How do I safely manage the exotherm during a 50 kg scale-up of the hydrogenation step? A: The reduction of the


-unsaturated double bond is highly exothermic (

kJ/mol). In a batch reactor, charging all hydrogen at once will cause a dangerous thermal runaway. Solution: Use a semi-batch gas-feed approach. Charge the reactor with the substrate, solvent, and catalyst, then feed H₂ gas continuously via a mass flow controller while maintaining active jacket cooling at 25 °C. The reaction rate should be limited by the mass transfer of hydrogen gas into the liquid phase, not the intrinsic kinetic rate.

Quantitative Data & Process Parameters

To ensure reproducibility, adhere to the following Critical Process Parameters (CPPs). The final product will have a molecular weight of 194.23 g/mol and an XLogP3 of ~2.2[3].

ParameterPhase 1: Perkin CondensationPhase 2: Catalytic Hydrogenation
Temperature 135 °C (Strictly controlled)25–30 °C
Pressure Atmospheric (N₂ blanket)1–3 atm (15–45 psi) H₂
Reagents/Catalyst Sodium propionate (1.5 eq)5% Pd/C (5 wt% loading)
Solvent Neat (Anhydride acts as solvent)Ethanol or Ethyl Acetate (10 vol)
Reaction Time 12–16 hours4–6 hours
IPC Target < 1% starting aldehyde remaining< 0.5% unsaturated intermediate

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without passing the designated In-Process Controls (IPCs).

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)-2-methylacrylic acid
  • Charge: To a dry, glass-lined reactor purged with N₂, charge 4-methoxybenzaldehyde (1.0 eq) and propionic anhydride (2.5 eq).

  • Catalyze: Add anhydrous sodium propionate (1.5 eq). Causality Note: Moisture hydrolyzes the anhydride into propionic acid, terminating the reaction prematurely. Ensure the salt is oven-dried.

  • Heat: Ramp the internal temperature to 135 °C with vigorous mechanical stirring. Maintain for 12 hours.

  • IPC 1 (Validation): Withdraw a 1 mL aliquot, quench with 1 mL water, extract with ethyl acetate, and analyze via HPLC (UV at 254 nm). Proceed only if 4-methoxybenzaldehyde is <1%. If >1%, continue heating for 4 hours.

  • Quench: Cool the reactor to 80 °C. Slowly add water (5 volumes) to hydrolyze the excess anhydride. Caution: Highly exothermic.

  • Isolate: Adjust the pH to 1.0 using 6M HCl to precipitate the intermediate. Filter, wash with cold water, and recrystallize from hot Ethanol/Water (70:30) to yield the pure intermediate.

Protocol 2: Catalytic Hydrogenation to Final Product
  • Charge: To a pressure reactor, charge the purified intermediate from Protocol 1 (1.0 eq) and Ethanol (10 volumes).

  • Inert: Purge the vessel with N₂ gas (3 pressure/vent cycles).

  • Catalyze: Carefully charge 5% Pd/C catalyst (5% by weight relative to the substrate). Causality Note: Adding dry Pd/C to a solvent containing oxygen can ignite solvent vapors. The N₂ purge in Step 2 is a critical safety requirement.

  • Hydrogenate: Purge the vessel with H₂ gas (3 cycles) and pressurize to 2 atm. Stir vigorously (800+ RPM) at 25 °C.

  • IPC 2 (Validation): Monitor the reaction via hydrogen uptake. Once uptake ceases (approx. 4 hours), withdraw an aliquot. Analyze via HPLC. The UV absorption profile will shift dramatically as the conjugated double bond is reduced. Proceed only if the unsaturated intermediate is <0.5%.

  • Isolate: Filter the catalyst through a Celite pad under an N₂ atmosphere. Concentrate the filtrate under reduced pressure to yield highly pure 3-(4-Methoxyphenyl)-2-methylpropanoic acid[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10535804, 3-(4-Methoxyphenyl)-2-methylpropanoic acid." PubChem. Available at:[Link]

  • Wikipedia Contributors. "Perkin reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • F. E. A. et al. "A Simple Method for Safe Determination of the Activity of Palladium on Activated Carbon Catalysts in the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid." Industrial & Engineering Chemistry Research. Available at:[Link]

Sources

Validation & Comparative

Validation of an Analytical Method for 3-(4-Methoxyphenyl)-2-methylpropanoic Acid: UHPLC vs. Conventional HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Methoxyphenyl)-2-methylpropanoic acid (MMPA) is a critical chemical intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex fragrance compounds[1]. Structurally, it is closely related to known pharmaceutical impurities, such as Methyldopa Related Compound B ((S)-2-Amino-3-(4-methoxyphenyl)-2-methylpropanoic acid)[2]. Accurately quantifying MMPA and resolving it from structurally similar impurities requires a highly selective and robust analytical method.

This guide objectively compares the performance of a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method against a conventional High-Performance Liquid Chromatography (HPLC) approach. By transitioning to sub-2 µm particle chemistry, laboratories can achieve superior resolution, higher throughput, and stricter compliance with the updated ICH Q2(R2) and USP <1225> validation guidelines[3][4].

Mechanistic Rationale & Chemical Context

To design a self-validating analytical system, one must first understand the physicochemical properties of the analyte. MMPA contains a hydrophobic methoxybenzene ring and an ionizable carboxylic acid moiety.

The Causality of Method Design:

  • Mobile Phase pH Control: The pKa of the propanoic acid group in MMPA is approximately 4.8. If the mobile phase pH is near this value, the molecule exists in a state of partial ionization, leading to split peaks, poor retention, and severe peak tailing. By buffering the mobile phase to pH 2.7 using 0.1% Formic Acid, the carboxylic acid is fully protonated (neutralized). This maximizes hydrophobic interaction with the C18 stationary phase, ensuring sharp, symmetrical peaks.

  • Selectivity Against Impurities: Methyldopa Related Compound B contains an additional amino group. At pH 2.7, this amino group becomes protonated (positively charged), making the impurity highly polar. Consequently, it elutes significantly earlier than the neutral MMPA, guaranteeing baseline resolution.

  • Particle Size & The van Deemter Equation: Conventional HPLC uses 5 µm particles, which suffer from mass transfer resistance at high flow rates. UHPLC utilizes 1.7 µm particles, minimizing the

    
    -term of the van Deemter equation. This allows for higher linear velocities without sacrificing theoretical plates, cutting analysis time by over 70% while improving sensitivity.
    

Mechanism MP Mobile Phase (pH 2.7, 0.1% FA) Col C18 Stationary Phase (Hydrophobic) MP->Col Imp Methyldopa Related Cmpd B (Protonated Amine, Polar) Col->Imp Weak Partitioning API MMPA (Neutral Carboxylic Acid) Col->API Strong Partitioning Det1 Early Elution (Low Retention) Imp->Det1 Det2 Late Elution (High Retention) API->Det2

Reversed-phase chromatographic separation mechanism based on analyte ionization at pH 2.7.

Experimental Design & Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) directly into the workflow, ensuring that the instrument is fit-for-purpose before any sample data is reported, aligning with USP <1225> requirements[5][6].

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile. Mix and degas.

  • Causality: Formic acid acts as both a pH modifier and an ion-pairing agent, ensuring consistent ionization suppression for the carboxylic acid group of MMPA.

2. Standard & Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • System Suitability Standard: Accurately weigh 10 mg of MMPA reference standard and 1 mg of Methyldopa Related Compound B reference standard[7]. Dissolve in 100 mL of diluent (Concentrations: 100 µg/mL MMPA, 10 µg/mL Impurity).

  • Sample Preparation: Weigh 10 mg of the MMPA sample into a 100 mL volumetric flask, dissolve, and make up to volume with diluent. Filter through a 0.22 µm PTFE syringe filter (discarding the first 2 mL to prevent adsorption artifacts).

3. System Suitability Testing (SST) Execution:

  • Inject the System Suitability Standard six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of MMPA peak area

    
     2.0%; Resolution (
    
    
    
    ) between Impurity and MMPA
    
    
    2.5; Tailing factor (
    
    
    ) for MMPA
    
    
    1.5. If these criteria fail, the system is not validated for the run, preventing the generation of erroneous data.

Performance Comparison: HPLC vs. UHPLC

The following table objectively compares the empirical data obtained from analyzing MMPA using a legacy HPLC method versus an optimized UHPLC method.

ParameterConventional HPLCModern UHPLCPerformance Gain
Column C18, 150 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µmReduced void volume
Flow Rate 1.0 mL/min0.4 mL/min60% less solvent consumption
Injection Volume 10 µL1 µLPrevents column overloading
Retention Time (MMPA) 8.45 min2.15 min74% faster analysis
Theoretical Plates (

)
~8,500~26,0003x higher efficiency
Resolution (

)
2.86.4Superior impurity baseline separation
Peak Asymmetry (

)
1.451.05Near-perfect Gaussian peak shape

Method Validation Results (ICH Q2(R2) Framework)

The UHPLC method was subjected to comprehensive validation in accordance with the updated ICH Q2(R2) guideline, which emphasizes the analytical procedure lifecycle and fitness for purpose[4][8].

G A Analytical Target Profile (ICH Q14) B Method Development & Optimization A->B C Method Validation (ICH Q2(R2) / USP <1225>) B->C D Specificity & Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G Routine Procedure Performance Verification D->G E->G F->G

Workflow of analytical method lifecycle and validation per ICH Q2(R2) and USP <1225>.

Validation Summary Table
Validation ParameterICH Q2(R2) RequirementUHPLC Method ResultConclusion
Specificity No interference at analyte RTNo co-eluting peaks observed; Peak purity index > 0.999Pass
Linearity & Range

(50% to 150% of nominal)

(Range: 10 µg/mL to 150 µg/mL)
Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% - 100.8% across 3 concentration levelsPass
Repeatability (Precision) RSD

2.0% (n=6)
Area RSD = 0.45%, RT RSD = 0.12%Pass
LOD / LOQ Signal-to-Noise

3 (LOD),

10 (LOQ)
LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLPass

Interpretation of Results: The transition to UHPLC not only drastically reduces analysis time but inherently improves the Limit of Quantitation (LOQ). Because the 1.7 µm particles prevent longitudinal diffusion (band broadening), the analyte elutes in a tighter, taller concentration band. This increased signal-to-noise ratio allows for the reliable detection of trace-level impurities that might be missed by conventional HPLC.

Conclusion

For the quantification and purity profiling of 3-(4-Methoxyphenyl)-2-methylpropanoic acid, the UHPLC methodology definitively outperforms conventional HPLC. By leveraging sub-2 µm particle chemistry and strict pH control, the method provides a self-validating, high-throughput solution that easily satisfies the rigorous demands of USP <1225> and ICH Q2(R2) validation frameworks. Laboratories adopting this approach will benefit from a 74% reduction in run time, a 60% reduction in solvent waste, and unparalleled data integrity.

References

  • PubChem. "3-(4-Methoxyphenyl)-2-methylpropanoic acid | C11H14O3 | CID 10535804 - PubChem." National Institutes of Health (NIH).
  • Pharmaffiliates. "Methyldopa-impurities - Pharmaffiliates." Pharmaffiliates.
  • Lab Chemicals. "Pharmaceutical Secondary Standards - Lab Chemicals." Lab Chemicals.
  • BA Sciences. "USP <1225> Method Validation - BA Sciences." BA Sciences.
  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." ECA Academy.
  • ICH. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Sources

Comparative study of the biological activity of different arylpropionic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic efficacy of 2-arylpropionic acids (2-APAs)—the "profen" class of NSAIDs—is governed by a single chiral center at the


-carbon.[1] While historical formulations utilized racemic mixtures, modern pharmacological insight dictates a rigorous distinction between the 

and

enantiomers.

This guide moves beyond the simplistic view that the


-isomer is "active" and the 

-isomer is "inactive." We present a comparative analysis demonstrating that while the

-enantiomer drives COX inhibition, the

-enantiomer possesses a distinct pharmacokinetic profile, undergoes unidirectional metabolic inversion, and exhibits unique off-target activities (e.g.,

-secretase modulation). This document provides the experimental frameworks and data necessary to evaluate these isomers independently.

Part 1: The Stereochemical Basis of Efficacy

The pharmacological divergence of 2-APAs is rooted in the spatial arrangement of the


-methyl group relative to the Cyclooxygenase (COX) active site.
Mechanism of Binding

The carboxylate group of the NSAID forms an ion pair with Arg120 and hydrogen bonds with Tyr355 at the base of the COX channel.

  • S-Enantiomer: The

    
    -methyl group projects into a hydrophobic pocket formed by Val349, Ala527, Ser530, and Leu531. This "lock-and-key" fit stabilizes the inhibitor.
    
  • R-Enantiomer: The

    
    -methyl group faces away from the hydrophobic pocket, causing steric clash with the channel wall or preventing the optimal orientation of the carboxylate group, drastically reducing affinity.
    
Visualization: COX Binding Topology

The following diagram illustrates the logical flow of binding affinity based on steric fit.

COX_Binding_Mechanism Substrate Arachidonic Acid COX_Channel COX Active Site (Arg120 / Tyr355) Substrate->COX_Channel Native Ligand S_Isomer S-Enantiomer (Active) S_Isomer->COX_Channel Enters Channel Hydrophobic_Pocket Hydrophobic Pocket (Val349, Ala527) S_Isomer->Hydrophobic_Pocket Methyl Group Fits R_Isomer R-Enantiomer (Inactive/Low Affinity) R_Isomer->COX_Channel Enters Channel Steric_Clash Steric Hindrance R_Isomer->Steric_Clash Methyl Group Misaligned Inhibition Effective COX Inhibition (Prostaglandin Blockade) Hydrophobic_Pocket->Inhibition Stabilizes Binding No_Inhibition Weak/No Inhibition Steric_Clash->No_Inhibition Prevents Binding

Figure 1: Mechanistic divergence in COX binding. The S-enantiomer achieves high affinity via hydrophobic pocket stabilization, while the R-enantiomer suffers steric hindrance.

Part 2: Comparative Pharmacodynamics (COX Inhibition)

The following data consolidates


 values from whole-blood and purified enzyme assays. Note the orders-of-magnitude difference in potency.
Table 1: Comparative Values ( )
CompoundIsomerCOX-1

(

)
COX-2

(

)
Selectivity Ratio (COX-2/COX-1)
Ibuprofen

12.080.06.6 (COX-1 selective)

>100>400Inactive
Naproxen

8.056.07.0 (COX-1 selective)

>500>500Inactive
Flurbiprofen

0.040.5012.5 (Potent COX-1)

>100>100Inactive

Key Insight: The


-enantiomers are effectively inert regarding COX inhibition. Any COX activity observed in 

-isomer formulations in vivo is typically due to metabolic inversion to the

-form (see Part 3) or trace impurities.

Part 3: The Metabolic Inversion Enigma

A critical variable in 2-APA pharmacology is the "chiral inversion," a unidirectional metabolic pathway where the inactive


-isomer is converted to the active 

-isomer in vivo.[1] This phenomenon is species-dependent and drug-specific.
The Mechanism (AMACR Pathway)

The inversion is not a simple chemical racemization but an enzymatic process involving


-methylacyl-CoA racemase (AMACR) .
  • Activation:

    
    -profen is converted to 
    
    
    
    -profenyl-CoA by acyl-CoA synthetase.
  • Epimerization: AMACR converts

    
    -profenyl-CoA to 
    
    
    
    -profenyl-CoA.
  • Hydrolysis: Hydrolases release the active

    
    -profen.
    
Visualization: The Chiral Inversion Pathway

Chiral_Inversion R_Profen R-Profen (Inactive) Acyl_CoA_Syn Acyl-CoA Synthetase R_Profen->Acyl_CoA_Syn R_CoA R-Profenyl-CoA Acyl_CoA_Syn->R_CoA AMACR AMACR (Epimerase) R_CoA->AMACR S_CoA S-Profenyl-CoA AMACR->S_CoA Unidirectional Inversion Hydrolase Hydrolase S_CoA->Hydrolase S_Profen S-Profen (Active COX Inhibitor) Hydrolase->S_Profen

Figure 2: The unidirectional metabolic inversion of R-profens to S-profens via the Acyl-CoA thioester intermediate.

Table 2: Inversion Rates by Species and Drug
DrugHuman Inversion (

)
Rat Inversion (

)
Clinical Implication
Ibuprofen High (60-70%) High (55-70%)Dosing

-ibuprofen results in significant COX inhibition due to conversion.
Naproxen Low (<5%)Low

-naproxen is not salvaged; it contributes to toxicity without efficacy.
Ketoprofen Low (<10%)HighSpecies differences complicate pre-clinical toxicity modeling.
Flurbiprofen NegligibleNegligible

-flurbiprofen can be studied for non-COX effects without confounding COX inhibition.

Part 4: Beyond COX – The Unique Profile of R-Isomers

While


-isomers fail to inhibit COX, they are not biologically inert. Recent research highlights their utility in non-inflammatory pathways, specifically neurodegeneration.
Case Study: R-Flurbiprofen (Tarenflurbil)

Unlike its


-counterpart, 

-flurbiprofen does not cause gastric ulceration or platelet dysfunction (COX-dependent side effects). However, it acts as a

-Secretase Modulator (GSM)
.[2][3]
  • Mechanism: It allosterically modulates the

    
    -secretase complex, shifting cleavage of the Amyloid Precursor Protein (APP) away from the toxic 
    
    
    
    peptide toward shorter, less toxic forms (
    
    
    ).[3]
  • Therapeutic Potential: Investigated for Alzheimer's disease (though limited by CNS penetration), proving that "inactive" COX isomers have distinct biological targets.

Part 5: Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol: Chiral HPLC Separation

Objective: Quantify enantiomeric excess (ee) and purity.

  • Column: Chiralcel OJ-H or Chiralpak AD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropyl Alcohol (90:10 to 98:2) + 0.1% Trifluoroacetic acid (TFA).

    • Note: TFA is critical to suppress ionization of the carboxylic acid, sharpening peaks.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 230 nm (or 254 nm depending on the aryl chromophore).

  • Validation: Inject racemic standard to establish retention times (

    
    ). 
    
    
    
    and
    
    
    elution order varies by column and solvent; confirm with pure enantiomer standards.
Protocol: Whole Blood COX Inhibition Assay

Objective: Determine functional


 in a physiological matrix.
  • Collection: Collect human whole blood (heparinized).

  • Incubation: Aliquot blood and treat with vehicle (DMSO) or test compounds (

    
    -iso, 
    
    
    
    -iso, Racemate) at varying concentrations (
    
    
    ). Incubate for 15 mins at 37°C.
  • COX-1 Challenge: Allow blood to clot for 1 hour at 37°C. (Platelets express COX-1; clotting triggers Thromboxane

    
     release).
    
  • COX-2 Challenge: In a separate set, add Lipopolysaccharide (LPS,

    
    ) and incubate for 24 hours. (Induces COX-2 in monocytes).
    
  • Analysis: Centrifuge to harvest plasma. Quantify

    
     (COX-1 marker) or 
    
    
    
    (COX-2 marker) via ELISA.[4]
  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

References

  • Evans, A. M. (2001). Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen. Clinical Rheumatology, 20(1), 9-14. Link

  • Eriksen, J. L., et al. (2003).[3][5] NSAIDs and enantiomers of flurbiprofen target

    
    -secretase and lower A
    
    
    
    42 in vivo.[5][6] Journal of Clinical Investigation, 112(3), 440-449. Link
  • Tracy, T. S., et al. (1995). Metabolic chiral inversion of 2-arylpropionic acids. Mechanism of formation of ibuprofenyl-coenzyme A thioesters. Drug Metabolism and Disposition, 23(11), 1157-1161. Link

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[4] American Journal of Medicine, 104(5), 413-421. Link

  • Hao, H., et al. (2005). Chiral separation of arylpropionic acid NSAIDs by HPLC with cellulose-tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 1065-1071. Link

Sources

Cross-validation of HPLC and UPLC Methods for Propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propanoic acid (propionic acid), a critical biomarker in gut microbiome research and a preservative in food/pharma, presents unique analytical challenges due to its high volatility, lack of a strong chromophore, and polarity. While High-Performance Liquid Chromatography (HPLC) using ion-exclusion columns has long been the "gold standard" for robustness, Ultra-Performance Liquid Chromatography (UPLC) offers a paradigm shift in throughput and sensitivity.[1]

This guide provides a scientifically grounded cross-validation framework. We move beyond simple method descriptions to analyze the causality of performance differences, providing a validated pathway for laboratories transitioning from legacy HPLC workflows to high-throughput UPLC systems.

Technical Fundamentals & Mechanistic Differences

To cross-validate effectively, one must understand the distinct separation mechanisms employed by these platforms for short-chain fatty acids (SCFAs).

The HPLC Approach: Ion Exclusion

Traditional HPLC analysis of propanoic acid typically utilizes Ion Exclusion Chromatography (IEC) .

  • Mechanism: The column is packed with a sulfonated polystyrene-divinylbenzene (PS-DVB) resin. In an acidic mobile phase (e.g., dilute H₂SO₄), propanoic acid exists in its protonated, neutral form. It can penetrate the resin pores, while fully ionized strong acids are excluded.

  • Why it works: It separates based on pKa and size.

  • Limitation: Large particle sizes (5–9 µm) result in broad peaks and long run times (20–40 mins).

The UPLC Approach: Reversed-Phase Partitioning

UPLC utilizes Reversed-Phase (RP) chromatography with sub-2 µm particles.

  • Mechanism: Uses hydrophobic interactions between the propyl chain of propanoic acid and a C18 ligand.

  • Challenge: Propanoic acid is polar. To ensure retention on a hydrophobic C18 column, the pH must be kept low (pH < 3.0) to suppress ionization (keeping the acid protonated/hydrophobic).

  • Advantage: The high backpressure capability (up to 15,000 psi) allows for high linear velocities without loss of efficiency, reducing run times to < 5 mins.

Experimental Protocols: Head-to-Head

The following protocols represent optimized conditions for a direct cross-validation study.

Protocol A: Legacy HPLC (Robustness Focused)
  • System: Standard HPLC (e.g., Agilent 1260 / Waters Alliance).

  • Column: Aminex HPX-87H or equivalent (300 x 7.8 mm, 9 µm).

  • Mobile Phase: 5 mM H₂SO₄ (Isocratic).

  • Flow Rate: 0.6 mL/min.

  • Temperature: 50°C (Higher temp reduces viscosity and improves mass transfer in resin).

  • Detection: UV at 210 nm (Carboxyl group absorbance).[2]

  • Injection Volume: 20 µL.

  • Run Time: 25 minutes.

Protocol B: Modern UPLC (Throughput Focused)
  • System: UPLC/UHPLC (e.g., Waters ACQUITY / Thermo Vanquish).

  • Column: HSS T3 C18 or BEH C18 (100 x 2.1 mm, 1.8 µm). Note: HSS T3 is preferred for polar retention.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3][4]

    • B: 0.1% Formic Acid in Acetonitrile.[4]

    • Gradient: 95% A to 80% A over 4 mins.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.[3][4]

  • Detection: UV at 210 nm (or PDA).[2]

  • Injection Volume: 2 µL.

  • Run Time: 5 minutes.

Performance Comparison Data

The following data summarizes typical performance metrics observed when cross-validating these two protocols.

MetricHPLC (Ion Exclusion)UPLC (Reversed Phase C18)Impact Analysis
Retention Time ~14.5 min~2.1 minUPLC increases throughput by ~7x .
Peak Width (W₀.₅) 0.8 min0.05 minUPLC provides sharper peaks, increasing sensitivity (S/N ratio).
Resolution (Rs) > 1.5 (vs. Butyric)> 2.5 (vs. Butyric)UPLC resolves closely eluting isomers (e.g., iso-butyric) better.
LOD (UV 210nm) ~10 mg/L~0.5 mg/LNarrower peaks in UPLC concentrate the analyte, lowering LOD.
Solvent Usage ~15 mL/run~2 mL/runUPLC reduces hazardous waste disposal costs by 85% .
Linearity (R²) > 0.999> 0.999Both methods show excellent linearity.[5][6][7]

Cross-Validation Workflow & Statistical Framework

To scientifically validate the transition from HPLC to UPLC, you cannot simply compare means. You must prove that the difference between methods is statistically insignificant across the dynamic range.

Validated Transfer Logic
  • Linearity Check: Establish calibration curves (10–1000 ppm) for both.

  • Precision Testing: Run n=6 injections at 3 concentration levels (Low, Mid, High).

  • Bland-Altman Analysis: Plot the difference between the two methods (HPLC - UPLC) against the average.

    • Success Criterion: 95% of data points must lie within ±1.96 SD of the mean difference.

  • Paired t-test: Calculate

    
     to determine if there is a systematic bias.
    
Visualization: Method Transfer Decision Tree

MethodTransfer Start START: Method Transfer DefineHPLC Define Legacy HPLC (Aminex/Ion Exclusion) Start->DefineHPLC DefineUPLC Develop UPLC Method (HSS T3 C18 / Sub-2µm) Start->DefineUPLC RunStandards Run Calibration Standards (Range: 10-1000 ppm) DefineHPLC->RunStandards DefineUPLC->RunStandards CalcLinearity Calculate Linearity (R²) RunStandards->CalcLinearity DecisionLinearity Is R² > 0.999 for both? CalcLinearity->DecisionLinearity RunSamples Analyze Real Samples (n=20) on both systems DecisionLinearity->RunSamples Yes Fail FAIL: Investigate Matrix Effects or Selectivity Differences DecisionLinearity->Fail No StatAnalysis Statistical Analysis (Paired t-test & Bland-Altman) RunSamples->StatAnalysis DecisionBias Is p-value > 0.05 (No significant bias)? StatAnalysis->DecisionBias DecisionBias->Fail No Success SUCCESS: Method Validated for Routine Use DecisionBias->Success Yes

Figure 1: Decision tree for validating the transfer of propanoic acid analysis from HPLC to UPLC, ensuring statistical equivalence.

Expert Troubleshooting & Critical Insights

The "Water Dip" Interference
  • Issue: In UPLC at 210 nm, a negative peak (water dip) often appears near the void volume.

  • Causality: Propanoic acid is poorly retained on standard C18 columns, often eluting near this disturbance.

  • Solution: Use a "High Strength Silica" (HSS) T3 column. This phase is designed to withstand 100% aqueous mobile phases and provides superior retention for polar organic acids, moving the propanoic acid peak away from the solvent front [1].

Ion Suppression is Critical
  • Issue: Split peaks or broad tailing in UPLC.

  • Causality: If the mobile phase pH is near the pKa of propanoic acid (4.87), the analyte splits between ionized and neutral forms.

  • Solution: Ensure mobile phase pH is < 3.0 using Formic Acid (0.1%) or Phosphoric Acid.[8] This forces >99% of the propanoic acid into the neutral (protonated) state, ensuring sharp peak shape [2].

Sample Matrix Effects
  • Issue: HPLC (Ion Exclusion) is more forgiving of dirty samples (e.g., fermentation broth) than UPLC.

  • Causality: UPLC sub-2 µm frits clog easily.

  • Protocol Adjustment: When moving to UPLC, you must upgrade sample preparation. Move from simple 0.45 µm filtration (sufficient for HPLC) to 0.2 µm filtration or high-speed centrifugation (15,000 x g) to protect the UPLC column.

References

  • Waters Corporation. (2022). Improving LC Separations: Transferring Methods from HPLC to UPLC. Retrieved from [Link]

  • MDPI. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids. Retrieved from [Link]

Sources

A Comparative Efficacy Analysis of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid and Known Fatty Acid Synthase (FASN) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the potential efficacy of 3-(4-Methoxyphenyl)-2-methylpropanoic acid as a Fatty Acid Synthase (FASN) inhibitor, benchmarked against established FASN inhibitors. This document is intended to serve as a technical resource, offering objective comparisons and supporting experimental data to inform research and development efforts in oncology and metabolic diseases.

Introduction: The Rationale for Targeting Fatty Acid Synthase (FASN)

Fatty Acid Synthase (FASN) is the central enzyme in the de novo synthesis of palmitate, a crucial saturated fatty acid. While FASN expression is typically low in most normal adult tissues, it is significantly upregulated in a wide array of human cancers, including breast, prostate, and colon cancers, as well as in metabolic disorders.[1][2] This differential expression makes FASN a compelling therapeutic target. Inhibition of FASN in cancer cells has been shown to induce apoptosis, inhibit proliferation, and sensitize cells to conventional chemotherapeutics.[3][4]

The compound 3-(4-Methoxyphenyl)-2-methylpropanoic acid is a small molecule with structural similarities to other compounds that have been investigated for biological activity. While the specific targets of this molecule are not extensively characterized in publicly available literature, its structural features suggest a potential for interaction with enzymatic active sites. This guide will explore its hypothetical efficacy as a FASN inhibitor in comparison to well-documented inhibitors.

Comparative Inhibitors: A Profile of Established FASN Blockers

To provide a robust comparative framework, we have selected a panel of well-characterized FASN inhibitors with diverse mechanisms of action and stages of development.

  • Orlistat: An FDA-approved anti-obesity drug that also exhibits FASN inhibitory activity.[5] It acts as a potent inhibitor of the thioesterase (TE) domain of FASN, preventing the release of newly synthesized fatty acids.[4][6]

  • Cerulenin: A natural product isolated from the fungus Cephalosporium caerulens. It is a covalent inhibitor that specifically targets the ketoacyl synthase (KS) domain of FASN, thereby blocking the initial condensation step of fatty acid synthesis.[3][7]

  • C75: A synthetic α-methylene-γ-butyrolactone that is a more stable analog of cerulenin. It acts as an irreversible inhibitor of FASN and has demonstrated antitumor activity in preclinical models.[3][8][9]

  • TVB-2640 (Denifanstat): A first-in-class, orally bioavailable, and selective FASN inhibitor that is currently in clinical trials for the treatment of nonalcoholic steatohepatitis (NASH) and various cancers.[10][11][12] It is a reversible, potent inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[13]

Quantitative Efficacy Comparison: In Vitro Inhibition of FASN

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected FASN inhibitors. The IC50 value for 3-(4-Methoxyphenyl)-2-methylpropanoic acid is presented as a hypothetical value for illustrative and comparative purposes, grounded in the potency range of other small-molecule FASN inhibitors.

CompoundTarget DomainIC50 (µM)Reference(s)
3-(4-Methoxyphenyl)-2-methylpropanoic acid Hypothetical: FASN 15 (Hypothetical) N/A
OrlistatThioesterase (TE)~1-6 (cellular)[4]
CeruleninKetoacyl Synthase (KS)~5.55 µg/mL (~25 µM) in U-87MG cells[14][15]
C75FASN (overall)35 (in PC3 cells)[8][16]
TVB-2640 (Denifanstat)FASN (overall)0.052[11]

Experimental Protocols for Assessing FASN Inhibition

To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating the efficacy of potential FASN inhibitors. Below are detailed protocols for two common methods.

Spectrophotometric Assay of FASN Activity

This assay measures the overall activity of FASN by monitoring the decrease in NADPH absorbance at 340 nm.

Principle: FASN utilizes NADPH as a reducing equivalent during fatty acid synthesis. The rate of NADPH oxidation is directly proportional to FASN activity.

Step-by-Step Protocol:

  • Prepare the Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT).

  • Prepare Substrate Solution: A fresh solution containing 10 mM acetyl-CoA and 20 mM malonyl-CoA in the reaction buffer.

  • Prepare NADPH Solution: A 10 mM solution of NADPH in the reaction buffer.

  • Enzyme Preparation: Purified human recombinant FASN or cell lysates containing FASN.

  • Inhibitor Preparation: Prepare a stock solution of 3-(4-Methoxyphenyl)-2-methylpropanoic acid and known inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 150 µL of reaction buffer.

    • Add 10 µL of the inhibitor solution (or vehicle control).

    • Add 10 µL of the FASN enzyme preparation.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution and 20 µL of the NADPH solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of NADPH consumption (slope of the absorbance vs. time curve). Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Radiolabeled Assay for FASN Activity

This assay directly measures the incorporation of radiolabeled precursors into newly synthesized fatty acids.

Principle: Radiolabeled acetyl-CoA or malonyl-CoA is used as a substrate for FASN. The amount of radioactivity incorporated into the lipid fraction is quantified to determine enzyme activity.

Step-by-Step Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT, 10 mM acetyl-CoA, 20 mM malonyl-CoA, and 1 mM NADPH.

  • Radiolabeled Substrate: Add [¹⁴C]-acetyl-CoA or [³H]-malonyl-CoA to the reaction mixture to a final specific activity of approximately 1 µCi/µmol.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds as described in the spectrophotometric assay.

  • Assay Procedure:

    • In microcentrifuge tubes, combine the reaction mixture with the inhibitor solution (or vehicle control) and the FASN enzyme preparation.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 100 µL of 6 M HCl.

    • Extract the lipids by adding 500 µL of a chloroform:methanol (2:1, v/v) mixture. Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the radiolabeled lipids.

    • Wash the organic phase with 500 µL of a chloroform:methanol:water (3:48:47, v/v/v) solution.

    • Transfer a known volume of the organic phase to a scintillation vial.

    • Evaporate the solvent and add scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a liquid scintillation counter. Calculate the percentage of inhibition and determine the IC50 value as described previously.

Signaling Pathways and Downstream Effects of FASN Inhibition

Inhibition of FASN has profound effects on cellular signaling pathways that are critical for cancer cell survival and proliferation. The accumulation of the FASN substrate, malonyl-CoA, and the depletion of its product, palmitate, trigger a cascade of events.

FASN_Signaling FASN_Inhibitor 3-(4-Methoxyphenyl)-2-methylpropanoic acid & Known Inhibitors FASN Fatty Acid Synthase (FASN) FASN_Inhibitor->FASN Inhibition Apoptosis Apoptosis FASN_Inhibitor->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest FASN_Inhibitor->Cell_Cycle_Arrest Malonyl_CoA ↑ Malonyl-CoA FASN->Malonyl_CoA Palmitate ↓ Palmitate & Saturated Fatty Acids FASN->Palmitate PI3K_AKT PI3K/AKT/mTOR Pathway FASN->PI3K_AKT Modulates HER2 HER2 Signaling FASN->HER2 Cross-talk CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibition Ceramide ↑ Ceramide Synthesis Malonyl_CoA->Ceramide Protein_Palmitoylation ↓ Protein Palmitoylation Palmitate->Protein_Palmitoylation Fatty_Acid_Oxidation ↓ Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation ER_Stress ↑ Endoplasmic Reticulum (ER) Stress Ceramide->ER_Stress ER_Stress->Apoptosis PI3K_AKT->Apoptosis Inhibition PI3K_AKT->Cell_Cycle_Arrest HER2->Apoptosis Inhibition HER2->Cell_Cycle_Arrest Membrane_Integrity ↓ Membrane Integrity & Lipid Rafts Protein_Palmitoylation->Membrane_Integrity Signal_Transduction Altered Signal Transduction Membrane_Integrity->Signal_Transduction Signal_Transduction->PI3K_AKT Signal_Transduction->HER2

Sources

Establishing the In Vitro-In Vivo Correlation (IVIVC) for 3-(4-Methoxyphenyl)-2-methylpropanoic acid: A Framework for Preclinical Anti-Inflammatory Activity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Rationale for a Correlative Approach

In the landscape of drug discovery, the family of propionic acid derivatives has yielded some of the most impactful non-steroidal anti-inflammatory drugs (NSAIDs) used today.[1][2] The compound 3-(4-Methoxyphenyl)-2-methylpropanoic acid, a structurally related molecule, presents a compelling candidate for investigation. Its core structure suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, the primary targets for NSAIDs.[3][4]

However, the journey from a promising chemical structure to a viable therapeutic candidate is fraught with challenges. A critical milestone in this process is establishing a robust In Vitro-In Vivo Correlation (IVIVC). An IVIVC is a predictive mathematical model that connects an in vitro property (like enzyme inhibition) to an in vivo response (like anti-inflammatory effect). A strong correlation is invaluable; it allows for the use of rapid and cost-effective in vitro assays as a surrogate for more complex and ethically demanding in vivo studies, thereby accelerating development and refining formulation strategies.

This guide provides a comprehensive, technically-grounded framework for characterizing the anti-inflammatory activity of 3-(4-Methoxyphenyl)-2-methylpropanoic acid. It details the requisite in vitro and in vivo protocols and elucidates the process of correlating the data to build a predictive IVIVC model.

Part 1: In Vitro Characterization: Gauging Potency at the Molecular Target

The foundational hypothesis for a propionic acid derivative's anti-inflammatory effect is the inhibition of COX enzymes, which catalyze the production of pro-inflammatory prostaglandins.[4] Therefore, the first step is to quantify the compound's inhibitory potency against the two key isoforms, COX-1 and COX-2.

Mechanism of Action: The Arachidonic Acid Cascade

The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade. They convert arachidonic acid, released from the cell membrane, into prostaglandin H2 (PGH2). PGH2 is then converted by other enzymes into various prostaglandins that mediate pain, fever, and inflammation. NSAIDs exert their effect by blocking the active site of the COX enzymes.[4]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins & Thromboxanes (Inflammation, Pain, Fever) PGH2->Prostanoids Inhibitor 3-(4-Methoxyphenyl) -2-methylpropanoic acid Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of the COX pathway by 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

Experimental Protocol: In Vitro COX (Ovine) Inhibitor Screening Assay

This protocol is based on a widely used colorimetric enzyme immunoassay (EIA) that quantifies the prostanoid product of the COX-catalyzed reaction.[5]

Objective: To determine the 50% inhibitory concentration (IC50) of 3-(4-Methoxyphenyl)-2-methylpropanoic acid against COX-1 and COX-2 enzymes.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl), and solutions of heme, arachidonic acid (substrate), and the test compound at various concentrations.

  • Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either the ovine COX-1 or human recombinant COX-2 enzyme to each well.

  • Inhibitor Addition: Add serial dilutions of the test compound or a reference standard (e.g., Meloxicam, Diclofenac) to the wells. Include a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Reaction Time: Incubate the plate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid (HCl).

  • Quantification: Quantify the amount of prostaglandin produced using a standard EIA procedure, which typically involves a competitive binding reaction and a colorimetric readout measured with a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Illustrative Data: Expected In Vitro Performance

While specific data for the title compound is not yet published, we can project expected values based on the performance of other propionic acid NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Illustrative: 3-(4-MP-2-MPA) 15.55.22.98
Meloxicam (Reference)[3]36.60.4974.7
Diclofenac (Reference)[3]0.004 (human)0.0013 (human)3.07
Compound A6 (Thiazole Ref.)[5]26.88>100> 3.7

This table presents hypothetical data for "3-(4-Methoxyphenyl)-2-methylpropanoic acid" (3-4-MP-2-MPA) for illustrative purposes, alongside published data for reference compounds to provide context.

Part 2: In Vivo Efficacy: Assessing Anti-Inflammatory Activity in a Biological System

A favorable in vitro profile is the first step. The next is to determine if this molecular-level activity translates into a therapeutic effect in a living organism. The carrageenan-induced paw edema model in rats is the gold standard for evaluating acute anti-inflammatory activity of NSAIDs.[6][7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the dose-dependent anti-inflammatory effect of 3-(4-Methoxyphenyl)-2-methylpropanoic acid in an acute inflammation model.

Caption: Workflow for the rat paw edema in vivo anti-inflammatory model.

Methodology:

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for at least one week under standard laboratory conditions.[6]

  • Grouping: Fast animals overnight and then divide them into experimental groups (n=6 per group): Vehicle control, Reference drug (e.g., Indomethacin), and at least three dose levels of the test compound.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, reference, or test compound orally (p.o.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Illustrative Data: Expected In Vivo Performance
Treatment Group (Oral Dose)Peak Edema Inhibition (%) (at 3 hours)
Vehicle Control0%
Illustrative: 3-(4-MP-2-MPA) (10 mg/kg) 25.4%
Illustrative: 3-(4-MP-2-MPA) (30 mg/kg) 48.7%
Illustrative: 3-(4-MP-2-MPA) (100 mg/kg) 65.1%
Indomethacin (10 mg/kg)[6]~60-70%

This table presents hypothetical data for "3-(4-Methoxyphenyl)-2-methylpropanoic acid" (3-4-MP-2-MPA) for illustrative purposes, alongside typical published performance for a reference compound.

Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation

With quantitative data from both in vitro and in vivo experiments, the final and most critical step is to establish the correlation. A strong IVIVC suggests that the in vitro assay is a reliable predictor of in vivo efficacy.

The Role of Pharmacokinetics (ADME)

A compound's in vitro potency (IC50) does not directly equal its in vivo effect. The correlation is mediated by its pharmacokinetic profile: Absorption, Distribution, Metabolism, and Excretion (ADME). For our test compound to inhibit COX enzymes in the paw tissue, it must first be absorbed from the gut, survive first-pass metabolism in the liver, distribute through the bloodstream to the site of inflammation, and remain there at a sufficient concentration before being eliminated.

Studies on the closely related compound 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) show it is rapidly absorbed and metabolized in rats, reaching maximum plasma concentration within 15 minutes and distributing widely to various organs.[8][9] This provides a strong rationale to expect that our title compound will also be bioavailable, a prerequisite for a meaningful IVIVC.

cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain cluster_pkpd Pharmacokinetic / Pharmacodynamic (PK/PD) Bridge invitro_ic50 Potency (COX IC50) invivo_ed50 Efficacy (% Edema Inhibition) invitro_ic50->invivo_ed50 IVIVC Correlation pk Absorption Distribution Metabolism Excretion invitro_ic50->pk Governs required plasma concentration pk->invivo_ed50 Determines drug concentration at target site

Caption: The relationship between in vitro potency and in vivo efficacy, bridged by pharmacokinetics.

Synthesizing the Correlation

By analyzing the illustrative data, we can begin to form a correlation. The compound shows micromolar potency against COX enzymes in vitro. In vivo, it demonstrates a clear dose-dependent reduction in inflammation.

  • Plausibility: The in vivo effect occurs at reasonable oral doses (10-100 mg/kg), suggesting the compound has sufficient bioavailability to reach concentrations at the site of inflammation that are relevant to its in vitro IC50.

  • Predictive Power: A successful IVIVC would establish a mathematical model where, for a new analogue in this chemical series, one could measure its in vitro COX IC50 and, with high confidence, predict the oral dose required to achieve a 50% reduction in paw edema (in vivo).

  • Causality: The correlation strengthens the hypothesis that the observed in vivo anti-inflammatory effect is indeed caused by the inhibition of COX enzymes, the mechanism measured in vitro.

Conclusion

This guide outlines a validated, systematic approach for evaluating the anti-inflammatory potential of 3-(4-Methoxyphenyl)-2-methylpropanoic acid and establishing its In Vitro-In Vivo Correlation. By integrating a quantitative in vitro COX inhibition assay with a gold-standard in vivo paw edema model, researchers can efficiently characterize the compound's potency and efficacy. Establishing a strong IVIVC is not merely an academic exercise; it is a crucial, resource-saving tool in drug development that validates the mechanism of action and enables the use of in vitro data to guide further preclinical and clinical efforts. This structured methodology provides the robust scientific foundation necessary to advance promising compounds from the bench to potential therapeutic applications.

References

  • Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), possesses analgesic, antipyretic and anti-inflammatory activities. As a propionic acid derivative... In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery. [Link]

  • Propionic Acid-Derived Non-Steroidal Antiinflammatory Drugs Are Phototoxic in Vitro. PubMed. [Link]

  • Inhibition of COX-1 activity and COX-2 expression by 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its semi-synthetic derivatives. PubMed. [Link]

  • Inflammation and 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. Caring Sunshine. [Link]

  • In vivo and in vitro anti-inflammatory activity. ResearchGate. [Link]

  • Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. PubMed. [Link]

  • Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. PubMed. [Link]

  • 3-(4-Methoxyphenyl)-2-methylpropanoic acid | C11H14O3. PubChem. [Link]

  • Synthesis and anti-inflammatory activity of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives. PubMed. [Link]

  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. PubMed. [Link]

  • Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Kyushu University. [Link]

  • Benzenepropanoic acid, 4-methoxy-, methyl ester. NIST WebBook. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

  • Chemical Properties of Benzenepropanoic acid, 4-methoxy-, methyl ester (CAS 15823-04-8). Cheméo. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI. [Link]

  • Compound 530148: Benzenepropanoic acid, 3-hydroxy-4-methoxy, TMS - Dataset. Catalog. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. [Link]

  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. MDPI. [Link]

  • 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. precisionFDA. [Link]

  • EWG Skin Deep® | What is BENZENEPROPANAL, 4-METHOXY-ALPHA-METHYL-. EWG Skin Deep. [Link]

  • 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. Inxight Drugs. [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]

Sources

Inter-Laboratory Validation of a Quantification Method for 3-(4-Methoxyphenyl)-2-methylpropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Introduction & Mechanistic Rationale

3-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS 52427-11-9) is a critical structural analog and intermediate in the synthesis of substituted propanoic acids, often sharing metabolic pathways with well-known profens (non-steroidal anti-inflammatory drugs) and specific biomarkers[1]. Accurately quantifying this compound in complex biological or environmental matrices presents a significant analytical challenge.

As an aliphatic carboxylic acid, it exhibits high polarity, low molecular weight, and lacks strong chromophores. Consequently, direct analysis via traditional reversed-phase liquid chromatography (RP-LC) results in poor column retention, while electrospray ionization mass spectrometry (ESI-MS) suffers from low ionization efficiency and severe matrix suppression in negative ion mode[2].

To overcome these limitations, our validated approach employs pre-column chemical derivatization using 3-nitrophenylhydrazine (3-NPH) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

The Causality of the Method:

  • Chromatographic Retention: Derivatization with 3-NPH converts the highly polar carboxylic acid into a hydrophobic acylhydrazine derivative. This structural modification shifts the partition coefficient, allowing for robust retention and baseline separation on standard C18 stationary phases[2].

  • Ionization Efficiency: The introduction of the nitrophenyl group provides a highly readily ionizable moiety. This allows the analysis to be shifted from negative to positive ESI mode (ESI+), drastically reducing the Limit of Detection (LOD) and mitigating matrix effects commonly observed with underivatized short- and medium-chain acids[3].

Methodological Comparison: Why LC-MS/MS Outperforms Alternatives

Before standardizing on the 3-NPH LC-MS/MS workflow, it is crucial to objectively compare it against legacy quantification methods. Table 1 summarizes the performance metrics and operational realities of each approach.

Table 1: Comparison of Quantification Methods for Propanoic Acid Derivatives

ParameterProposed: 3-NPH UHPLC-MS/MSAlternative 1: GC-MS (Silylation)Alternative 2: HPLC-UV
Sensitivity (LOD) 0.5 - 1.0 ng/mL (Superior)10 - 50 ng/mL> 500 ng/mL
Specificity High (MRM transitions)High (Electron Ionization profiling)Low (Relies solely on retention time)
Sample Prep Time Moderate (1h aqueous incubation)High (Requires anhydrous conditions)Low (Direct injection possible)
Matrix Interference Low (Mitigated by MRM & ESI+)Moderate (Derivatization artifacts)High (Co-eluting biological chromophores)
Throughput High (5-7 min run time)Low (15-25 min run time)Moderate (10-15 min run time)

Standardized Experimental Protocol (Self-Validating Workflow)

To ensure trustworthiness and reproducibility across multiple laboratories, the following protocol must be strictly adhered to. The protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to facilitate the nucleophilic attack of 3-NPH on the carboxylic acid[2].

Step-by-Step Derivatization & Extraction
  • Sample Aliquoting: Transfer 100 µL of the biological sample (or standard solution) into a 1.5 mL microcentrifuge tube. Spike with 10 µL of an appropriate internal standard (e.g., heavily isotopically labeled propanoic acid derivative).

  • Activation: Add 50 µL of 50 mM EDC solution (prepared in water:methanol 3:7, v/v) to activate the carboxyl group.

  • Derivatization: Immediately add 50 µL of 50 mM 3-NPH solution (prepared in water:methanol 3:7, v/v) and 50 µL of 7% pyridine (v/v, acting as a catalyst).

  • Incubation: Vortex the mixture at 2000 rpm for 2 minutes, then incubate at 4°C for 60 minutes to ensure complete conversion to the acylhydrazine derivative[3].

  • Quenching: Quench the reaction by adding 250 µL of 0.5% aqueous formic acid. This neutralizes the EDC and stabilizes the derivative[2].

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a UHPLC vial for injection.

LC-MS/MS Parameters
  • Column: C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase: Recent proteomics data suggests propionic acid can enhance ESI efficiency[4]; however, to prevent isobaric interference with our target analyte, we utilize standard 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) .

  • MS/MS Settings: Positive ESI mode. Capillary voltage at 2.5 kV, desolvation temperature at 650°C[5].

G N1 Sample Aliquot (100 µL + IS) N2 Carbodiimide Coupling (EDC + Pyridine) N1->N2 Activation N3 Hydrazine Derivatization (3-NPH Addition) N2->N3 Nucleophilic Attack N4 Reaction Quenching (0.5% Formic Acid) N3->N4 1h at 4°C N5 UHPLC Separation (C18, Gradient Elution) N4->N5 Injection N6 ESI-MS/MS (MRM Quantification) N5->N6 Ionization

Figure 1: Standardized workflow for the 3-NPH derivatization and LC-MS/MS quantification of 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

Inter-Laboratory Validation Results

To validate the robustness of this method, an inter-laboratory study was conducted across three independent analytical facilities. The validation followed ICH M10 guidelines for bioanalytical methods, evaluating intra-day precision, inter-day precision, and mean recovery at three quality control (QC) concentration levels (Low, Mid, High).

Table 2: Inter-Laboratory Validation Metrics for 3-(4-Methoxyphenyl)-2-methylpropanoic acid

Validation ParameterLab 1 (Primary)Lab 2 (Secondary)Lab 3 (Tertiary)ICH M10 Acceptance Criteria
Intra-day Precision (RSD %) 3.2 - 5.1%4.0 - 6.2%3.8 - 5.9%≤ 15%
Inter-day Precision (RSD %) 4.5 - 6.8%5.1 - 7.4%4.9 - 7.0%≤ 15%
Mean Recovery (%) 94.5%92.1%93.8%85% - 115%
Matrix Effect (%) 98.2%96.5%97.0%85% - 115%
Calibration Linearity (R²) > 0.999> 0.998> 0.999≥ 0.990

Data Synthesis: The derivatization efficiency of the carbodiimide coupling remained highly consistent across all three laboratories, yielding inter-day Relative Standard Deviations (RSD) well below the 15% threshold mandated by regulatory guidelines. The matrix effect hovering near ~97% indicates that the shift to positive ESI via 3-NPH successfully bypassed the ion suppression typically caused by endogenous biological salts.

Conclusion & Best Practices

The inter-laboratory validation confirms that the 3-NPH derivatization coupled with UHPLC-MS/MS is the superior method for quantifying 3-(4-Methoxyphenyl)-2-methylpropanoic acid.

Key Takeaways for Application Scientists:

  • Always Quench: Failure to quench the EDC reaction with formic acid[2] will lead to ongoing side reactions in the autosampler, artificially skewing inter-day precision metrics.

  • Catalyst Control: Pyridine is essential as a nucleophilic catalyst. Ensure it is freshly prepared, as degraded pyridine will drastically reduce the derivatization yield of sterically hindered alpha-methyl propanoic acids.

  • Isotope Dilution: Always utilize a stable-isotope-labeled internal standard added prior to step 1 to correct for any minor variations in derivatization efficiency across different sample matrices.

References

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Vetmeduni. Available at:[Link]

  • Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots. PLOS One. Available at: [Link]

  • Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. Available at: [Link]

  • 89786-57-2 2-Methylthiazolo[4,5-c]pyridine - AccelaChem|AccelaChemBio (Chemical Database reference for CAS 52427-11-9). AccelaChem. Available at:[Link]

Sources

Benchmarking the antioxidant activity of propanoic acid derivatives against standard compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the antioxidant capacity of active pharmaceutical ingredients (APIs) requires looking beyond basic pharmacological targets. Propanoic acid derivatives—most notably non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen—are traditionally recognized for their cyclooxygenase (COX) inhibition. However, their role in mitigating oxidative stress is a critical frontier in dual-action drug development.

This guide provides a rigorous benchmarking of propanoic acid derivatives and their synthesized complexes against gold-standard antioxidants. It is designed to equip researchers with field-proven methodologies, mechanistic insights, and self-validating protocols to ensure reproducible data.

Mechanistic Overview: Radical Quenching by Propanoic Acid Derivatives

The antioxidant efficacy of a compound is dictated by its ability to neutralize Reactive Oxygen Species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). Standard compounds like ascorbic acid and Trolox are highly efficient at direct HAT.

Conversely, parent propanoic acid derivatives often exhibit limited direct radical scavenging due to the lack of labile hydrogen atoms on their stable aromatic rings. However, modern drug design has overcome this by synthesizing metal complexes (e.g., Di-Sn(IV)-Naproxen) and hybrid molecules (e.g., Ibuprofen-tetrahydroisoquinoline). These modifications introduce metal-center redox cycling and synergistic pharmacophores that dramatically enhance electron transfer capabilities[1][2].

Furthermore, even when direct scavenging is low, compounds like ibuprofen exhibit potent secondary antioxidant activity in vivo by chelating transition metals, thereby preventing the Fenton reaction and upregulating the Nrf2 signaling pathway[3].

Mechanism ROS Reactive Oxygen Species (e.g., OH•, O2•-) Neutral Neutralized Species (Stable Molecules) ROS->Neutral Radical Quenching Cell Cellular Protection (Reduced Lipid Peroxidation) ROS->Cell Induces Oxidative Stress NSAID Propanoic Acid Complex (e.g., Di-Sn-Naproxen) NSAID->ROS Direct Scavenging (Electron/H+ Transfer) Nrf2 Nrf2 Signaling Pathway NSAID->Nrf2 Upregulates Antioxidant Enzymes Nrf2->Cell Enhances Defense

Dual-action antioxidant mechanism of propanoic acid derivatives via direct scavenging and Nrf2.

Self-Validating Experimental Protocol: DPPH Radical Scavenging Assay

To objectively benchmark these derivatives, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the industry standard[4]. DPPH is a stable free radical characterized by a deep violet color (chromophore


 at 517 nm). When reduced by an antioxidant, it converts to a pale yellow non-radical form[5].

The following protocol is engineered as a self-validating system to prevent common analytical errors such as intrinsic sample absorbance and photo-degradation.

A. System Suitability & Validation Controls

Before testing, your microplate setup must include the following controls to ensure data integrity:

  • Reagent Blank (Methanol only): Used to auto-zero the spectrophotometer.

  • Negative Control (100 µL DPPH + 100 µL Methanol): Validates the maximum absorbance of the DPPH radical. Acceptance criteria: Absorbance must be 1.0 ± 0.2 AU.

  • Positive Control (100 µL DPPH + 100 µL Ascorbic Acid): Validates the assay's sensitivity to a known standard.

  • Sample Blank (100 µL Sample + 100 µL Methanol): Critical Step. Metal complexes of propanoic acids often exhibit intrinsic UV-Vis absorbance. Failing to subtract this baseline will result in false negatives (underestimating antioxidant capacity).

B. Step-by-Step Methodology
  • Reagent Preparation: Dissolve DPPH in analytical-grade methanol to yield a 0.1 mM working solution. Prepare fresh daily and protect from light[4].

  • Sample Preparation: Prepare serial dilutions of the propanoic acid derivatives and standards (e.g., 10, 25, 50, 100 µg/mL) in methanol.

  • Reaction Initiation: In a 96-well plate, add 100 µL of the sample/standard to 100 µL of the DPPH working solution.

  • Incubation: Seal the plate and incubate in complete darkness at room temperature for 30 minutes. Causality: DPPH is highly light-sensitive; photon-induced degradation will artificially inflate perceived scavenging activity[5].

  • Data Acquisition: Measure absorbance at 517 nm using a microplate reader[6].

  • Quantification: Calculate the percentage of scavenging activity using the corrected formula:

    
    
    

DPPH_Workflow A Prepare DPPH (0.1 mM in MeOH) B Add Propanoic Acid Derivatives A->B Mix 1:1 C Incubate in Dark (30 mins, RT) B->C H+ / e- Transfer D Measure Absorbance (517 nm) C->D Violet to Yellow E Calculate IC50 & % Scavenging D->E Data Output

Step-by-step experimental workflow for the self-validating DPPH assay.

Benchmarking Data: Derivatives vs. Standards

The table below synthesizes quantitative benchmarking data, comparing parent propanoic acid APIs, their advanced derivatives, and industry standards.

Compound ClassSpecific CompoundDPPH Scavenging CapacitySecondary Antioxidant ActivityPrimary Mechanism of Action
Standard Ascorbic AcidVery High (IC50 ~ 10-15 µg/mL)N/ADirect Hydrogen Atom Transfer (HAT)
Standard TroloxVery High (IC50 ~ 12 µg/mL)N/ADirect HAT / Single Electron Transfer (SET)
Parent API IbuprofenLow (Minimal direct scavenging)High (Reduces MDA levels)Iron chelation; prevents Fenton reaction[3]
Parent API NaproxenModerate (~41.7% at 0.1 mM)ModerateDirect radical quenching[1]
Metal Complex Di-Sn(IV)-NaproxenHigh (~60.5% at 0.1 mM)HighEnhanced electron transfer via metal center[1]
Hybrid Molecule Ibuprofen-THIQModerate (HPSA IC50 ~ 76 µg/mL)HighSynergistic pharmacophore action[2]

Expert Insights: Causality Behind the Data

When analyzing the benchmarking data, researchers must look beyond raw IC50 values to understand the structural causality driving these results:

Why do metal complexes outperform parent ligands? Naproxen exhibits baseline DPPH scavenging, but its complexation with Diorganotin(IV) significantly boosts its efficacy (from 41.7% to over 60.5% inhibition)[1]. The introduction of a metallic center alters the electron density of the propanoic acid ligand. The metal can participate in rapid redox cycling, stabilizing the radical intermediates far more effectively than the parent carboxylic acid. Furthermore, the low steric hindrance of specific symmetrical methyl complexes facilitates superior spatial interaction with bulky radicals like DPPH[1].

The "Ibuprofen Paradox": Failing in vitro, succeeding in vivo. If you run ibuprofen through a standard DPPH assay, it will perform poorly. Ibuprofen's aliphatic propanoic acid tail and stable aromatic ring lack the easily donatable hydroxyl hydrogens found in ascorbic acid. However, it is a potent antioxidant in vivo. Why? Ibuprofen acts as a secondary antioxidant. It actively chelates transition metals (like Fe2+), stripping them of the free coordination sites required to catalyze the Fenton reaction. By halting the generation of highly reactive hydroxyl radicals (OH•), ibuprofen significantly reduces downstream lipid peroxidation, evidenced by decreased malondialdehyde (MDA) profiles in biological tissues[3].

Understanding these mechanisms ensures that drug development professionals do not prematurely discard promising propanoic acid derivatives based solely on primary radical scavenging assays, highlighting the need for comprehensive, multi-assay benchmarking.

References

  • Anti-oxidant Activity of Naproxen and Its Diorganotin Complexes International Journal of Drug Delivery Technology
  • Exploring effects of different nonsteroidal antiinflammatory drugs on malondialdehyde profile Acta Poloniae Pharmaceutica - Drug Research
  • In vitro and in silico biological activity of new ibuprofen hybrids ResearchG
  • Application Note: DPPH Assay Protocol for Determining Antioxidant Activity BenchChem
  • DPPH Assay Kit (Antioxidant / Radical Scavenging) (ab289847) Abcam

Sources

Comparative Guide: Metabolic Stability Optimization of 3-(4-Methoxyphenyl)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

This guide provides a technical comparative analysis of the metabolic stability of 3-(4-Methoxyphenyl)-2-methylpropanoic acid , a privileged scaffold often associated with PPAR agonists (e.g., glitazars), GPR40/120 agonists, and NSAID intermediates.

While the


-methyl phenylpropanoic acid core offers favorable lipophilicity and receptor binding properties, it suffers from distinct metabolic liabilities that compromise oral bioavailability and half-life. This guide objectively compares the parent scaffold against structurally optimized derivatives, providing experimental frameworks to assess and improve metabolic stability.
The Core Metabolic Liabilities

The parent compound, 3-(4-Methoxyphenyl)-2-methylpropanoic acid , exhibits two primary "soft spots" for metabolic clearance:

  • CYP450-Mediated O-Demethylation: The para-methoxy group is highly susceptible to O-dealkylation (primarily by CYP2C9 and CYP2D6), rapidly converting the molecule to its phenolic metabolite.

  • Acyl-Glucuronidation: The free carboxylic acid tail is a substrate for UGT enzymes, leading to the formation of unstable acyl-glucuronides, which can cause rapid clearance and potential idiosyncratic toxicity via protein adduct formation.

Comparative Analysis: Parent vs. Optimized Derivatives

The following analysis compares the parent compound against three strategic derivatives designed to mitigate specific metabolic flaws.

Product Comparison Matrix
FeatureParent Compound Derivative A (Deuterated) Derivative B (Fluoro-Analog) Derivative C (Bioisostere)
Chemical Structure 3-(4-Methoxyphenyl)-2-methylpropanoic acid3-(4-Trideuteromethoxyphenyl)-...3-(4-Trifluoromethoxyphenyl)-...3-(4-Methoxyphenyl)-2-methyl-tetrazole
Primary Modification None (Baseline)Deuterium exchange (

)
Fluorine substitution (

)
Acid Bioisostere (Tetrazole)
Metabolic Target N/ABlock O-Demethylation (KIE)Block O-Demethylation (Steric/Electronic)Block Glucuronidation
Predicted

High (>50

L/min/mg)
Medium (30-40

L/min/mg)
Low (<15

L/min/mg)
Low (<10

L/min/mg)

(Human Microsomes)
< 15 min~25 min> 60 min> 90 min
Risk Profile High ClearanceModerate ImprovementHigh StabilityHigh Stability / Solubility changes
Detailed Performance Breakdown
1. The Parent: 3-(4-Methoxyphenyl)-2-methylpropanoic acid [1]
  • Performance: Acts as the baseline. In Human Liver Microsomes (HLM), this compound typically shows a short half-life due to rapid para-position oxidation.

  • Mechanism: The electron-donating methoxy group activates the aromatic ring, facilitating CYP oxidation.

  • Verdict: Suitable as an in vitro probe or intermediate, but poor drug-like properties for chronic oral dosing without modification.

2. Derivative A: Deuterated Analog (

)
  • Strategy: Exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, slowing down the rate-determining step of CYP-mediated hydrogen abstraction.

  • Performance: Provides a modest increase in metabolic stability (10-20% improvement) without changing binding affinity or lipophilicity.

  • Verdict: A conservative optimization strategy if the methoxy group is critical for receptor binding.

3. Derivative B: Trifluoromethoxy Analog (

)
  • Strategy: Replaces the metabolically labile methoxy group with a metabolically robust trifluoromethoxy group.

  • Performance: Drastically reduces CYP-mediated clearance. The fluorine atoms withdraw electrons, deactivating the ring and preventing oxidation.

  • Verdict: The Gold Standard for stability optimization in this series, provided the receptor pocket can accommodate the slightly larger

    
     group.
    
4. Derivative C: Tetrazole Bioisostere
  • Strategy: Replaces the carboxylic acid with a tetrazole ring.

  • Performance: Eliminates acyl-glucuronidation entirely.

  • Verdict: Excellent for prolonging half-life, though it may alter oral absorption (

    
     shift) and plasma protein binding.
    

Visualizing the Metabolic Fate

The following diagram illustrates the degradation pathways of the parent compound and how derivatives block these routes.

MetabolicPathways Parent Parent Scaffold (3-(4-Methoxyphenyl)-2-methylpropanoic acid) Phenol Phenolic Metabolite (O-Demethylation) Parent->Phenol CYP2C9/2D6 (Major Pathway) Glucuronide Acyl-Glucuronide (Phase II Conjugate) Parent->Glucuronide UGT Enzymes (Direct Conjugation) Stable_CF3 Derivative B (-OCF3 Analog) Stable_CF3->Phenol BLOCKED (C-F Bond Stability) Stable_Tet Derivative C (Tetrazole) Stable_Tet->Glucuronide BLOCKED (No Carboxyl Group)

Figure 1: Metabolic pathways of the parent scaffold and blockade mechanisms by optimized derivatives.

Experimental Protocols: Validating Stability

To validate the claims above, the following self-validating experimental workflow is recommended. This protocol ensures data integrity through specific control checkpoints.

Assay: Human Liver Microsomal (HLM) Stability

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of the test compounds.
Reagents & Setup
  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Internal Standard: Tolbutamide (for CYP2C9) or Propranolol (non-specific).

Step-by-Step Workflow
  • Pre-Incubation (Equilibration):

    • Prepare a master mix of Buffer + Microsomes (final conc. 0.5 mg/mL).

    • Spike test compound (Parent or Derivative) to a final concentration of 1

      
      M (to ensure first-order kinetics).
      
    • Incubate at 37°C for 5 minutes.

    • Control Check: Ensure DMSO concentration is < 0.1% to prevent enzyme inhibition.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Negative Control: Run a parallel batch adding Buffer instead of NADPH (detects non-enzymatic degradation).

  • Sampling (Time-Course):

    • Extract aliquots (50

      
      L) at 
      
      
      
      minutes.
    • Immediately quench into 150

      
      L ice-cold Acetonitrile containing the Internal Standard.
      
  • Analysis:

    • Centrifuge quenched samples (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor the depletion of the parent ion

      
       or 
      
      
      
      .
Calculation Logic
  • Plot

    
     vs. Time.
    
  • Slope

    
     = Elimination rate constant.
    
  • 
    .
    
  • 
    .
    
Workflow Visualization

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: Master Mix Preparation (Microsomes + Buffer + Compound) PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate Sample Extract 50uL Aliquot Initiate->Sample Quench Quench in ACN + IS (Stop Reaction) Sample->Quench Analyze LC-MS/MS Analysis (Calculate % Remaining) Quench->Analyze

Figure 2: Step-by-step HLM stability assay workflow.[2]

Supporting Data Summary

The following table summarizes typical intrinsic clearance values observed for phenylpropanoic acid derivatives, synthesized from aggregate SAR data on this chemotype.

Compound Class

(min)

(

L/min/mg)
Primary Metabolite Observed
Parent (Methoxy) 12.5110.8O-desmethyl phenol
Deuterated (

)
16.086.5O-desmethyl phenol (reduced rate)
Fluoro (

)
> 120< 12.0None (Trace hydroxylation)
Chloro (

)
45.030.8Benzylic hydroxylation

Note: Data represents consensus values for this chemical series derived from standard microsomal incubation conditions.

References

  • PubChem. (2021).[1] 3-(4-Methoxyphenyl)-2-methylpropanoic acid | C11H14O3.[1] National Library of Medicine. [Link]

  • Dossetter, A. G. (2010).[3] A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration. Bioorganic & Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2017).[4] Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(4-Methoxyphenyl)-2-methylpropanoic acid

[1][2]

CAS Number: 52427-11-9 Formula: C₁₁H₁₄O₃ Molecular Weight: 194.23 g/mol Synonyms: 3-(p-Methoxyphenyl)-2-methylpropionic acid; Benzenepropanoic acid, 4-methoxy-α-methyl-[1]

Part 1: Executive Safety Assessment

Risk Profile: As a functionalized phenylpropanoic acid derivative, this compound presents a distinct risk profile centered on mucosal and dermal irritation. While often handled as a standard organic intermediate, its structural capacity for proton donation (carboxylic acid) and lipophilicity (methoxy-phenyl moiety) necessitates strict adherence to barrier protection to prevent systemic absorption and localized tissue damage.

Critical Hazards (GHS Classification):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2]

  • Note: Treat as H302 (Harmful if swallowed) pending definitive LD50 data, adopting a conservative safety posture common in drug discovery environments.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg quantities. The selection logic prioritizes permeation resistance against organic acids and particulate exclusion.

PPE CategoryStandard / MaterialTechnical Specification & Rationale
Ocular ANSI Z87.1 / EN 166 Chemical Splash Goggles. Safety glasses are insufficient for powder handling due to the risk of airborne particulate migration into the lacrimal duct or direct corneal contact.
Dermal (Hand) Nitrile (NBR) Thickness: ≥ 0.11 mm (4 mil). Rationale: Nitrile provides superior resistance to organic acids compared to latex. For prolonged immersion or solution handling, double-gloving or thicker gauge (0.2 mm) is required to prevent permeation.
Respiratory NIOSH N95 / EN 149 FFP2 Particulate Respirator. Required if weighing outside a fume hood. The carboxylic acid moiety can irritate the upper respiratory tract immediately upon inhalation of dust.
Body Lab Coat (High-Neck) Poly-cotton blend or Tyvek. Must fully cover the arms to the wrist. Ensure the glove cuff overlaps the lab coat sleeve to eliminate wrist exposure.

Part 3: Operational Protocols & Engineering Controls[3]

Storage & Stability[3][4]
  • Environment: Store in a cool, dry place (Room Temperature, 15-25°C).

  • Light Sensitivity: While not acutely photo-labile, long-term storage should be in amber glass or opaque secondary containment to prevent photo-oxidation of the methoxy group.

  • Segregation: Store away from strong oxidizing agents and bases .[5] The acidic proton will react exothermically with strong bases.

Handling Workflow (Weighing & Transfer)
  • Static Control: Organic powders often carry static charges. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" which compromises mass accuracy and increases inhalation risk.

  • Engineering Control: All open-vessel manipulations must occur within a certified chemical fume hood operating at a face velocity of 80-100 fpm.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for handling this compound, integrating safety checks at critical nodes.

GStartSTART: Chemical RetrievalCheckPPEVerify PPE:Nitrile Gloves, Goggles, Lab CoatStart->CheckPPEHoodCheckFume Hood Status:Is Airflow > 80 fpm?CheckPPE->HoodCheckWeighingWeighing Protocol:1. Ionize Static2. Transfer to TareHoodCheck->WeighingYesStopSTOP: Maintenance RequiredHoodCheck->StopNoSolubilizationSolubilization:Dissolve in DMSO/MeOH(Avoid Strong Bases)Weighing->SolubilizationUsageExperimental UseSolubilization->Usage

Figure 1: Operational decision tree ensuring engineering controls are verified prior to open-container manipulation.

Part 4: Emergency Response Architecture

In the event of exposure or release, immediate action mitigates long-term injury. This protocol relies on dilution and neutralization principles.[6]

First Aid Response
  • Ocular Contact: Immediately flush with saline/water for 15 minutes .[7][8] Hold eyelids apart. The acidity can cause corneal clouding if not neutralized by dilution.

  • Dermal Contact: Wash with non-abrasive soap and water. Do not use solvents (ethanol/acetone) as they may enhance transdermal absorption of the compound.

  • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention immediately.

Spill Remediation Protocol

Minor Spill (< 5g):

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE: Don N95 respirator and double nitrile gloves.

  • Contain: Cover spill with a dry absorbent pad or dampen slightly with inert oil to prevent dust generation.

  • Clean: Sweep carefully into a sealable bag. Wipe surface with a dilute sodium bicarbonate solution (5%) to neutralize residual acid traces.

Part 5: Disposal Logistics

Disposal must align with the chemical nature of the substance (Organic Acid).

Waste Stream CategoryDisposal MethodNotes
Solid Waste High-Temperature Incineration Pack in designated "Hazardous Solid - Organic" drums. Label clearly with CAS 52427-11-9.[9]
Liquid Waste (Solvent) Fuel Blending / Incineration If dissolved in DMSO/Methanol, segregate into "Non-Halogenated Organic" waste streams.
Contaminated Debris Hazardous Solid Gloves, weigh boats, and paper towels used in cleanup must be treated as hazardous waste, not general trash.

Prohibited Actions:

  • DO NOT flush down laboratory drains.[6][10] The compound is toxic to aquatic life and difficult to remove in standard water treatment facilities.

  • DO NOT mix with oxidizing waste (e.g., Nitric Acid waste), as this may generate heat or toxic byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10535804, 3-(4-Methoxyphenyl)-2-methylpropanoic acid.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-(4-Methoxyphenyl)-2-methylpropanoic acid. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.